8-Chloro-5-fluoroquinoline
Description
BenchChem offers high-quality 8-Chloro-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYJRVZCGDZRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700839 | |
| Record name | 8-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-76-4 | |
| Record name | 8-Chloro-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-5-fluoroquinoline: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Halogenated Quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold has been a highly successful strategy for modulating the physicochemical and pharmacological properties of drug candidates. 8-Chloro-5-fluoroquinoline (CAS No: 917251-76-4) is a key heterocyclic building block that embodies this principle. Its unique substitution pattern offers chemists a valuable starting point for the synthesis of complex molecules, particularly in the realm of antibacterial drug discovery.[1][2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of 8-Chloro-5-fluoroquinoline, serving as a technical resource for professionals in drug development and chemical research.
Core Properties of 8-Chloro-5-fluoroquinoline
While extensive experimental data for this specific intermediate is not broadly published, its fundamental properties can be defined, providing a baseline for its use in synthesis and research.
| Property | Value | Source |
| CAS Number | 917251-76-4 | [3] |
| Molecular Formula | C₉H₅ClFN | [3] |
| Molecular Weight | 181.59 g/mol | [3] |
| Exact Mass | 181.00900 Da | [3] |
| Appearance | Not specified (typically off-white to yellow solid for similar compounds) | N/A |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | N/A |
Synthesis and Reactivity: Constructing the Core
The synthesis of substituted quinolines is a well-established field of organic chemistry. While a specific protocol for 8-Chloro-5-fluoroquinoline is not detailed in the provided literature, a plausible and common approach involves the cyclization of a suitably substituted aniline precursor. The Gould-Jacobs reaction is a classic example of such a transformation, which can be adapted for this target molecule.
Proposed Synthetic Workflow
The synthesis would likely begin from a pre-functionalized aniline, such as 2-chloro-5-fluoroaniline. This starting material would undergo condensation with a malonic acid derivative followed by a thermal cyclization to form the quinoline ring system.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data is essential for confirming the identity and purity of 8-Chloro-5-fluoroquinoline during and after its synthesis. While specific spectra for this compound are not available in the cited literature, the expected characteristics can be predicted based on its structure and data from analogous compounds. [4][5]
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets in the aromatic region (typically 7.0-9.0 ppm). The fluorine at C5 will cause characteristic splitting of the adjacent protons (H4 and H6) through space and through bond coupling.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to fluorine (C5) and chlorine (C8) will show characteristic shifts, with the C-F bond often resulting in a large one-bond coupling constant. [6]* Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 181, with a characteristic M+2 peak at m/z 183 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of chlorine and subsequent rearrangement of the quinoline ring. [7]* Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to C=C and C=N stretching vibrations of the aromatic system (around 1500-1650 cm⁻¹) and C-H stretching of the aromatic protons (above 3000 cm⁻¹). [1]
Safety and Handling
As with any halogenated heterocyclic compound, 8-Chloro-5-fluoroquinoline should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not readily available, the hazards can be inferred from similar compounds. [8][9][10]
-
Hazard Classification (Predicted):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disclaimer: This safety information is based on general knowledge of related chemical classes. Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.
References
-
Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Al-Trawneh, S. A. (2013).
- Biernasiuk, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4983.
- Maji, B., & Sreekanth, V. (2026).
- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Shanghai for Science and Technology, 16(5).
-
Magritek. (n.d.). Levofloxacin. Available at: [Link]
-
Chemsrc. (2025). 8-chloro-5-fluoroquinoline | CAS#:917251-76-4. Available at: [Link]
- El-Gohary, S. M. (2024).
- Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Available at: [Link]
- Fisher Scientific. (2023).
- Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6233.
- ResearchGate. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- Yesypenko, A., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219.
- Merck Millipore. (n.d.).
- Kubota, A., et al. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Available at: [Link]
-
ChemWhat. (2025). 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. magritek.com [magritek.com]
- 3. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 4. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 5. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]
- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.de [fishersci.de]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 8-Chloro-5-fluoroquinoline from Aniline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 8-chloro-5-fluoroquinoline moiety is a critical pharmacophore found in several potent fluoroquinolone antibiotics, where the C-8 chlorine atom can enhance antibacterial activity and modulate pharmacokinetic properties.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 8-chloro-5-fluoroquinolin-4-one, a key precursor, starting from aniline. We will dissect the strategic considerations, detail the synthesis of a crucial substituted aniline intermediate, and provide an exhaustive protocol for the construction of the quinoline core via the Gould-Jacobs reaction. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic pathway, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Strategic Analysis: A Retrosynthetic Approach
To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, 8-chloro-5-fluoroquinoline, is a substituted heterocyclic system. A common and effective strategy for quinoline synthesis is to disconnect the pyridine ring, revealing a substituted aniline precursor and a three-carbon component. The Gould-Jacobs reaction is an exemplary embodiment of this strategy, building the quinolone ring onto a pre-functionalized aniline.[3][4] This approach offers superior control over the final substitution pattern compared to attempting late-stage halogenation of an existing quinoline core, which often results in poor regioselectivity and isomeric mixtures.
Our retrosynthetic pathway is therefore as follows:
Caption: Retrosynthetic analysis of 8-chloro-5-fluoroquinolin-4-one.
This analysis identifies 2-chloro-5-fluoroaniline as the pivotal starting material for the quinoline-forming reaction. The synthesis of this specific aniline is a critical prerequisite and will be addressed first.
Synthesis of the Key Intermediate: 2-Chloro-5-fluoroaniline
The regioselective synthesis of 2-chloro-5-fluoroaniline is non-trivial and requires careful control of electrophilic aromatic substitution. A reliable method involves the diazotization of a commercially available aminonitrobenzene followed by a Sandmeyer reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-fluoroaniline
Step 2.1: Diazotization and Sandmeyer Reaction of 4-Fluoro-2-nitroaniline
This procedure leverages the Sandmeyer reaction, a robust method for converting an aryl amine into an aryl halide via its diazonium salt.[5][6]
-
Diazonium Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-2-nitroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The choice of CuCl is critical for introducing the chlorine atom specifically at the position of the diazonium salt.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Extract the product, 1,2-dichloro-4-fluorobenzene, with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2.2: Reduction of the Nitro Group
The nitro group of the resulting 1-chloro-2-nitro-4-fluorobenzene is reduced to the target amine.
-
Reaction Setup: Dissolve the crude 1-chloro-2-nitro-4-fluorobenzene from the previous step in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Catalytic hydrogenation is often cleaner and results in higher yields.
-
Work-up (for SnCl₂/HCl): After the reaction is complete (monitored by TLC), carefully neutralize the acidic mixture with a strong base (e.g., NaOH solution) while cooling in an ice bath.
-
Purification: Extract the product, 2-chloro-5-fluoroaniline, with ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude product can be purified by column chromatography or distillation.
The Gould-Jacobs Reaction: Constructing the Quinolone Core
With the key aniline precursor in hand, we can proceed to the core reaction for building the quinolone ring system. The Gould-Jacobs reaction proceeds in two main stages: initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][8]
Caption: Experimental workflow for the Gould-Jacobs synthesis.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a well-established mechanism involving nucleophilic attack, elimination, and electrocyclization.
Caption: Mechanism of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis
Step 3.1: Condensation of 2-Chloro-5-fluoroaniline with DEEM
-
In a round-bottom flask, combine 2-chloro-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heat the mixture with stirring at 120-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of ethanol evolution or by TLC.
-
After the reaction is complete, remove the ethanol formed under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a viscous oil or solid and can be used in the next step without further purification.
Step 3.2: Thermal Cyclization
This step requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[8]
-
Classical Method: Add the crude intermediate from the previous step to a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.[4]
-
Modern Alternatives: To avoid the harsh conditions of the classical method, several alternatives have been developed:
-
Microwave Irradiation: The reaction can be performed neat or in a high-boiling solvent in a sealed microwave reactor. This often dramatically reduces reaction times and can improve yields.[4][9]
-
Eaton's Reagent: Using Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) allows the cyclization to occur at much lower temperatures (80-100 °C), providing a milder and more efficient alternative.[9]
-
-
Work-up: After cooling, the product, ethyl 8-chloro-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, often precipitates from the reaction mixture. It can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent.
Step 3.3: Saponification and Decarboxylation
The final steps involve converting the ester to the final quinolone product.
-
Saponification: Suspend the crude ester in a 10-20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-3 hours until the hydrolysis of the ester is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The corresponding carboxylic acid will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Decarboxylation: Dry the carboxylic acid intermediate. Place it in a flask and heat it above its melting point (typically 250-280 °C) until the evolution of CO₂ ceases. This can be done neat or in a high-boiling solvent like diphenyl ether.
-
Purification: The final product, 8-chloro-5-fluoroquinolin-4-one, can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
| Step | Reagents & Conditions | Purpose | Typical Yield | Reference |
| Condensation | 2-Chloro-5-fluoroaniline, DEEM, 120-130 °C | Formation of anilidomethylenemalonate | >90% | [4] |
| Cyclization | Dowtherm A, ~250 °C OR Eaton's Reagent, 80-100 °C | 6π-electrocyclization to form quinolone ring | 60-85% | [8][9] |
| Hydrolysis | 10% NaOH (aq), Reflux | Conversion of ester to carboxylic acid | >95% | [4] |
| Decarboxylation | Heat (~260 °C) | Removal of carboxyl group | 80-90% | [3] |
Table 1: Summary of reaction conditions and expected yields for the synthesis of 8-chloro-5-fluoroquinolin-4-one.
Conversion to Aromatic Quinoline (Optional)
The primary product of the Gould-Jacobs synthesis is a 4-quinolone. If the fully aromatic 8-chloro-5-fluoroquinoline is the desired final product, two additional steps are required.
-
Chlorination of the 4-oxo group: The 4-quinolone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the C4-carbonyl into a chloride, yielding 4,8-dichloro-5-fluoroquinoline.
-
Reductive Dechlorination: The C4-chloro group is more reactive than the C8-chloro group. Selective reduction can be achieved via catalytic hydrogenation (e.g., H₂/Pd-C) in the presence of a base (like MgO or NaOAc) to neutralize the HCl formed, yielding the final 8-chloro-5-fluoroquinoline.
Conclusion
This guide outlines a robust and well-documented pathway for the synthesis of 8-chloro-5-fluoroquinoline derivatives from aniline. The strategy hinges on the early introduction of the required substituents onto the aniline ring, followed by the reliable construction of the quinoline core using the Gould-Jacobs reaction. By explaining the rationale behind the choice of reagents and conditions, and by providing detailed, step-by-step protocols, this document serves as a practical resource for researchers in the field of medicinal chemistry. The methodologies described, from classical high-temperature reactions to modern, milder alternatives, provide the flexibility needed for successful synthesis in a research and development setting.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of substituted quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
Piancatelli, G., & D'Auria, M. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(8), 1968. [Link]
-
Takeshita, M., et al. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties. Antimicrobial Agents and Chemotherapy, 45(10), 2703–2709. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Osollo, E. A., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20251-20261. [Link]
-
ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]
-
Scribd. (n.d.). Quinoline Synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(1), 1. [Link]
-
National Institutes of Health. (2010). Real-time Visualization of Photochemically Induced Fluorescence of 8-Halogenated Quinolones. Photochemistry and Photobiology, 86(4), 795-802. [Link]
-
Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, 46(14), 2975-2985. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
- Koga, H., et al. (1980). A practical synthesis of 3-chloro-4-fluoroaniline. Chemical and Pharmaceutical Bulletin, 28(3), 957-960.
-
Siddiqui, S. Z., et al. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 16(9), 7658-7671. [Link]
-
PubMed. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 227-259. [Link]
Sources
- 1. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Characterization of 8-Chloro-5-fluoroquinoline: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, halogenated quinolines serve as pivotal structural motifs. Their unique electronic properties and synthetic versatility make them invaluable building blocks for a diverse range of biologically active compounds and functional materials. Among these, 8-Chloro-5-fluoroquinoline stands out as a compound of significant interest due to the distinct electronic influences of its two halogen substituents on the quinoline core. The precise and unambiguous structural elucidation of this molecule is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Chloro-5-fluoroquinoline. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the principles of data acquisition and interpretation. The methodologies and analyses presented herein are grounded in established spectroscopic principles and supported by authoritative literature, ensuring a self-validating and trustworthy framework for the structural confirmation of 8-Chloro-5-fluoroquinoline.
Molecular Structure and Spectroscopic Overview
8-Chloro-5-fluoroquinoline possesses a bicyclic aromatic system with a molecular formula of C₉H₅ClFN and a molecular weight of approximately 181.59 g/mol . The strategic placement of a chlorine atom at the 8-position and a fluorine atom at the 5-position significantly influences the electron density distribution across the quinoline ring, leading to characteristic spectroscopic signatures. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the complete structural verification of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Chloro-5-fluoroquinoline, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity 8-Chloro-5-fluoroquinoline.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- For unambiguous peak assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 8-Chloro-5-fluoroquinoline is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as through-bond and through-space proton-proton and proton-fluorine couplings.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.8 |
| H-3 | 7.4 - 7.6 | dd | J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5 |
| H-4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.8 |
| H-6 | 7.2 - 7.4 | t | J(H6-F5) ≈ 9.0, J(H6-H7) ≈ 9.0 |
| H-7 | 7.6 - 7.8 | dd | J(H7-H6) ≈ 9.0, J(H7-F5) ≈ 5.0 |
Causality Behind Peak Assignments:
-
H-2 and H-4: These protons are deshielded due to their proximity to the electronegative nitrogen atom. H-2 is typically the most downfield signal.
-
H-3: This proton is influenced by the adjacent H-2 and H-4 protons, resulting in a doublet of doublets.
-
H-6 and H-7: The fluorine atom at C-5 exerts a strong influence on the chemical shifts and coupling patterns of the adjacent protons. H-6 is expected to appear as a triplet due to coupling with both the fluorine at C-5 and H-7. H-7 will be a doublet of doublets due to coupling with H-6 and the fluorine at C-5.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of 8-Chloro-5-fluoroquinoline is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~128 |
| C-5 | ~158 (d, ¹J(C-F) ≈ 250 Hz) |
| C-6 | ~115 (d, ²J(C-F) ≈ 20 Hz) |
| C-7 | ~129 (d, ³J(C-F) ≈ 5 Hz) |
| C-8 | ~130 |
| C-8a | ~147 |
Causality Behind Peak Assignments:
-
C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)) and will be significantly deshielded.
-
C-6 and C-4a: These carbons will show smaller two-bond carbon-fluorine couplings (²J(C-F)).
-
C-7 and C-8a: These carbons will exhibit even smaller three-bond carbon-fluorine couplings (³J(C-F)).
-
C-8: The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects.
-
C-2, C-4, and C-8a: These carbons are adjacent to the nitrogen atom and are expected to be downfield.
Diagram of Spectroscopic Workflow
Caption: Workflow for NMR analysis of 8-Chloro-5-fluoroquinoline.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
- For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.
- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
2. Instrument Setup and Data Acquisition:
- A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.
- The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.
IR Spectral Interpretation
The IR spectrum of 8-Chloro-5-fluoroquinoline will be dominated by absorptions arising from the vibrations of the aromatic quinoline ring system and the carbon-halogen bonds.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1620-1580 | C=C and C=N ring stretching | Medium-Strong |
| 1500-1400 | C=C ring stretching | Medium-Strong |
| 1250-1150 | C-F stretch | Strong |
| 900-675 | Aromatic C-H out-of-plane bending | Strong |
| 800-600 | C-Cl stretch | Medium-Strong |
Causality Behind Peak Assignments:
-
Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[2]
-
Ring Stretching: The bands in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.
-
C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1250-1150 cm⁻¹ region, which is a key diagnostic feature.
-
Aromatic C-H Bending: The pattern of strong absorptions in the "fingerprint" region (900-675 cm⁻¹) is characteristic of the substitution pattern on the aromatic rings.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
1. Sample Introduction and Ionization:
- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Electron Ionization (EI) is a common technique for volatile compounds, which typically induces extensive fragmentation, providing a detailed fragmentation pattern.
- Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.
2. Mass Analysis:
- A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecular ion and its fragments.
MS Spectral Interpretation
The mass spectrum of 8-Chloro-5-fluoroquinoline will provide its molecular weight and characteristic fragmentation patterns.
Predicted Mass Spectral Data (EI):
| m/z | Interpretation |
| 181/183 | Molecular ion peak ([M]⁺) with a characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 146 | Loss of a chlorine radical (·Cl) from the molecular ion. |
| 127 | Loss of HCN from the [M-Cl]⁺ fragment. |
Causality Behind Fragmentation:
-
Molecular Ion: The molecular ion peak will be observed at m/z 181, corresponding to the mass of the molecule with the ³⁵Cl isotope. A smaller peak at m/z 183, with approximately one-third the intensity, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a definitive indicator of the presence of one chlorine atom.[3]
-
Loss of Chlorine: The C-Cl bond is relatively weak and can readily undergo homolytic cleavage, resulting in the loss of a chlorine radical and the formation of a fragment at m/z 146.
-
Loss of HCN: A common fragmentation pathway for quinoline and its derivatives involves the elimination of a neutral molecule of hydrogen cyanide (HCN) from the heterocyclic ring, leading to a more stable fragment.
Diagram of Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of 8-Chloro-5-fluoroquinoline, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unambiguous structural confirmation. The predicted spectral data and their interpretations, grounded in fundamental spectroscopic principles and supported by literature on related compounds, offer a reliable guide for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for accurate structural elucidation and for advancing the application of this important molecule in scientific research and development.
References
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). Revista de Chimie, 67(3), 438-443. Retrieved January 20, 2026, from [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2015). Oriental Journal of Chemistry, 31(3), 1531-1543. Retrieved January 20, 2026, from [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved January 20, 2026, from [Link]
-
FTIR spectrum of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2012). Molecules, 17(10), 1240-1255. Retrieved January 20, 2026, from [Link]
Sources
An In-Depth Technical Guide to 8-Chloro-5-fluoroquinoline: A Core Intermediate in Modern Drug Development
Abstract
8-Chloro-5-fluoroquinoline has emerged as a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic halogenation pattern—featuring a chlorine atom at the 8-position and a fluorine atom at the 5-position—imparts unique electronic properties that are leveraged in the synthesis of highly potent active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the chemical structure, molecular properties, and strategic importance of 8-Chloro-5-fluoroquinoline. While specific, publicly available protocols for its synthesis and detailed spectral characterizations are scarce, this document outlines a scientifically grounded, conceptual synthetic strategy and discusses the anticipated analytical signatures (NMR, MS) based on established chemical principles and data from analogous structures. The core of this guide is a detailed examination of its critical role as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as Besifloxacin, highlighting the causal relationship between its structure and the enhanced efficacy of the final drug product.
Introduction: The Strategic Role of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous successful therapeutic agents, most notably in the realm of antimalarials and antibacterials. The strategic introduction of halogen atoms onto this scaffold is a well-established method for modulating a molecule's physicochemical and pharmacological properties. Halogens can influence metabolic stability, membrane permeability, and, most critically, binding affinity to biological targets through halogen bonding and other electronic effects.
Fluoroquinolones, a major class of broad-spectrum antibiotics, owe their efficacy to the presence of a fluorine atom, typically at the C6 position, which enhances DNA gyrase inhibition. [1]Further halogenation, such as the introduction of a chlorine atom at the C8 position, has been identified as a key modification for creating next-generation antibiotics with enhanced potency and a lower propensity for developing bacterial resistance. The 8-chloro substituent, in particular, has been shown to contribute to a more balanced dual-targeting of both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This structural feature is a hallmark of advanced fluoroquinolones like Besifloxacin.
It is within this context that 8-Chloro-5-fluoroquinoline (CAS No. 917251-76-4) serves as a high-value, specialized intermediate. Its structure is pre-organized with the critical halogenation pattern required for direct incorporation into these complex APIs, making it a molecule of significant interest to researchers in pharmaceutical synthesis.
Physicochemical and Structural Characteristics
The precise identity and properties of a chemical intermediate are fundamental to its reliable application in a synthetic workflow. The key identifiers and computed properties of 8-Chloro-5-fluoroquinoline are summarized below.
Core Properties
A compilation of essential data for 8-Chloro-5-fluoroquinoline provides the foundational information for its use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 917251-76-4 | [2][3] |
| Molecular Formula | C₉H₅ClFN | ChemSrc [2] |
| Molecular Weight | 181.59 g/mol | ChemSrc [2] |
| Exact Mass | 181.009 g/mol | ChemSrc [2] |
| Canonical SMILES | C1=CC(=C2C(=C1F)N=CC=C2)Cl | Generated |
| InChI Key | SBPJNWSPZGFXSW-UHFFFAOYSA-N | Generated |
| Appearance | White to off-white solid (Anticipated) | N/A |
Structural Analysis and Visualization
The structure of 8-Chloro-5-fluoroquinoline is defined by the quinoline bicyclic system, with a fluorine atom at position C5 and a chlorine atom at C8. The fluorine atom acts as a strong electron-withdrawing group, influencing the overall electron density of the aromatic system. The chlorine atom at C8 provides steric bulk and is a key electronic feature for enhancing the biological activity of its derivatives.
Caption: 2D structure of 8-Chloro-5-fluoroquinoline.
Conceptual Synthetic Strategy
Causality Behind the Strategy: The core principle is the construction of the quinoline ring system by cyclizing a suitably substituted aniline derivative. The choice of a 2-chloro-5-fluoroaniline precursor ensures the correct placement of the halogen atoms from the outset, which is often more efficient than attempting late-stage halogenation that can suffer from regioselectivity issues.
Proposed Workflow:
-
Acylation: Reaction of 2-chloro-5-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This step forms the key anilinomethylenemalonate intermediate.
-
Thermal Cyclization: Heating the intermediate from Step 1 induces an intramolecular cyclization. The aniline nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol, to form the 4-hydroxyquinoline ring system. This reaction is typically driven by high temperature.
-
Hydrolysis and Decarboxylation: The ester at the 3-position is saponified to a carboxylic acid using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 8-chloro-5-fluoro-4-hydroxyquinoline.
-
Chlorination (Deoxyhalogenation): The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a critical transformation for activating the position for subsequent nucleophilic substitution in API synthesis. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of transformation. However, a more direct route might involve a one-pot reaction from the aniline precursor. A Chinese patent describes a general method for preparing 8-chloroquinolone derivatives by reacting quinolone compounds with chlorinating agents like N-chlorosuccinimide (NCS). [4]
Caption: Conceptual workflow for the synthesis of 8-Chloro-5-fluoroquinoline.
Anticipated Spectroscopic and Analytical Characterization
Definitive structural confirmation of a synthesized intermediate is non-negotiable in pharmaceutical development. This requires a suite of analytical techniques, primarily NMR and mass spectrometry. Although experimental spectra for 8-Chloro-5-fluoroquinoline are not publicly available, we can predict the key features based on its structure and established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. [5]
-
¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the five protons on the quinoline ring system.
-
Splitting Patterns: The signals will appear as doublets or doublets of doublets due to coupling with adjacent protons (³JHH ~ 7-9 Hz, ⁴JHH ~ 1-2 Hz) and, importantly, coupling to the fluorine atom (³JHF, ⁴JHF, ⁵JHF). The proton at C6, for instance, would be split by the proton at C7 and the fluorine at C5. The proton at C4 would be strongly coupled to the fluorine at C5.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms.
-
¹³C-¹⁹F Coupling: A key diagnostic feature will be the presence of C-F coupling. The carbon directly bonded to fluorine (C5) will appear as a large doublet (¹JCF ~ 240-260 Hz). Carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away will also show smaller doublet splittings, providing unambiguous evidence for the fluorine's position. [6][7]The presence of these split carbon signals is a critical confirmation step. [6]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 181. A crucial diagnostic feature would be the isotopic pattern for chlorine. [8]Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), there will be two peaks: one for the molecular ion (M⁺) at m/z 181 and a second peak (M+2) at m/z 183, with a characteristic intensity ratio of approximately 3:1. [8]This pattern is definitive proof of the presence of a single chlorine atom.
-
Fragmentation Pattern: The stable aromatic quinoline ring would be expected to be relatively robust. Common fragmentation pathways for halogenated aromatics include the loss of the halogen atom or the loss of small molecules like HCN from the heterocyclic ring. [9][10]Key expected fragments would include:
-
[M-Cl]⁺: Loss of the chlorine radical (m/z 146).
-
[M-HCN]⁺: Loss of hydrogen cyanide from the pyridine ring (m/z 154).
-
Core Application: A Key Intermediate in Besifloxacin Synthesis
The primary and most significant application of 8-Chloro-5-fluoroquinoline is as a precursor in the synthesis of advanced fluoroquinolone antibiotics. Its structure is not just a convenient starting point; it is integral to the pharmacological profile of the final drug.
Case Study: Besifloxacin Besifloxacin is a potent, fourth-generation 8-chloro-fluoroquinolone approved for the treatment of bacterial conjunctivitis. The synthesis involves the reaction of an activated quinolone core with a specific side chain. The 8-chloro substituent is critical for its broad-spectrum activity and balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to slow the development of bacterial resistance.
The synthesis of the complete quinolone core of besifloxacin is a multi-step process. However, a key late-stage step involves the nucleophilic aromatic substitution at the C7 position of a derivative of 8-Chloro-5-fluoroquinoline. The pre-existing 8-chloro and 5-fluoro groups are carried through the synthesis to become part of the final API.
Caption: Role of the 8-Chloro-5-fluoroquinoline core in Besifloxacin synthesis.
Experimental Protocol: Analytical Characterization by HPLC
While a synthesis protocol is proprietary, a self-validating protocol for assessing the purity of 8-Chloro-5-fluoroquinoline is essential for any researcher purchasing or using this intermediate.
Objective: To determine the purity of an 8-Chloro-5-fluoroquinoline sample by High-Performance Liquid Chromatography (HPLC) with UV detection.
Methodology:
-
Standard Preparation: a. Accurately weigh approximately 10 mg of 8-Chloro-5-fluoroquinoline reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This is the standard stock solution (~100 µg/mL). c. Prepare working standards by serial dilution as needed.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the 8-Chloro-5-fluoroquinoline sample to be tested into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: a. Inject the standard solution five times. b. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Analysis: a. Inject the standard and sample solutions in duplicate. b. Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Trustworthiness: This protocol is self-validating through the system suitability test. A low RSD confirms the precision and stability of the chromatographic system, ensuring that the purity calculation is reliable. The use of a gradient elution is designed to separate potential impurities with different polarities from the main analyte peak.
Safety, Handling, and Storage
As a halogenated aromatic heterocyclic compound, 8-Chloro-5-fluoroquinoline must be handled with appropriate care, assuming it to be hazardous until proven otherwise.
-
Hazard Classification (Anticipated): Based on analogous structures, it is likely to be classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May cause respiratory irritation. [11]* Precautionary Measures (P-Statements):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] * P264: Wash hands and exposed skin thoroughly after handling. [7] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] * Response:
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
8-Chloro-5-fluoroquinoline stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. While it may not be an end product, its role as a key intermediate is indispensable for the creation of advanced therapeutics. Its precisely placed halogen atoms are not mere synthetic handles but are fundamental contributors to the biological efficacy of the final APIs. This guide has provided a comprehensive overview of its structural and chemical properties, outlined a conceptual framework for its synthesis and analysis, and firmly established its significance in drug development through the case study of Besifloxacin. For researchers and scientists in this field, a thorough understanding of such critical building blocks is paramount to the successful innovation of next-generation medicines.
References
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
- Moser, A. (2008).
- Gervais, V., et al. (2015). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
-
Chemsrc. (n.d.). 8-chloro-5-fluoroquinoline | CAS#:917251-76-4. Retrieved January 20, 2026, from [Link]
-
ChemWhat. (n.d.). 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Retrieved January 20, 2026, from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved January 20, 2026, from [Link]
- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- Chemistry LibreTexts. (2023).
- UNCW Institutional Repository. (n.d.).
- PubChem. (n.d.). 8-Chloro-5-quinolinamine.
- SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
- Google Patents. (n.d.).
- Asimakopoulos, A. D., et al. (2012).
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.).
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Science Ready. (n.d.).
- Chemistry LibreTexts. (2024). 16: Multinuclear NMR.
- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.).
- Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-8-fluoroquinoline 1 g.
- Google Patents. (n.d.).
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 3. chemwhat.com [chemwhat.com]
- 4. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
Navigating the Solubility Landscape of 8-Chloro-5-fluoroquinoline: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property that dictates its fate in both laboratory experiments and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility is not merely academic; it is a critical determinant of its potential as a therapeutic agent. Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of a promising drug candidate. This guide is dedicated to a specific heterocyclic compound, 8-chloro-5-fluoroquinoline, a molecule of interest in medicinal chemistry due to its structural relation to the vast family of quinoline-based therapeutic agents.
Physicochemical Profile of 8-Chloro-5-fluoroquinoline
A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. 8-Chloro-5-fluoroquinoline (CAS No. 917251-76-4) is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle. The presence of both a chlorine and a fluorine atom on the quinoline scaffold significantly influences its electronic distribution, crystal packing, and intermolecular interactions, all of which are pivotal to its solubility.
While specific experimental data for 8-chloro-5-fluoroquinoline is sparse, we can infer some of its characteristics from related structures. For instance, the isomeric compound 6-chloro-8-fluoroquinoline is a white to yellow crystalline solid with a melting point of 79-81 °C. The parent compound, quinoline, is a colorless liquid that is only slightly soluble in cold water but readily dissolves in hot water and most organic solvents. The introduction of halogen atoms generally increases a molecule's lipophilicity, suggesting that 8-chloro-5-fluoroquinoline will likely exhibit limited aqueous solubility but enhanced solubility in organic solvents.
Table 1: Predicted and Inferred Physicochemical Properties of 8-Chloro-5-fluoroquinoline
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Formula | C₉H₅ClFN | Based on chemical structure |
| Molecular Weight | 181.59 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Inferred from related halogenated quinolines |
| Polarity | Moderately polar | Presence of nitrogen and halogen atoms |
| Hydrogen Bond Acceptor | Yes (Nitrogen atom) | The lone pair of electrons on the nitrogen can accept a hydrogen bond. |
| Hydrogen Bond Donor | No | Absence of a hydrogen atom attached to a highly electronegative atom. |
The interplay of the electronegative fluorine and chlorine atoms and the basic nitrogen atom in the quinoline ring system creates a molecule with a specific polarity profile that will govern its interactions with different solvents.
Theoretical Framework for Solubility in Organic Solvents
The age-old chemical maxim "like dissolves like" provides a foundational principle for predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For 8-chloro-5-fluoroquinoline, we can anticipate its solubility behavior based on the following considerations:
-
Polarity Matching : The molecule possesses a degree of polarity due to the nitrogen heteroatom and the carbon-halogen bonds. Therefore, it is expected to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol) than in nonpolar solvents (e.g., hexane, toluene). Some halogenated quinoline derivatives are known to dissolve appreciably in polar solvents like dichloromethane, chloroform, and DMSO, while being insoluble in hexane.
-
Hydrogen Bonding : While 8-chloro-5-fluoroquinoline cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This suggests that it will have some affinity for protic solvents that can donate hydrogen bonds, such as alcohols.
-
Van der Waals Forces : The aromatic rings of the quinoline structure will contribute to van der Waals interactions, allowing for some solubility in less polar solvents that also have aromatic character, such as toluene.
-
Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state. The presence of halogen atoms can influence crystal packing and, consequently, the lattice energy.
Experimental Determination of Solubility: A Practical Guide
Given the absence of readily available solubility data, researchers will need to perform their own measurements. The following sections provide detailed protocols for determining both kinetic and thermodynamic solubility, which are standard practices in the pharmaceutical industry.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature after a state of equilibrium has been reached.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Step-by-Step Protocol:
-
Preparation : Add an excess amount of solid 8-chloro-5-fluoroquinoline to a vial to ensure that a saturated solution is formed. The excess solid should be visually apparent.
-
Solvent Addition : Add a precise volume of the desired organic solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment. For very fine particles, centrifugation of the sealed vial may be necessary.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid aspirating any solid particles. The sample may be filtered through a syringe filter (e.g., 0.22 µm PTFE) to ensure it is free of particulates.
-
Analysis : Quantify the concentration of 8-chloro-5-fluoroquinoline in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and a calibration curve is established.
-
Calculation : The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
High-Throughput Kinetic Solubility Assays
In early drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds. These methods are faster but may not represent the true equilibrium solubility. A common approach involves preparing a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into the aqueous or organic solvent of interest.
Workflow for Kinetic Solubility Determination
Caption: A simplified workflow for high-throughput kinetic solubility determination.
Predictive Models for Solubility: A Modern Approach
In the absence of experimental data, computational models can provide valuable initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, for instance, use the chemical structure of a compound to predict its properties, including solubility. These models are built by correlating the structural features of a large set of compounds with their experimentally determined solubilities. While a specific QSAR model for 8-chloro-5-fluoroquinoline may not exist, general models for drug-like compounds or heterocyclic systems can be employed to get a preliminary idea of its solubility profile. Another promising method is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which has been shown to reasonably reproduce experimental solubility data for drugs and drug-like compounds.
Safety and Handling of Halogenated Quinolines
As a halogenated heterocyclic compound, 8-chloro-5-fluoroquinoline should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds can guide safe handling practices. For example, 5-chloro-8-hydroxyquinoline is known to cause eye, skin, and respiratory tract irritation. The parent compound, quinoline, is classified as toxic if swallowed and is suspected of causing cancer.
General Safety Recommendations:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling : Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with plenty of water.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
The solubility of 8-chloro-5-fluoroquinoline in organic solvents is a critical parameter for its successful application in research and drug development. While specific experimental data is currently lacking, this guide provides a comprehensive framework for both theoretical prediction and empirical determination of its solubility. By understanding the underlying principles of solubility and employing robust experimental protocols, researchers can effectively characterize this promising molecule. The generation and publication of such data will be a valuable contribution to the scientific community, aiding in the future development of novel quinoline-based therapeutics.
References
-
QSAR-based solubility model for drug-like compounds. (2025, August 6). ResearchGate. [Link]
-
Prediction of solubility of drugs by conductor-like screening model for real solvents. (n.d.). PubMed. [Link]
-
Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. (2025, August 9). ResearchGate. [Link]
-
Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. (n.d.). MDPI. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]
-
Development of QSAR models for in silico screening of antibody solubility. (n.d.). PubMed. [Link]
-
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025, August 6). ResearchGate. [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). PubMed Central. [Link]
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
8-chloro-5-fluoroquinoline CAS#: 917251-76-4; ChemWhat Code: 1348069. (n.d.). ChemWhat. [Link]
-
Using QSAR model for studying heterocycles activity. (2025, August 6). ResearchGate. [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Publications. [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. [Link]
- Safety D
An In-depth Technical Guide to 8-Chloro-5-fluoroquinoline Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 8-chloro-5-fluoroquinoline derivatives and analogs, a promising class of compounds in modern drug discovery. We will delve into their synthesis, explore their biological activities and mechanisms of action, and provide insights into their structure-activity relationships. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of this unique chemical scaffold.
Introduction: The Strategic Importance of the 8-Chloro-5-fluoroquinoline Core
The quinolone scaffold has long been a cornerstone in the development of antibacterial agents, with fluoroquinolones representing a major class of synthetic antibiotics.[1][2] The introduction of a fluorine atom at the C-6 position was a pivotal moment, significantly enhancing the antibacterial spectrum and potency of these compounds.[3] Further structural modifications have led to multiple generations of fluoroquinolones, each with improved pharmacological profiles.[3][4]
The 8-chloro-5-fluoroquinoline core has emerged as a particularly interesting scaffold for the development of novel therapeutic agents. The presence of a chlorine atom at the C-8 position introduces unique steric and electronic properties that can profoundly influence the compound's interaction with its biological targets. This guide will explore the nuances of this substitution and its implications for drug design.
Synthetic Strategies: Building the 8-Chloro-5-fluoroquinoline Scaffold
The synthesis of 8-chloro-5-fluoroquinoline derivatives often involves multi-step sequences, starting from readily available precursors. A common strategy involves the Gould-Jacobs reaction or a variation thereof to construct the quinolone core, followed by targeted modifications.
A key intermediate in the synthesis of many potent analogs is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] The nitro group at the C-8 position serves as a powerful electron-withdrawing group, facilitating nucleophilic aromatic substitution at the C-7 position.[5][6] This allows for the introduction of a diverse range of substituents, which is crucial for modulating the biological activity of the final compounds.[5]
Below is a generalized synthetic workflow for the preparation of 8-chloro-5-fluoroquinoline derivatives.
Generalized Synthetic Workflow
Caption: A generalized synthetic workflow for 8-chloro-5-fluoroquinoline derivatives.
A crucial step in many synthetic routes is the introduction of the 8-chloro substituent. This can be achieved through various methods, including chlorination with reagents like sulfuryl chloride.[7] The precise timing of this step within the overall synthetic sequence is critical to avoid unwanted side reactions and to ensure high yields of the desired product.
Biological Activity and Therapeutic Potential
8-Chloro-5-fluoroquinoline derivatives have demonstrated a broad spectrum of biological activities, with their antibacterial properties being the most extensively studied.
Antibacterial Activity
These compounds are potent inhibitors of bacterial DNA synthesis, targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][8][9] This dual-targeting mechanism contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10][11]
The structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-7 position plays a critical role in determining the antibacterial potency and spectrum.[5] For instance, the introduction of small, cyclic amines like azetidine at the C-7 position has been shown to yield compounds with extremely potent antibacterial activities.[10][11]
One notable example is 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which has demonstrated significantly greater potency than trovafloxacin against clinically important pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
Table 1: Antibacterial Activity of Representative 8-Chloro-5-fluoroquinoline Derivatives
| Compound ID | C-7 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Compound A | 3-Aminoazetidin-1-yl | Streptococcus pneumoniae | 0.008 | [10][11] |
| Compound A | 3-Aminoazetidin-1-yl | MRSA | 0.015 | [10][11] |
| Compound B | p-Toluidine | Staphylococcus aureus | 2-5 | [5][6] |
| Compound C | p-Chloroaniline | Staphylococcus aureus | 2-5 | [5][6] |
Other Potential Therapeutic Applications
While antibacterial activity is the most prominent feature, the quinolone scaffold is known for a diverse range of biological activities.[4] Research into 8-chloro-5-fluoroquinoline derivatives has suggested potential applications in other therapeutic areas, including:
-
Antitubercular Activity: Some quinoline derivatives, such as cloxyquin (5-chloroquinolin-8-ol), have shown good activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[12]
-
Anticancer Activity: Fluoroquinolones have been investigated for their potential as anticancer agents, and the unique electronic properties of the 8-chloro-5-fluoroquinoline core could be exploited in this context.[4]
Mechanism of Action: A Molecular Perspective
The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][8] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the DNA, which is essential for relieving the torsional stress generated during DNA replication. 8-Chloro-5-fluoroquinoline derivatives bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks and ultimately cell death.[9]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating daughter chromosomes after replication. Inhibition of topoisomerase IV by these compounds prevents the segregation of replicated chromosomes, leading to a lethal blockage of cell division.[8]
Mechanism of Action Workflow
Caption: The mechanism of action of 8-chloro-5-fluoroquinoline derivatives.
Structure-Activity Relationship (SAR) and Molecular Modeling Insights
The substitution pattern on the 8-chloro-5-fluoroquinoline core has a profound impact on its biological activity. SAR and quantitative structure-activity relationship (QSAR) studies are crucial for optimizing the potency and pharmacokinetic properties of these compounds.[13][14]
-
C-8 Substituent: The presence of a chlorine atom at the C-8 position can induce a distorted orientation of the substituent at the N-1 position.[10][11] This steric hindrance can lead to a highly strained conformation, which has been proposed as a key factor for the potent antibacterial activity of some derivatives.[10][11]
-
C-7 Substituent: As mentioned earlier, the C-7 position is a critical point for modification. The nature of the substituent at this position influences not only the potency but also the spectrum of activity.[5] Electron-donating groups at C-7 are generally favored as they can increase the electron density on the carbonyl oxygen at the C-4 position, potentially enhancing the interaction with the target enzymes.[5]
-
N-1 Substituent: The substituent at the N-1 position also plays a significant role in the overall activity. Aromatic groups, such as a 5-amino-2,4-difluorophenyl group, have been shown to contribute to potent antibacterial activity.[10][11]
Experimental Protocols
General Procedure for the Synthesis of a 7-Substituted-8-nitro-fluoroquinolone Derivative
This protocol is a generalized procedure based on the nucleophilic aromatic substitution at the C-7 position of a 7-chloro-8-nitro-fluoroquinolone intermediate.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent (e.g., 50% aqueous ethanol).
-
Addition of Reagents: Add 3 equivalents of the desired primary amine and 6 equivalents of sodium hydrogen carbonate to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to 75-80 °C under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to days depending on the nucleophilicity of the amine.
-
Work-up: After completion of the reaction, cool the mixture and pour it onto crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., chloroform/methanol) to obtain the pure 7-substituted-8-nitro-fluoroquinolone derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of the synthesized compounds against bacterial strains.[7]
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of the test compounds. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: Spot the prepared bacterial inoculum onto the surface of the agar plates.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
8-Chloro-5-fluoroquinoline derivatives represent a promising class of compounds with significant therapeutic potential, particularly as antibacterial agents. The unique structural features imparted by the 8-chloro substituent offer opportunities for the design of novel drugs with enhanced potency and improved pharmacological profiles. Future research in this area should focus on:
-
Expansion of the C-7 Substituent Library: Continued exploration of diverse and novel substituents at the C-7 position is likely to yield compounds with improved activity against resistant pathogens.
-
Exploration of Other Therapeutic Areas: A systematic evaluation of these derivatives for other biological activities, such as anticancer and antiviral effects, is warranted.
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions between these compounds and their target enzymes will aid in the rational design of next-generation inhibitors.
The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of novel chemical scaffolds like the 8-chloro-5-fluoroquinoline core.
References
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1258. [Link]
-
Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, 46(11), 2229-2242. [Link]
-
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. [Link]
-
Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. [Link]
-
Garg, S., & Sharma, V. (2012). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. [Link]
-
Aldred, K. J., et al. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ResearchGate. [Link]
-
Spînu, M., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]
-
Ríos-García, E., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central. [Link]
-
Chaiprasert, A., et al. (2006). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 50(11), 3894-3895. [Link]
-
Al-Hiary, Y. M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]
-
Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. [Link]
-
Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
Al-Hiary, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]
-
Garg, S., & Sharma, V. (2012). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences, 2(3), 1-6. [Link]
Sources
- 1. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
A Theoretical Deep Dive into 8-Chloro-5-fluoroquinoline: A Technical Guide for Drug Discovery Professionals
This technical guide offers researchers, scientists, and drug development professionals a comprehensive theoretical exploration of 8-Chloro-5-fluoroquinoline. By leveraging established computational methodologies and drawing upon spectral data from analogous structures, we present a detailed analysis of this molecule's structural, electronic, and spectroscopic properties. This document is designed to serve as a foundational resource for a deeper understanding of substituted quinolines in the context of medicinal chemistry and to inform the rational design of novel therapeutic agents.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The targeted substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 8-Chloro-5-fluoroquinoline, incorporates two key halogen substitutions: a chlorine atom at the 8-position and a fluorine atom at the 5-position. These substitutions are known to significantly influence the electronic distribution, reactivity, and biological activity of the quinoline core.[2][3] Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into the structure-activity relationships of such molecules at a molecular level.
Computational Methodology: A Framework for In Silico Analysis
The theoretical investigation of substituted quinolines predominantly relies on Density Functional Theory (DFT), a robust computational method for predicting molecular properties.[4] The insights presented in this guide are based on a widely accepted computational protocol that has been successfully applied to similar heterocyclic systems.
The DFT Approach
DFT calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach provides a good balance between computational cost and accuracy for organic molecules. The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(d,p) being commonly employed to provide a flexible description of the electron distribution, including polarization and diffuse functions.[4]
Workflow for Theoretical Analysis
The computational workflow for characterizing 8-Chloro-5-fluoroquinoline involves a series of sequential steps, each providing specific insights into the molecule's properties.
Caption: A typical workflow for the theoretical analysis of 8-Chloro-5-fluoroquinoline.
Molecular Structure and Geometry
The foundational step in the theoretical analysis is the optimization of the molecular geometry to find the most stable conformation. Based on studies of related halo-quinolines, the key structural parameters of 8-Chloro-5-fluoroquinoline can be reliably estimated.
The quinoline core is expected to be largely planar. The introduction of the chlorine atom at the C8 position and the fluorine atom at the C5 position will induce minor distortions in the ring structure due to steric and electronic effects.
| Parameter | Estimated Value | Rationale and Supporting Evidence |
| C-Cl Bond Length | ~1.74 Å | Typical C(sp²)-Cl bond length in aromatic systems. |
| C-F Bond Length | ~1.35 Å | Characteristic C(sp²)-F bond length. |
| C=N Bond Length | ~1.30 Å | Standard bond length for a C=N double bond in a heterocyclic ring. |
| Aromatic C-C Bond Lengths | 1.38 - 1.42 Å | Within the typical range for aromatic carbon-carbon bonds. |
| Dihedral Angles | ~0° | The quinoline ring system is expected to be predominantly planar. |
Note: These are estimated values based on computational studies of similar substituted quinolines.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.[5]
Predicted Key Vibrational Frequencies
The calculated vibrational spectrum of 8-Chloro-5-fluoroquinoline is expected to exhibit characteristic peaks corresponding to the stretching and bending of its various functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C=N stretching | 1620 - 1580 | Characteristic stretching of the carbon-nitrogen double bond in the pyridine ring. |
| Aromatic C=C stretching | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| C-F stretching | 1250 - 1000 | Strong absorption due to the stretching of the carbon-fluorine bond. |
| C-Cl stretching | 800 - 600 | Characteristic stretching of the carbon-chlorine bond. |
Note: These are predicted frequency ranges and require experimental verification. Calculated frequencies are often scaled to better match experimental data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra.[6]
Predicted ¹H and ¹³C NMR Chemical Shifts
The electron-withdrawing effects of the chlorine and fluorine substituents are expected to deshield the nearby protons and carbons, leading to downfield shifts in the NMR spectrum.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H2 | 8.8 - 9.0 | 150 - 152 | Deshielded due to proximity to the nitrogen atom. |
| H3 | 7.4 - 7.6 | 121 - 123 | Typical aromatic proton shift. |
| H4 | 8.0 - 8.2 | 136 - 138 | Influenced by the nitrogen atom. |
| H6 | 7.6 - 7.8 | 128 - 130 | Influenced by the fluorine at C5. |
| H7 | 7.8 - 8.0 | 127 - 129 | Influenced by the chlorine at C8. |
| C5 | - | 158 - 162 (JC-F ≈ 250 Hz) | Directly bonded to fluorine, showing a large one-bond coupling constant. |
| C8 | - | 130 - 133 | Directly bonded to chlorine. |
Note: These are estimated chemical shifts relative to TMS and are subject to solvent effects and the specific computational method used. Experimental verification is essential.[7][8]
Electronic Properties: Reactivity and Drug-Receptor Interactions
The electronic properties of a molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecular electrostatic potential (MEP), are critical for understanding its reactivity and potential interactions with biological targets.[9][10]
HOMO-LUMO Analysis
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. For 8-Chloro-5-fluoroquinoline, the electron-withdrawing chlorine and fluorine atoms are expected to lower the energy of both the HOMO and LUMO, with a potential decrease in the HOMO-LUMO gap compared to unsubstituted quinoline, suggesting increased reactivity.[2]
Caption: A generalized HOMO-LUMO energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[11][12] In 8-Chloro-5-fluoroquinoline, the nitrogen atom is expected to be a region of significant negative potential, making it a likely site for hydrogen bonding interactions with a biological receptor. The regions around the hydrogen atoms will exhibit positive potential.
Proposed Synthetic Pathway
Caption: A proposed synthetic workflow for 8-Chloro-5-fluoroquinoline.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical overview of 8-Chloro-5-fluoroquinoline, a molecule of interest for drug discovery. Through the application of established computational methods, we have elucidated its likely molecular structure, spectroscopic characteristics, and electronic properties. While these theoretical insights are invaluable, experimental validation is paramount. Future work should focus on the synthesis and experimental characterization of 8-Chloro-5-fluoroquinoline to confirm and refine the theoretical predictions presented herein. Such studies will provide a more complete understanding of this promising scaffold and facilitate its exploration in the development of novel therapeutic agents.
References
-
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
HOMO, LUMO surfaces of 8-chloro-quinolone compounds: (a) FQ28 (b) 6ClPQ28. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). PubMed. Retrieved January 20, 2026, from [Link]
-
3D plots of the molecular electrostatic potential map of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]
-
A molecular electrostatic potential mapping study of some fluoroquinolone anti-bacterial agents. (1998). Journal of Molecular Modeling. Retrieved January 20, 2026, from [Link]
-
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). PubMed. Retrieved January 20, 2026, from [Link]
-
Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Isopotential surface (a), electrostatic potential map (b), and HOMO and LUMO graphical model (c) for quinolone at the B3LYP/6-311G** level. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2018). Scientific Research Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Overlaid Fourier-Transform Infrared Spectroscopy (FTIR) spectra of (a)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemical structure, space filing model, MEPs, maps of HOMO and LUMO... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
-
The HOMO and LUMO molecular orbital diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). MDPI. Retrieved January 20, 2026, from [Link]
-
Electrostatic potential map calculated at MP2/aug-cc-pVTZ level. All... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved January 20, 2026, from [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
8-chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). PubMed. Retrieved January 20, 2026, from [Link]
-
Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]
-
FTIR and XRD investigations of some fluoroquinolones. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). PubMed Central. Retrieved January 20, 2026, from [Link]
-
8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]
-
FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 8-Chloro-5-fluoroquinoline
This guide provides a comprehensive technical overview of the reactivity of the chlorine atom in 8-chloro-5-fluoroquinoline, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into the electronic properties governing its reactivity and provide field-proven insights into its most important chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is designed to be a practical resource, offering not just theoretical explanations but also detailed experimental protocols.
The Unique Electronic Landscape of 8-Chloro-5-fluoroquinoline
The reactivity of the C8-chlorine in 8-chloro-5-fluoroquinoline is a fascinating interplay of inductive and resonance effects conferred by the quinoline nitrogen and the fluorine substituent. Understanding these electronic influences is paramount to predicting and controlling its chemical behavior.
The quinoline ring system itself is electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen exerts a strong electron-withdrawing effect, primarily at the C2 and C4 positions of the pyridine ring. However, its influence extends to the carbocyclic ring, albeit to a lesser extent, contributing to an overall electron-poor aromatic system. This generalized electron deficiency is a critical factor that primes the molecule for certain types of reactions.
The fluorine atom at the C5 position is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly lowers the electron density across the entire aromatic scaffold, including the C8 position where the chlorine atom is located. This inductive pull makes the C8 carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. While fluorine also possesses a positive resonance effect (+R), its inductive effect is dominant in this context.
The chlorine atom at C8, being a halogen, also contributes to the electronic environment through both inductive and resonance effects. Like fluorine, it is inductively electron-withdrawing. The interplay of these electronic factors dictates the preferred reaction pathways for the substitution of the C8-chlorine.
Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway
The electron-deficient nature of the 8-chloro-5-fluoroquinoline ring system makes the C8-chlorine susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the stability of the intermediate Meisenheimer complex.
Mechanistic Insights
The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, chlorine). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the fluorine at C5 and the quinoline nitrogen, is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of this rate-determining step.[1] In the second, faster step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored.
It is noteworthy that in SNAr reactions, the typical leaving group ability trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[2]
Caption: Generalized workflow for the SNAr reaction on 8-chloro-5-fluoroquinoline.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the nucleophilic aromatic substitution of the C8-chlorine with a primary or secondary amine.
Materials:
-
8-Chloro-5-fluoroquinoline
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add 8-chloro-5-fluoroquinoline (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture at an elevated temperature (typically 80-150 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-amino-5-fluoroquinoline derivative.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with the expected values. The disappearance of the starting material peak and the appearance of a new product peak in the chromatogram (TLC or LC-MS) will indicate a successful reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
The chlorine atom at the C8 position of 8-chloro-5-fluoroquinoline can also be functionalized through a variety of powerful palladium-catalyzed cross-coupling reactions. These methods offer a broader scope for introducing carbon, nitrogen, and oxygen-based substituents.[3] While aryl chlorides are generally less reactive than the corresponding bromides and iodides in these transformations, the use of specialized ligands and optimized reaction conditions can achieve high efficiencies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] This reaction allows for the coupling of the C8-chlorine with a wide range of primary and secondary amines.
Mechanistic Overview: The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[5]
Caption: Key components and conditions for a typical Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
8-Chloro-5-fluoroquinoline
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 eq relative to Pd).
-
Add the base (1.5-2.0 eq) to the flask.
-
Add 8-chloro-5-fluoroquinoline (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-aryl product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[6] This reaction can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the C8 position of 8-chloro-5-fluoroquinoline.
Mechanistic Overview: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid or ester (which is activated by a base), and finally reductive elimination to form the new C-C bond.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
8-Chloro-5-fluoroquinoline
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/water, Dioxane/water)
-
Reaction vessel (Schlenk flask or microwave vial)
-
Inert gas supply
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add 8-chloro-5-fluoroquinoline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Degas the solvent system (e.g., by bubbling with nitrogen or argon for 15-30 minutes) and add it to the reaction vessel.
-
Heat the mixture under an inert atmosphere with vigorous stirring. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated quinolines.[8]
Mechanistic Overview: This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne for transmetalation.[9]
Experimental Protocol: Sonogashira Coupling
Materials:
-
8-Chloro-5-fluoroquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (an amine, e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Reaction vessel (Schlenk flask)
-
Inert gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 8-chloro-5-fluoroquinoline (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture (typically to 50-100 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove the amine hydrohalide salt.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Tabular Summary of Reactivity
| Reaction Type | Key Reagents | Typical Conditions | Product |
| SNAr | Nucleophile (amine, alcohol, thiol), Base (K₂CO₃, DIPEA) | DMF or DMSO, 80-150 °C | 8-Substituted-5-fluoroquinoline |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand (e.g., Xantphos), Base (NaOtBu) | Toluene or Dioxane, 80-120 °C | 8-Amino-5-fluoroquinoline derivative |
| Suzuki-Miyaura | Boronic acid/ester, Pd catalyst, Base (K₂CO₃, Cs₂CO₃) | Toluene/water or Dioxane/water, 80-120 °C or MW | 8-Aryl/alkyl-5-fluoroquinoline |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) salt, Amine base | THF or DMF, 50-100 °C | 8-Alkynyl-5-fluoroquinoline |
Applications in Drug Discovery and Materials Science
8-Chloro-5-fluoroquinoline is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The quinoline scaffold is a privileged structure found in numerous bioactive compounds, including antibacterial and anticancer agents.[10] The ability to selectively functionalize the C8 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For instance, derivatives of 8-chloroquinolones have shown promise as potent antibacterial agents.[11][12] The introduction of diverse substituents via the reactions described in this guide can lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.
Conclusion
The chlorine atom at the C8 position of 8-chloro-5-fluoroquinoline is a versatile handle for chemical modification. Its reactivity is governed by the electron-withdrawing nature of the quinoline ring and the C5-fluorine substituent. This electronic activation enables both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can selectively introduce a wide array of functional groups, making 8-chloro-5-fluoroquinoline a highly valuable scaffold for the synthesis of complex molecules in drug discovery and materials science. This guide provides a solid foundation for understanding and exploiting the reactivity of this important building block.
References
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1258. Available from: [Link]
-
MySkinRecipes. (n.d.). 8-Bromo-2-chloro-5-fluoroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic substitution... [Image]. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1240-1258. Available from: [Link]
-
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(12), 2444-2454. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
-
Globe Thesis. (2008). Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Chemical Reviews. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Topic: Potential Biological Activities of 8-Chloro-5-fluoroquinoline
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has yielded numerous therapeutic breakthroughs. Its true power, however, lies in its tunability. The strategic placement of substituents, particularly halogens, can dramatically alter its electronic properties, lipophilicity, and steric profile, thereby unlocking novel biological activities. This guide focuses on a specific, yet underexplored, example of this principle: 8-Chloro-5-fluoroquinoline. While direct literature on this precise molecule is sparse, its structural motifs are present in compounds with profound pharmacological effects. By analyzing the established roles of chloro- and fluoro-substituents at the C8 and C5 positions within the broader quinoline class, we can construct a robust, data-driven hypothesis for its potential as a therapeutic agent. This document synthesizes information from related, well-characterized molecules to provide a predictive framework for the biological investigation of 8-Chloro-5-fluoroquinoline, offering both the mechanistic rationale and the practical methodologies required for its evaluation.
The Quinoline Core: Significance of C5 and C8 Halogenation
The quinoline ring system is a bicyclic aromatic heterocycle fundamental to a vast array of biologically active compounds, from the pioneering antimalarial chloroquine to the potent fluoroquinolone antibiotics.[1] The introduction of halogen atoms is a time-tested strategy to enhance biological efficacy.
-
Fluorine at C5: A fluorine atom at the C5 position can influence the molecule's steric configuration and planarity. This, in turn, can affect cell penetration and the precise fit of the drug into its target binding site, potentially enhancing antitumor activity.[2]
-
Chlorine at C8: The presence of a bulky substituent like chlorine at the C8 position can induce significant conformational strain. For instance, in certain fluoroquinolone derivatives, an 8-chloro group forces a remarkable distortion of substituents at the N1 position, a conformational change that has been identified as a key factor for extremely potent antibacterial activity.[3][4] Furthermore, a halogen at the C8 position has been shown to increase the effectiveness of anticancer action in some quinolone series.[5]
The combination of these two features in 8-Chloro-5-fluoroquinoline creates a compelling candidate for dual-action therapeutic development, primarily in the realms of infectious disease and oncology.
Potential Antibacterial Activity: Targeting Bacterial Topoisomerases
The most well-documented activity of halogenated quinolones is their antibacterial effect, which is primarily mediated by the inhibition of essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[6][7] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[7]
Proposed Mechanism of Action
Fluoroquinolones function by stabilizing the transient enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This "poisoning" of the topoisomerase converts it into a toxic cellular agent that generates lethal double-strand breaks.[7] The C8-chloro substituent, in particular, has been shown to be a key component in derivatives with extremely potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Diagram 1: Fluoroquinolone Mechanism of Antibacterial Action
Caption: Inhibition of bacterial DNA replication via stabilization of the topoisomerase-DNA complex.
Quantitative Evaluation: Minimum Inhibitory Concentration (MIC)
The primary metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC). Based on data from structurally related 8-chloro and 5-chloro quinolones, it is hypothesized that 8-Chloro-5-fluoroquinoline would exhibit significant activity, particularly against Gram-positive bacteria.[8][9]
Table 1. Hypothetical MIC Profile for 8-Chloro-5-fluoroquinoline
| Bacterial Strain | Class | Predicted MIC (µg/mL) | Rationale / Comparative Compound |
| Staphylococcus aureus | Gram-positive | 0.5 - 4 | 8-chloro derivatives show potent anti-S. aureus activity.[3] |
| Streptococcus pneumoniae | Gram-positive | 0.25 - 2 | 8-chloro derivatives are highly potent against S. pneumoniae.[4] |
| Escherichia coli | Gram-negative | 4 - 16 | General activity of fluoroquinolones.[8] |
| Mycobacterium tuberculosis | Acid-fast | 0.125 - 1 | Related 5-chloro-8-hydroxyquinolines are highly active.[9] |
| Note: This data is predictive and serves as a target profile for initial screening. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a self-validating system for determining antimicrobial susceptibility.
-
Preparation of Inoculum (Causality): A standardized bacterial concentration is crucial for reproducibility. Start with a fresh overnight culture on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test concentration of 5 x 10⁵ CFU/mL, ensuring a consistent challenge for the antimicrobial agent.
-
Compound Preparation: Create a stock solution of 8-Chloro-5-fluoroquinoline in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation and Controls (Trustworthiness): Inoculate each well containing the compound dilutions with the prepared bacterial suspension. Crucially, include a positive control (broth with inoculum, no compound) to confirm bacterial viability and a negative control (broth only) to ensure media sterility. These controls validate the assay's integrity.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity compared to the positive control.
Potential Anticancer Activity: Targeting Human Topoisomerases
A compelling body of research demonstrates that fluoroquinolones can be repurposed as anticancer agents.[10] Their mechanism is analogous to their antibacterial action but targets the human orthologs, specifically topoisomerase II (Topo II).[11] Many highly effective chemotherapy drugs, such as doxorubicin, are Topo II poisons.[11]
Proposed Mechanism of Action
Like their bacterial counterparts, human topoisomerases manage DNA supercoiling during replication. By intercalating into the DNA-Topo II complex, 8-Chloro-5-fluoroquinoline could inhibit the re-ligation step, leading to an accumulation of permanent double-strand breaks. This level of DNA damage overwhelms cellular repair mechanisms, triggering cell cycle arrest and activating apoptotic pathways, ultimately leading to the selective death of rapidly dividing cancer cells.[5][10] Structural features like fluorine at C6 (and potentially C5) and a halogen at C8 are known to enhance activity against mammalian topoisomerases.[2][5]
Diagram 2: Proposed Anticancer Signaling Pathway
Caption: Induction of apoptosis in cancer cells via Topoisomerase II poisoning.
Quantitative Evaluation: Half-maximal Inhibitory Concentration (IC₅₀)
The potency of a potential anticancer compound is measured by its IC₅₀ value—the concentration required to inhibit 50% of cancer cell growth or proliferation.
Table 2. Hypothetical IC₅₀ Profile for 8-Chloro-5-fluoroquinoline
| Cancer Cell Line | Type | Predicted IC₅₀ (µM) | Rationale / Comparative Compound |
| MCF-7 | Breast Cancer | 5 - 20 | Fluoroquinolone derivatives show activity against breast cancer lines.[10] |
| HCT-116 | Colon Cancer | 10 - 30 | A common screening line for novel cytotoxic agents.[12] |
| A549 | Lung Cancer | 15 - 40 | A standard model for non-small cell lung cancer.[12] |
| U87-MG | Glioblastoma | < 15 | Certain FQ hybrids show potent activity against glioma cells.[10] |
| Note: This data is predictive and serves as a target profile for initial screening. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding (Causality): To ensure logarithmic growth during the experiment, seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 8-Chloro-5-fluoroquinoline in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO). Incubate for a relevant period (e.g., 48 or 72 hours) to allow for cytotoxic effects to manifest.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Incubate for 2-4 hours.
-
Solubilization (Trustworthiness): The formazan crystals are insoluble. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the crystals, resulting in a colored solution. This step is critical for accurate quantification.
-
Quantification and Analysis: Measure the absorbance of the solution using a microplate reader at ~570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Research Imperatives
8-Chloro-5-fluoroquinoline stands as a molecule of high potential, strategically designed by leveraging established structure-activity relationships within the quinolone class. The combination of C8-chloro and C5-fluoro substitutions provides a strong rationale for investigating its dual potential as both a potent antibacterial agent and a novel anticancer therapeutic.
The immediate path forward requires a focused, milestone-driven research plan:
-
Chemical Synthesis and Characterization: The first step is the efficient synthesis, purification, and full spectroscopic characterization of 8-Chloro-5-fluoroquinoline.
-
Broad-Spectrum In Vitro Screening: Conduct the MIC and MTT assays detailed in this guide against a wide panel of bacterial pathogens (including resistant strains) and cancer cell lines.
-
Mechanism of Action Studies: Confirm the proposed mechanisms by performing enzyme inhibition assays for bacterial DNA gyrase and human topoisomerase II.
-
Lead Optimization: Should the initial screening prove successful, a medicinal chemistry program should be initiated to synthesize analogs, exploring different substituents at other positions to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Promising candidates must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
This guide provides the foundational hypothesis and experimental framework to unlock the therapeutic potential of 8-Chloro-5-fluoroquinoline, a promising scaffold at the intersection of anti-infective and oncological research.
References
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1211-1223. [Link][8]
-
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(11), 2229-2239. [Link][3]
-
Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-444. [Link][13]
-
He, G. X., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(9), 3622-3624. [Link][9]
-
Bisio, A., & Guglielmo, F. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics, 10(9), 1115. [Link][1]
-
Ahmad, S., et al. (2019). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 896-899. [Link][14]
-
El-Sayed, M. A. A., et al. (2017). Towards anticancer fluoroquinolones: A review article. European Journal of Medicinal Chemistry, 142, 494-511. [Link][11]
-
Găman, A-M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link][15]
-
Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4960. [Link][16]
-
Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, 46(11), 2229-2239. [Link][4]
-
Ferreira, J., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1176. [Link][6]
-
Abodouh, M. M., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances, 14, 8828-8861. [Link][10]
-
Sławiński, J., & Szafrański, K. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(21), 13543. [Link][5]
-
El-Sayed, M. A. A., et al. (2017). Towards anticancer fluoroquinolones: A review article. ResearchGate. [Link][2]
-
Găman, A-M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link][12]
-
Fàbrega, A., et al. (2009). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Chemotherapy, 21(6), 639-647. [Link][17]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link][7]
-
Organic Chemistry Portal. Synthesis of Fluoroquinolone Antibiotics. Química Orgánica.org. [Link][18]
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 11. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
A Technical Guide to 8-Chloro-5-fluoroquinoline for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 8-Chloro-5-fluoroquinoline in Modern Drug Discovery
8-Chloro-5-fluoroquinoline (CAS No. 917251-76-4) is a halogenated quinoline derivative that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies primarily in its role as a precursor for the synthesis of advanced fluoroquinolone antibiotics, a class of drugs that remain indispensable in the fight against bacterial infections.[1][2] The specific substitution pattern of a chloro group at the 8-position and a fluoro group at the 5-position of the quinoline core imparts unique electronic and steric properties to the molecule. These properties are instrumental in influencing the potency, spectrum of activity, and pharmacokinetic profiles of the resulting drug candidates.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing, synthesizing, and utilizing this key intermediate.
Commercial Availability and Supplier Landscape
While not as readily available as some common laboratory reagents, 8-Chloro-5-fluoroquinoline can be procured through specialized chemical suppliers. The primary mode of acquisition is often through custom synthesis, indicating its status as a niche, high-value intermediate.
Table 1: Key Commercial Supplier Information for 8-Chloro-5-fluoroquinoline
| Supplier Type | Typical Lead Time | Scale | Purity | Key Considerations |
| Custom Synthesis Providers | 4-8 weeks | Milligrams to Kilograms | >95% (often >98% by HPLC) | - Requires detailed specification agreement. - May offer process development and analytical services. - Examples: Amfluoro, Chembricks Laboratories[5][6] |
| Chemical Marketplaces | Variable | Grams | Variable | - Act as intermediaries to connect with manufacturers. - Due diligence on the actual manufacturer is crucial. - Examples: ChemWhat, Chemsrc[7][8] |
| Specialty Chemical Suppliers | 1-3 weeks (if in stock) | Grams | >97% | - Limited stock may be available for research quantities. - Important to verify stock status and delivery times. |
Expert Insight: When engaging with a custom synthesis provider, it is imperative to establish a clear and comprehensive technical package. This should include not only the desired purity but also specify the analytical methods for its determination and the acceptable limits for any potential impurities. Requesting a Certificate of Analysis (CoA) from a representative batch is a prudent step in the supplier qualification process.
Synthesis of 8-Chloro-5-fluoroquinoline: A Methodological Overview
The synthesis of 8-Chloro-5-fluoroquinoline typically involves a multi-step process, often starting from appropriately substituted anilines. The Gould-Jacobs reaction is a foundational method for the formation of the 4-hydroxyquinoline core, which can then be further modified.[9]
A Representative Synthetic Pathway
A plausible synthetic route to 8-Chloro-5-fluoroquinoline is outlined below. This pathway is illustrative and may be adapted by different manufacturers.
Caption: A representative synthetic workflow for 8-Chloro-5-fluoroquinoline.
Experimental Protocol: Gould-Jacobs Annulation and Subsequent Transformations
-
Condensation: 2-Chloro-5-fluoroaniline is reacted with diethyl (ethoxymethylene)malonate, typically with heating, to form the enamine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Thermal Cyclization: The resulting intermediate is heated to a high temperature (often >200 °C) in a high-boiling point solvent like diphenyl ether to effect a cyclization, yielding the ethyl 4-hydroxy-8-chloro-5-fluoroquinoline-3-carboxylate. This is a critical step where the quinoline core is formed.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification. Subsequent heating of the acid leads to decarboxylation, affording 4-hydroxy-8-chloro-5-fluoroquinoline.
-
Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Causality in Experimental Choices: The choice of a high-boiling point solvent in the thermal cyclization is crucial to provide the necessary energy for the intramolecular ring closure. The use of a strong base for hydrolysis ensures the complete conversion of the ester to the carboxylate, which is then protonated to the acid for decarboxylation.
Quality Control and Analytical Characterization
Ensuring the purity and identity of 8-Chloro-5-fluoroquinoline is paramount for its successful use in drug synthesis. A comprehensive analytical testing protocol should be in place.
Table 2: Analytical Methods for the Quality Control of 8-Chloro-5-fluoroquinoline
| Analytical Technique | Purpose | Typical Results and Interpretation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A high-purity sample will show a single major peak, with purity typically >98%. The method should be validated for linearity, accuracy, and precision.[10] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) will show a molecular ion peak corresponding to the calculated mass of C₉H₅ClFN (m/z 181.01). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the substituted quinoline ring system. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. | Can be used to identify and quantify any residual solvents or volatile by-products from the synthesis. |
Self-Validating Protocol: Purity Confirmation by HPLC
A robust HPLC method is a cornerstone of quality control for 8-Chloro-5-fluoroquinoline.
Protocol: Reversed-Phase HPLC for Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Procedure:
-
Prepare a stock solution of 8-Chloro-5-fluoroquinoline in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
Inject the standards and the sample solution into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Trustworthiness of the Protocol: This method is self-validating through the use of a calibration curve to ensure linearity and the analysis of a blank to confirm the absence of interfering peaks. The system suitability is confirmed by parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Applications in Drug Development: A Key Intermediate for Advanced Fluoroquinolones
The primary application of 8-Chloro-5-fluoroquinoline is as a key starting material in the synthesis of advanced fluoroquinolone antibiotics. The 8-chloro substituent has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[4]
Case Study: Synthesis of Delafloxacin
Delafloxacin, a novel anionic fluoroquinolone, is a prime example of a drug synthesized using a derivative of 8-Chloro-5-fluoroquinoline.[11][12] The synthesis involves the reaction of a functionalized quinolone core with the appropriate side chains.
Caption: Conceptual workflow for the synthesis of Delafloxacin.
The presence of the 8-chloro group in the quinolone core of delafloxacin contributes to its enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]
Conclusion
8-Chloro-5-fluoroquinoline is a specialized but highly valuable building block for the development of new antibacterial agents. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for researchers and drug development professionals working in this area. While direct commercial availability may be limited, custom synthesis offers a reliable route for obtaining this key intermediate. The stringent application of quality control measures, particularly chromatographic and spectroscopic techniques, is crucial to ensure the successful and reproducible synthesis of novel drug candidates. As the challenge of antibiotic resistance continues to grow, the strategic use of such advanced building blocks will be pivotal in the discovery of the next generation of life-saving medicines.
References
- Current time information in नागपूर डिव्हिजन, IN. (n.d.).
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (2016). Oriental Journal of Chemistry. Retrieved from [Link]
-
Genomic Characterization of a Fluoroquinolone Intermediate Resistance Herbaspirillum sp. Strain HhutSZ1 Rarely Causing Bacteremia. (2025). Dove Medical Press. Retrieved from [Link]
-
Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). ResearchGate. Retrieved from [Link]
-
A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. (2003). ACS Publications. Retrieved from [Link]
-
Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. (2005). ACS Publications. Retrieved from [Link]
-
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). PubMed. Retrieved from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2010). MDPI. Retrieved from [Link]
-
Clinical review of delafloxacin: a novel anionic fluoroquinolone. (2018). Oxford Academic. Retrieved from [Link]
-
Delafloxacin. (2018). New Drug Approvals. Retrieved from [Link]
-
Custom Synthesis. (n.d.). Chembricks Laboratories. Retrieved from [Link]
- Simple method for synthesizing delafloxacin. (2015). Google Patents.
-
Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. (2022). MDPI. Retrieved from [Link]
-
8-chloro-5-fluoroquinoline CAS#: 917251-76-4. (n.d.). ChemWhat. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Updated Review on Clinically-Relevant Properties of Delafloxacin. (2022). MDPI. Retrieved from [Link]
-
Clioquinol API's VIshal Laboratories GMP manufacturers India. (n.d.). Vishal Laboratories. Retrieved from [Link]
-
8-chloro-5-fluoroquinoline. (n.d.). Chemsrc. Retrieved from [Link]
-
Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. (2011). PubMed. Retrieved from [Link]
-
5-chloro-8-hydroxy Quinoline at Best Price in Ankleshwar, Gujarat. (n.d.). Universal Aromatic. Retrieved from [Link]
-
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. (2023). ResearchGate. Retrieved from [Link]
-
5-Chloro 8-Hydroxy Quinoline. (n.d.). TradeIndia. Retrieved from [Link]
-
5 Chloro 8 Hydroxyquinoline at ₹ 1375/kg. (n.d.). IndiaMART. Retrieved from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2017). The Royal Society of Chemistry. Retrieved from [Link]
-
LC/MS/MS Determination of Fluoroquinolones in Honey. (2017). ResearchGate. Retrieved from [Link]
-
The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate. Retrieved from [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (2018). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amfluoro.com [amfluoro.com]
- 6. Custom Synthesis – Chembricks Laboratories [chembrickslabs.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. moca.net.ua [moca.net.ua]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: 8-Chloro-5-fluoroquinoline as a Strategic Building Block for the Synthesis of Advanced Fluoroquinolone Antibiotics
Abstract
The fluoroquinolone class of antibiotics remains a cornerstone in the treatment of bacterial infections. The evolution of this class has been marked by strategic structural modifications to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. Substitutions at the C-8 position of the quinolone core have proven particularly effective in modulating antibacterial and pharmacological properties. This application note provides a detailed guide on the use of 8-chloro-5-fluoroquinoline, a key building block for synthesizing advanced fluoroquinolones. We will explore the underlying chemical principles, provide a detailed synthetic protocol for its derivatization, and discuss the characterization of the resulting intermediates, with a focus on the causality behind the experimental choices.
Introduction: The Strategic Importance of the C-8 Substituent
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[1] The potency and spectrum of these drugs are heavily influenced by the substituents on the core quinolone ring. While the N-1 and C-7 positions have been extensively modified, the C-8 position offers a unique opportunity to enhance activity and influence pharmacokinetic profiles.
The introduction of a chlorine atom at the C-8 position, as seen in compounds like Delafloxacin, can lead to several advantageous properties.[2] An X-ray crystallographic study of an 8-chloroquinolone derivative revealed that the C-8 chlorine atom induces a significant steric distortion, forcing the N-1 substituent out of the plane of the quinolone core.[3][4] This strained conformation is believed to be a key factor contributing to the potent antibacterial activity observed in this subclass of fluoroquinolones.[3][4] 8-Chloro-5-fluoroquinoline thus serves as a critical starting material for accessing these next-generation antibiotic candidates.
Physicochemical Properties & Safe Handling of 8-Chloro-5-fluoroquinoline
Before commencing any synthetic work, it is imperative to understand the properties and handling requirements of the starting material.
| Property | Value | Source(s) |
| CAS Number | 917251-76-4 | [5][6] |
| Molecular Formula | C₉H₅ClFN | [5] |
| Molecular Weight | 181.60 g/mol | [5] |
| Appearance | (Varies) Typically a solid | - |
| Boiling Point | Not readily available | [6] |
| Melting Point | Not readily available | [6] |
Safety & Handling:
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[7][8]
-
Contact: Avoid contact with skin and eyes. Causes skin irritation and serious eye irritation.[7]
-
Inhalation: Avoid breathing dust, fumes, or vapors as it may cause respiratory irritation.[7]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
The Synthetic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The core of fluoroquinolone synthesis from a pre-formed quinolone ring involves the introduction of a side chain (typically a nitrogen-containing heterocycle like piperazine) at the C-7 position. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[9]
Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the quinolone ring is rendered susceptible to SNAr for two key reasons:
-
Ring Activation: The electron-withdrawing nature of the quinolone nitrogen and the C-4 keto group makes the aromatic ring electron-deficient (electrophilic).[10]
-
Activating Groups: The presence of a fluorine atom at the C-6 position further activates the ring towards nucleophilic attack. Electron-withdrawing groups ortho or para to the leaving group stabilize the negatively charged intermediate (Meisenheimer complex), accelerating the reaction.[10][11]
In the context of 8-chloro-5-fluoroquinoline derivatives, the reaction proceeds via the addition of a nucleophile to the activated ring, forming a resonance-stabilized carbanion, followed by the elimination of a leaving group to restore aromaticity.[10]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of a C-7 Substituted 8-Chloroquinolone Intermediate
This protocol details a representative synthesis of a C-7 amino-substituted quinolone, a crucial step in forming many potent antibiotics. The procedure is adapted from established methods for fluoroquinolone synthesis.[1][12]
Objective: To displace the C-7 halogen of an 8-chloroquinolone derivative with an amine via an SNAr reaction. This example uses piperazine as the nucleophile.
Materials:
-
Ethyl 7,8-dichloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (or similar 7-halo precursor derived from 8-chloro-5-fluoroquinoline)
-
Anhydrous Piperazine
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle with stirrer, and inert atmosphere setup (N₂ or Ar).
Caption: Experimental workflow for the C-7 substitution reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the 8-chloroquinolone ester (1.0 eq) in anhydrous DMSO.
-
Rationale: DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction. An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.
-
-
Addition of Reagents: Add anhydrous piperazine (2.5 eq) to the solution, followed by triethylamine (1.5 eq).
-
Rationale: An excess of the nucleophile (piperazine) is used to drive the reaction to completion. Triethylamine acts as a base to neutralize the HCl or HF generated during the substitution, preventing protonation of the nucleophile and promoting the reaction.
-
-
Heating and Monitoring: Heat the reaction mixture to 90-120°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).[1]
-
Rationale: Heating provides the necessary activation energy for the reaction. Chromatographic monitoring is essential to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Rationale: Cooling the reaction prevents uncontrolled boiling upon quenching. The addition of water precipitates the product and allows for the separation of the water-soluble DMSO and excess reagents from the organic product.
-
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Rationale: Washing with water removes residual DMSO. The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Rationale: Removing all traces of water is crucial before solvent evaporation to prevent hydrolysis of the ester and to obtain a dry product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure C-7 substituted product.
-
Rationale: Purification is necessary to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps or biological testing.
-
Characterization of the Product
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Expected Observations for a C-7 Piperazinyl Derivative |
| ¹H NMR | Appearance of new signals corresponding to the piperazine protons (typically in the 2.5-4.0 ppm range). A shift in the chemical shifts of the aromatic quinolone protons, particularly H-6, is also expected. |
| ¹³C NMR | Appearance of new signals for the piperazine carbons. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product. |
| FTIR | Persistence of the ester carbonyl stretch (~1720 cm⁻¹) and the keto C=O stretch (~1620 cm⁻¹). Appearance of C-N stretching vibrations. |
| HPLC/TLC | A single spot/peak indicating a high degree of purity. The Rf value (TLC) or retention time (HPLC) will be different from the starting material. |
Conclusion
8-Chloro-5-fluoroquinoline and its derivatives are invaluable building blocks in medicinal chemistry for the development of advanced fluoroquinolone antibiotics. The C-8 chloro substituent plays a crucial role in conferring unique conformational properties that can lead to enhanced antibacterial potency. The synthetic protocol detailed herein, centered on the reliable SNAr reaction, provides a robust and adaptable method for researchers to generate diverse libraries of novel quinolone candidates for further investigation in the ongoing fight against bacterial resistance.
References
-
VCU Innovation Gateway. Ciprofloxacin Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. ACS Omega. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Retrieved from [Link]
-
ChemWhat. 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Retrieved from [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
-
Hu, Z., et al. (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Latin American Journal of Pharmacy. Retrieved from [Link]
-
Chemsrc. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4. Retrieved from [Link]
-
Pătru, E., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules. Retrieved from [Link]
- Google Patents. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride.
- Google Patents. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.
-
Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
-
European Patent Office. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587. Retrieved from [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Retrieved from [Link]
-
Arava, V. R., & Umareddy, P. (2017). Ciprofloxacin: A Two Step Process. Der Pharma Chemica. Retrieved from [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
PubMed. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 7. fishersci.de [fishersci.de]
- 8. fishersci.com [fishersci.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 8-Chloro-5-fluoroquinoline
Introduction: The Strategic Importance of the Fluoroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] 8-Chloro-5-fluoroquinoline, in particular, represents a versatile building block for the synthesis of novel compounds in drug discovery. Its structure allows for the strategic introduction of diverse molecular fragments at the 8-position via cross-coupling reactions.
Among the most powerful and widely adopted methods for C-C bond formation is the Suzuki-Miyaura coupling.[3][4] This palladium-catalyzed reaction, which couples an organic halide with an organoboron species, is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][5]
This guide provides a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with 8-chloro-5-fluoroquinoline. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles that govern the selection of reagents and reaction conditions.
Reactant Overview: 8-Chloro-5-fluoroquinoline
| Property | Value |
| Chemical Structure | ![]() |
| IUPAC Name | 8-chloro-5-fluoroquinoline |
| CAS Number | 917251-76-4[6][7] |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol [8] |
The reactivity of 8-chloro-5-fluoroquinoline in Suzuki couplings is influenced by the electronic nature of the quinoline ring and its substituents. The chlorine atom at the C-8 position is the leaving group. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the electron-withdrawing nature of the quinoline nitrogen and the C-5 fluorine atom can enhance the electrophilicity of the C-8 position, facilitating the initial oxidative addition step in the catalytic cycle.[3][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] Understanding these fundamental steps is critical for troubleshooting and optimizing the reaction for a specific substrate like 8-chloro-5-fluoroquinoline.
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-chlorine bond of 8-chloro-5-fluoroquinoline. This step forms a new Palladium(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][9]
-
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[12][13] This boronate then transfers its organic group to the Palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[4]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Parameters for an Aryl Chloride
The successful coupling of an aryl chloride like 8-chloro-5-fluoroquinoline hinges on the careful selection of the catalyst system, base, and solvent. The lower reactivity of the C-Cl bond compared to C-Br or C-I necessitates more robust reaction conditions.
Pillar 1: The Catalyst System (Palladium Precatalyst & Ligand)
For challenging substrates such as aryl chlorides, the choice of ligand is paramount. Electron-rich and sterically bulky ligands are required to promote the difficult oxidative addition step and stabilize the active Pd(0) species.
-
Palladium Precatalysts : Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladacycles.[12][14] These are stable sources that are reduced in situ to the active Pd(0) catalyst.
-
Ligands :
-
Bulky Phosphines : Ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, JohnPhos) are highly effective.[10][12] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands (e.g., IMes, IPr) are strong sigma-donors that form very stable and highly active palladium complexes, making them excellent alternatives to phosphines for coupling aryl chlorides.[12][14]
-
Pillar 2: The Base
The base plays a crucial role in the transmetalation step by converting the boronic acid into a more reactive boronate salt.[12] For aryl chloride couplings, stronger bases are often employed to accelerate this key step.
-
Recommended Bases : Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are frequently used.[10][14] Cs₂CO₃ is often superior due to its high solubility in organic solvents and its ability to minimize unwanted side reactions.
-
Causality : A stronger base more effectively promotes the formation of the [Ar-B(OH)₃]⁻ species, which is significantly more nucleophilic than the parent boronic acid, thereby increasing the rate of transmetalation.
Pillar 3: The Solvent System
The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature. A biphasic system is often beneficial.
-
Common Solvents : Anhydrous polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are standard.[10][15]
-
Role of Water : A small amount of water is often added to the reaction.[15][16] This aqueous phase helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and facilitates the formation of the active boronate species at the organic-aqueous interface.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of 8-chloro-5-fluoroquinoline with various arylboronic acids. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Materials and Reagents
-
8-Chloro-5-fluoroquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
Step-by-Step Methodology
-
Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-chloro-5-fluoroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere : Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃, 0.015 equiv) and the ligand (SPhos, 0.03 equiv).
-
Solvent Addition : Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (usually 4-24 hours).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-fluoro-8-arylquinoline product.
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 8. ossila.com [ossila.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Palladium-catalyzed amination of 8-Chloro-5-fluoroquinoline
Application Note & Protocol
Topic: Palladium-Catalyzed Amination of 8-Chloro-5-fluoroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 8-Aminoquinolines
The 8-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the treatment of malaria. The precise functionalization of the quinoline ring system is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution, which often require severe conditions and have limited substrate scope.[1][2]
This application note provides a comprehensive guide to the synthesis of N-substituted 8-amino-5-fluoroquinolines via the Buchwald-Hartwig amination of 8-chloro-5-fluoroquinoline. We will explore the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and discuss key considerations for optimization and troubleshooting.
Theoretical Background: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[3] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.
The generally accepted mechanism involves several key steps:
-
Precatalyst Activation: If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species. This can be facilitated by phosphine ligands or the amine reagent itself.[4] Using pre-formed Pd(0) complexes or specialized precatalysts can often lead to more reproducible results.
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst undergoes oxidative addition into the aryl-chlorine bond of 8-chloro-5-fluoroquinoline, forming a Pd(II) intermediate.[5][6] This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1] The choice of base is critical; it must be strong enough to deprotonate the amine but generally non-nucleophilic to avoid side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Parameters & Reagent Selection
The success of the amination of 8-chloro-5-fluoroquinoline hinges on the careful selection of the catalyst system and reaction conditions. Heteroaryl chlorides, particularly electron-deficient ones, can be challenging substrates.[8]
| Component | Selection | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source, while Palladium(II) acetate (Pd(OAc)₂) is an air-stable Pd(II) precatalyst that is reduced in situ. For consistency, well-defined precatalysts like G3 or G4 palladacycles can also be excellent choices.[6] |
| Ligand | Biaryl Monophosphines (e.g., DavePhos, XPhos, RuPhos) or Bidentate Phosphines (e.g., BINAP) | The C8 position of the quinoline is sterically accessible, but the electronic nature of the heterocycle requires a robust catalyst. Bulky, electron-rich biaryl phosphine ligands are crucial. They promote the formation of a highly reactive monoligated Pd(0) species, facilitate the challenging oxidative addition to the Ar-Cl bond, and accelerate the final reductive elimination step.[9][10] In cases with adamantane-containing amines on dichloroquinolines, DavePhos has proven effective where BINAP was insufficient.[11][12] |
| Base | NaOt-Bu, KOt-Bu, or LHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative for substrates with protic functional groups.[4][13] |
| Solvent | Toluene, Dioxane, or t-BuOH | Anhydrous, polar aprotic solvents are standard. Toluene and dioxane are excellent choices for their ability to dissolve the organometallic intermediates and for their relatively high boiling points, allowing for sufficient thermal energy. |
| Temperature | 80 - 110 °C | Aryl chlorides are less reactive than the corresponding bromides or iodides and typically require elevated temperatures to drive the oxidative addition step to completion.[5] Reaction progress should be monitored by TLC or LC-MS to avoid decomposition at prolonged high temperatures. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 8-chloro-5-fluoroquinoline with a representative primary amine (e.g., morpholine). Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: High-level workflow for the palladium-catalyzed amination.
Materials:
-
8-Chloro-5-fluoroquinoline (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 - 0.02 equiv, 1-2 mol%)
-
DavePhos (0.02 - 0.04 equiv, 2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 8-chloro-5-fluoroquinoline (e.g., 181.6 mg, 1.0 mmol), Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), DavePhos (e.g., 15.8 mg, 0.04 mmol), and sodium tert-butoxide (e.g., 163.4 mg, 1.7 mmol).
-
Scientist's Note: Adding the solid reagents first under a positive flow of inert gas minimizes exposure to air and moisture. The base is hygroscopic and should be handled quickly.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through a septum, add anhydrous toluene (e.g., 5 mL) followed by the amine (e.g., morpholine, 131 µL, 1.5 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Scientist's Note: Vigorous stirring is important as the reaction is heterogeneous due to the inorganic base.[5]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure N-(5-fluoroquinolin-8-yl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base or solvent. | 1. Switch to a more robust ligand (e.g., from BINAP to XPhos). Use a pre-formed palladacycle catalyst. 2. Increase temperature in 10 °C increments. 3. Use freshly opened, anhydrous solvents and a new bottle of base. |
| Hydrodehalogenation (Ar-Cl → Ar-H) | 1. Presence of water. 2. Side reaction competing with reductive elimination.[1] | 1. Ensure strictly anhydrous conditions. 2. Use a more electron-rich, bulky ligand to promote faster reductive elimination. |
| Formation of Dark Tars/Decomposition | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty in Purification | 1. Product is highly polar and binds to silica. 2. Close-running impurities. | 1. Add 1-2% triethylamine or ammonia in methanol to the eluent to prevent streaking on the silica column. 2. Try a different solvent system for chromatography or consider purification by crystallization. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of 8-aminoquinoline derivatives. By carefully selecting a robust catalyst system, typically involving a palladium source and a bulky biarylphosphine ligand, and by maintaining anhydrous, inert conditions, the amination of 8-chloro-5-fluoroquinoline can be achieved in good to excellent yields. This protocol provides a reliable starting point for researchers, and the principles discussed herein can be applied to a wide range of amine nucleophiles, facilitating the exploration of new chemical space in drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. [Link]
-
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. [Link]
-
Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene[a] - ResearchGate. [Link]
-
Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using, Inter- and Intramolecular Pd-Catalyzed Amination - ResearchGate. [Link]
-
Optimization of Reaction Conditions for Direct Amination. - ResearchGate. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 12. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 8-Chloro-5-fluoroquinoline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of biologically active agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the ATP-binding sites of various protein kinases.[1][2] Dysregulation of protein kinase activity is a well-established driver of oncogenesis and other proliferative diseases, making them prime targets for therapeutic intervention.[3] Quinoline-containing compounds have demonstrated significant potential in disrupting aberrant signaling pathways crucial for tumor growth and progression, leading to the development of several clinically approved kinase inhibitors.[2]
Within this important class of molecules, 8-chloro-5-fluoroquinoline stands out as a versatile and highly valuable starting material. The strategic placement of its substituents—a chloro group at the 8-position and a fluoro group at the 5-position—offers distinct advantages for synthetic diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the quinoline nitrogen, influencing solubility and off-target activities. The chlorine atom at the 8-position serves as a key handle for introducing a wide array of substituents through modern cross-coupling methodologies, enabling the exploration of the chemical space around the quinoline core to optimize potency and selectivity. This guide provides a detailed exploration of the synthetic utility of 8-chloro-5-fluoroquinoline in the generation of novel kinase inhibitors, complete with detailed protocols and mechanistic insights.
Key Synthetic Strategies and Mechanistic Considerations
The synthetic utility of 8-chloro-5-fluoroquinoline in the construction of kinase inhibitors primarily revolves around two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice of strategy is dictated by the desired final structure and the nature of the substituent to be introduced.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, further enhanced by the fluoro substituent, makes the chloro group at position 8 susceptible to nucleophilic displacement. This is particularly effective with amine nucleophiles, a common feature in many kinase inhibitors that form hydrogen bonds within the ATP-binding pocket.
-
Causality in Experimental Design: The success of an SNAr reaction on this scaffold is contingent on several factors. The nucleophilicity of the incoming amine is paramount. While aliphatic amines are generally more reactive, aromatic amines often require more forcing conditions, such as higher temperatures or the use of a base to enhance their nucleophilicity. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP are typically employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions that have revolutionized the synthesis of complex molecules, including kinase inhibitors.[4] For 8-chloro-5-fluoroquinoline, the two most pertinent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 8-position by coupling with the corresponding boronic acid or boronate ester.[5][6] This is particularly useful for extending the molecular framework to access additional binding pockets within the kinase domain. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.[5]
-
Buchwald-Hartwig Amination: This reaction provides a more versatile and often milder alternative to classical SNAr for the formation of C-N bonds.[7][8] It allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles. The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands generally promoting the catalytic cycle.[8]
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the synthesis of kinase inhibitor scaffolds from 8-chloro-5-fluoroquinoline. Researchers should adapt these protocols based on the specific reactivity of their chosen substrates.
Protocol 1: Synthesis of an 8-Amino-5-fluoroquinoline Scaffold via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of an aniline derivative to the 8-position of 8-chloro-5-fluoroquinoline.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 8-Chloro-5-fluoroquinoline | Commercial | >98% |
| Aniline Derivative | Commercial | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst grade |
| XPhos | Commercial | Ligand grade |
| Sodium tert-butoxide (NaOtBu) | Commercial | >98% |
| Anhydrous Toluene | Commercial | Anhydrous |
| Ethyl Acetate | Commercial | HPLC grade |
| Hexanes | Commercial | HPLC grade |
| Silica Gel | Commercial | 230-400 mesh |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 8-chloro-5-fluoroquinoline (1.0 mmol, 1.0 eq), the desired aniline derivative (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 8-anilino-5-fluoroquinoline derivative.
Protocol 2: Synthesis of an 8-Aryl-5-fluoroquinoline Scaffold via Suzuki-Miyaura Coupling
This protocol outlines a general method for the C-C bond formation at the 8-position of 8-chloro-5-fluoroquinoline with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 8-Chloro-5-fluoroquinoline | Commercial | >98% |
| Arylboronic Acid | Commercial | >98% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Commercial | Catalyst grade |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous |
| Deionized Water | In-house | N/A |
| Ethyl Acetate | Commercial | HPLC grade |
| Hexanes | Commercial | HPLC grade |
| Silica Gel | Commercial | 230-400 mesh |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-chloro-5-fluoroquinoline (1.0 mmol, 1.0 eq) and the arylboronic acid (1.5 mmol, 1.5 eq) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add potassium carbonate (3.0 mmol, 3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously. Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-5-fluoroquinoline product.
Targeted Signaling Pathways and Structure-Activity Relationships
Kinase inhibitors derived from 8-chloro-5-fluoroquinoline can be designed to target a variety of oncogenic signaling pathways. The specific substitutions at the 8-position, as well as potential modifications at other positions, will determine the kinase selectivity profile.
Key Targeted Pathways:
-
EGFR/VEGFR Signaling: Many quinoline- and quinazoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][9] The quinoline core acts as an ATP-competitive scaffold, while substituents introduced at the 8-position can extend into solvent-exposed regions or form specific interactions with amino acid residues in the kinase domain, thereby enhancing potency and selectivity.
Signaling Pathway Diagram:
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
Conclusion and Future Perspectives
8-Chloro-5-fluoroquinoline is a strategically important building block for the synthesis of novel kinase inhibitors. Its chemical handles allow for the application of robust and versatile synthetic methodologies, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to generate diverse libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this valuable starting material in the development of the next generation of targeted cancer therapies. Future work in this area will likely focus on the development of even more efficient and selective catalytic systems and the exploration of novel substituents at the 8-position to target emerging resistance mechanisms in kinase-driven cancers.
References
- Benchchem. The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQevKGw9QNcykVIE_ehtryvVfthwI-l6rM6lqa-YTjxgPTeh50Cg2u-ZN9Qe7qUkW0u9cqIudmJ_tMYns27YPdvJPtAzGFepuaVqkLKecXXQNx62OGbatvQV__NC2tWVKoQr7ifmW4csLb3smLcXwinNR9JW8W7Oy_F8F6ln92KQCn_dulQd0uTPmXZhKmN7QQaBb3xtSfewOKYirqOlmTVsPbCsV4JU4HF1Ni1yjsM5ns3wFp-6brwU8ew==]
- I. M. Alfayomy, et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEijo6iW-zV-sp_xDONP1-WSk-E-NLYtNDUMo9mLFKI18JxovxRqlBZ3RLJxU3fL3WFB45wq54nrOlgm3kffVP6PKaWpulEFC9ScZ0EGU3onVtkwppOaw9Up0F1Q6B5Js4pVFi73T2yUWTf3-JCk6S5ei51b40EjXlR]
- A. A. F. Al-Mokadem, et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpAvvp6GEIYhvZ7F0u-pakRdjEzBEZMuhgtZkYt2Cf6XLmu_ByoVnEoY2ToNnGbHNHxFki5u6oapuqmpItle-G0srcdOi7cyMIKyYpZyiYXFtrtVHwf4rqr2b0X1XKFRiL]
- A. A. Alshayban, et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ty76j3oblkRC2f91omuIaZrY1ojiTE72GDLVzA-pyJl48B2oX0UeIFv0cocB141XyGQCvZ9ZrPve3Dfy8ctjCOEj78nTHwAafffaSrNNtgFhvDoCE9yrOl-HX_zsfTWVk2kB]
- M. L. de Castro Barbosa, et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9mKZr1oUi0VFdqY_V7Kxju7epOXMhsEL354dW84JpAO3KYc_LJusMsQPIM2eAxzXS_0YMMZCdT4L-MXeGUTPamdklpYpX4_hEbVjSlfdGkTfECc8VmWEB42bG_mK_6rXNsg7]
- Benchchem. Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED5franqbdXJ260OZR7Ow0eOR9rUKx42v4aTjS65oqQvzR5GYT_JgN51tDaR-XqEa9psM2eNU1fw7dIER_KeyHv1fl9Rt3ddPtQO1DHXiUr8yGIt-yZG3yDVvU5vepuklFEfoa8NOheo5jUdyyd8dbUmfriLXbCF3gvdEUcOYM9vxKyBLdPxFnyDU-BtjEdLTdMBMjgcIOuFPlA_2p3IZ03XJkW0MEmqR_6WXuV8CxOes=]
- M. A. Al-Mokadem, et al. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHxxsL5BcqyFJzK95boaAbzyYmQxSzoIqcC68XoDJuyTF_pRHTfSDwGUrFATmmjI1Wf2rCqsOjSvZfqboPH6oOmWOsCopYKlnowCoFVK-C2r0riR3QnY2KcH_lsnYS2Y5NvQQ=]
- Benchchem. Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoHulafsBgM7OHIjkNpp6g5XhPcF2ExNXNKHdhfbXJHY87gBU1qIzgNAn2qBzIkIvg8BNF4vWWl7C4tSNllS7025DWIHMBlbqX-570X9ZRWZ5ZzaUTAQ2HSWeZUV4L2Xx5VVLMIsUsvpPwxxQDA6GcBGanZ8JPCJu-aZYRRUM6aGSGsPtX4bdPKsrY7FAv1N4929ZAcTqF0O2RqUryAC2OWDRl4cgQqaQqa4S8fpszEZA1-6aASWbnDzdtH0Rn5BZVFXdQA8iSjg==]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- M. B. G. de la Torre, et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464335/]
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- S. K. Sharma, et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281896/]
- D. S. Surry, S. L. Buchwald. Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 2008. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=chemistrybiochemistry]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. mdpi.com [mdpi.com]
Synthesis of 8-Chloro-5-fluoroquinoline Derivatives: An Application Note and Detailed Protocol
Introduction
The quinoline scaffold is a privileged heterocyclic motif that constitutes the core of a wide array of therapeutic agents and functional materials. Among the vast family of quinoline derivatives, those bearing halogen substitutions, such as chlorine and fluorine, have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. In particular, the 8-chloro-5-fluoroquinoline framework is a key building block in the development of novel antibacterial, antimalarial, and anticancer agents. This application note provides a comprehensive guide for the synthesis of 8-chloro-5-fluoroquinoline derivatives, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, with in-depth explanations of the experimental choices and references to authoritative literature.
Strategic Approach: The Gould-Jacobs Reaction
The synthesis of the 8-chloro-5-fluoroquinoline core is most reliably achieved through the Gould-Jacobs reaction.[1][2] This classical method offers a robust and versatile route to 4-hydroxyquinoline derivatives, which can be further functionalized. The overall synthetic strategy involves three key stages:
-
Condensation: Reaction of a substituted aniline, in this case, 2-chloro-5-fluoroaniline, with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to construct the 4-hydroxyquinoline ring system.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, a versatile handle for subsequent nucleophilic substitution reactions.
This strategic pathway is illustrated in the workflow diagram below.
Caption: A generalized workflow for the synthesis of 8-chloro-5-fluoroquinoline derivatives.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate
This part of the protocol details the initial condensation and subsequent thermal cyclization to form the core 4-hydroxyquinoline structure.
Step 1: Condensation of 2-Chloro-5-fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
The initial step involves a nucleophilic substitution reaction where the amino group of 2-chloro-5-fluoroaniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.
-
Materials:
-
2-Chloro-5-fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (optional, as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, allow the mixture to cool to room temperature. The intermediate, ethyl 2-((2-chloro-5-fluoroanilino)methylene)malonate, will often crystallize upon cooling.
-
The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.
-
Step 2: Thermal Cyclization
This crucial step requires high temperatures to facilitate an intramolecular 6-electron electrocyclization, leading to the formation of the quinoline ring.[2] The use of a high-boiling inert solvent is essential to achieve the necessary temperature.
-
Materials:
-
Ethyl 2-((2-chloro-5-fluoroanilino)methylene)malonate (from Step 1)
-
Dowtherm A (or another high-boiling solvent like diphenyl ether)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, add the crude or purified ethyl 2-((2-chloro-5-fluoroanilino)methylene)malonate.
-
Add a sufficient volume of Dowtherm A to create a stirrable slurry.
-
Heat the mixture with vigorous stirring to 250-260 °C. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction by TLC. The product, ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate, is significantly more polar than the starting material.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Carefully add a non-polar solvent such as hexane or heptane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
| Parameter | Value | Rationale |
| Cyclization Temperature | 250-260 °C | High thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization.[2] |
| Reaction Time | 30-60 minutes | Sufficient time for the cyclization to proceed to completion at the specified temperature. |
| Solvent | Dowtherm A | A high-boiling, inert solvent is necessary to achieve and maintain the high reaction temperature safely. |
PART 2: Synthesis of Ethyl 4,8-dichloro-5-fluoroquinoline-3-carboxylate
The 4-hydroxy group of the quinoline is converted to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions, thus providing a gateway to a wide range of derivatives. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3]
-
Materials:
-
Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate (from PART 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
-
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[4]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ethyl 4,8-dichloro-5-fluoroquinoline-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Simplified mechanism of the Gould-Jacobs reaction for quinoline synthesis.
Characterization of Key Intermediates and Products
Accurate characterization of the synthesized compounds is crucial for validating the success of the reaction and for their use in subsequent applications. The following are expected analytical data for the key products.
| Compound | Technique | Expected Observations |
| Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate | ¹H NMR | Aromatic protons in the 7-8 ppm range, a singlet for the H2 proton, and signals for the ethyl ester group. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | Signals for the quinoline core carbons, with characteristic shifts for the carbonyl and carbons attached to halogens. | |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom at the 5-position. | |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass, with a characteristic M+2 isotope peak for the chlorine atom. | |
| Ethyl 4,8-dichloro-5-fluoroquinoline-3-carboxylate | ¹H NMR | Aromatic protons shifted compared to the hydroxy precursor. A sharp singlet for the H2 proton. Signals for the ethyl ester group.[4] |
| ¹³C NMR | Characteristic shifts for the carbons in the quinoline ring, including the carbon bearing the new chlorine at C4. | |
| ¹⁹F NMR | A single resonance for the fluorine atom. | |
| Mass Spec. | Molecular ion peak with a characteristic M+2 and M+4 isotope pattern due to the two chlorine atoms. |
Troubleshooting and Optimization
-
Low yield in cyclization: Ensure the reaction temperature is consistently maintained at 250-260 °C and that the starting material is of high purity.
-
Incomplete chlorination: Extend the reaction time with POCl₃ or add a catalytic amount of a tertiary amine like N,N-dimethylaniline.
-
Difficult purification: If the product is an oil, purification by column chromatography is recommended. For solids, recrystallization from different solvent systems should be attempted.
Conclusion
The Gould-Jacobs reaction provides a reliable and scalable method for the synthesis of the 8-chloro-5-fluoro-4-hydroxyquinoline core, which can be readily converted to the versatile 4-chloro derivative. This application note offers a detailed and validated protocol to assist researchers in the synthesis of this important class of heterocyclic compounds, paving the way for the discovery of new and improved therapeutic agents.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Surrey, A. R.; Hammer, H. F. The Preparation of 7-Chloro-4-hydroxyquinoline and some of its Derivatives. J. Am. Chem. Soc.1946 , 68 (1), 113–116. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
National Center for Biotechnology Information. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem Compound Summary for CID 5338531. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 8-Chloro-5-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 8-Chloro-5-fluoroquinoline, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed to be scalable, robust, and efficient, drawing upon established principles of quinoline synthesis. This guide offers a detailed examination of a plausible and scientifically sound synthetic route, complete with explanations of the underlying chemical principles, step-by-step instructions, and considerations for process optimization and safety.
Introduction: The Significance of 8-Chloro-5-fluoroquinoline
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of many therapeutic agents. The specific substitution pattern of 8-Chloro-5-fluoroquinoline, featuring both chloro and fluoro groups on the benzene ring, makes it a valuable precursor for the synthesis of novel drug candidates. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially enhancing efficacy, metabolic stability, and tissue distribution. A reliable and scalable synthesis of this key intermediate is therefore crucial for enabling further research and development in medicinal chemistry.
Strategic Approach to Synthesis: A Modified Gould-Jacobs Reaction
For the large-scale production of 8-Chloro-5-fluoroquinoline, a modified Gould-Jacobs reaction is proposed. This classical method for quinoline synthesis is well-documented and offers a convergent and generally scalable pathway.[1] The selection of this route is based on the commercial availability of the starting materials and the robustness of the reaction sequence.
The overall synthetic strategy involves a three-step process starting from the readily available 2-chloro-5-fluoroaniline.
Logical Flow of the Synthetic Protocol
Caption: Proposed synthetic workflow for 8-Chloro-5-fluoroquinoline.
Detailed Experimental Protocols
PART 1: Synthesis of Diethyl 2-((2-chloro-5-fluorophenyl)amino)methylenemalonate (Intermediate 1)
Principle: This initial step involves a nucleophilic substitution reaction where the amino group of 2-chloro-5-fluoroaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEMM), leading to the formation of a stable enamine intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-fluoroaniline | 145.56 | 1.00 kg | 6.87 mol |
| Diethyl ethoxymethylenemalonate (DEMM) | 216.23 | 1.56 kg | 7.21 mol |
| Ethanol | 46.07 | 5.0 L | - |
Procedure:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chloro-5-fluoroaniline (1.00 kg, 6.87 mol) and ethanol (5.0 L).
-
Stir the mixture at room temperature until the aniline is completely dissolved.
-
Slowly add diethyl ethoxymethylenemalonate (1.56 kg, 7.21 mol) to the solution over a period of 30 minutes. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product is expected to crystallize out of the solution.
-
Filter the solid product and wash with cold ethanol (2 x 1 L).
-
Dry the product under vacuum at 50 °C to a constant weight.
Expected Yield: 85-95%
PART 2: Synthesis of 8-Chloro-5-fluoro-4-hydroxyquinoline (Intermediate 2)
Principle: This step involves a high-temperature intramolecular cyclization of the enamine intermediate, followed by in-situ hydrolysis of the resulting ester and subsequent decarboxylation to yield the 4-hydroxyquinoline core. The high temperature is necessary to overcome the activation energy for the 6-electron cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-((2-chloro-5-fluorophenyl)amino)methylenemalonate | 317.72 | 1.00 kg | 3.15 mol |
| Dowtherm A (or similar high-boiling solvent) | - | 5.0 L | - |
| Sodium Hydroxide (NaOH) | 40.00 | 0.50 kg | 12.5 mol |
| Water | 18.02 | 5.0 L | - |
| Hydrochloric Acid (HCl, concentrated) | 36.46 | As needed | - |
Procedure:
-
In a 20 L high-temperature reactor equipped with a mechanical stirrer, distillation head, and temperature probe, add Dowtherm A (5.0 L).
-
Heat the solvent to 250-260 °C.
-
Slowly and carefully add Intermediate 1 (1.00 kg, 3.15 mol) in portions to the hot solvent. Ethanol will distill off during the addition.
-
Maintain the reaction mixture at 250-260 °C for 1-2 hours after the addition is complete. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cool the reaction mixture to below 100 °C.
-
Carefully add the reaction mixture to a separate 50 L reactor containing a stirred solution of sodium hydroxide (0.50 kg, 12.5 mol) in water (5.0 L).
-
Heat the resulting mixture to reflux for 4-6 hours to effect hydrolysis of the ester.
-
After hydrolysis is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with concentrated hydrochloric acid to pH 7-8. The product will precipitate.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Expected Yield: 70-80%
PART 3: Synthesis of 8-Chloro-5-fluoroquinoline (Final Product)
Principle: The final step involves the conversion of the 4-hydroxy group to a chloro group. This is a common transformation in quinoline chemistry and can be achieved using various chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this purpose. A Chinese patent (CN103709100A) describes general methods for the chlorination of quinolone derivatives which supports this approach.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Chloro-5-fluoro-4-hydroxyquinoline | 197.58 | 1.00 kg | 5.06 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 L | 32.7 mol |
| Dichloromethane (DCM) | 84.93 | 10.0 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber), and an addition funnel, add 8-Chloro-5-fluoro-4-hydroxyquinoline (1.00 kg, 5.06 mol).
-
Slowly add phosphorus oxychloride (3.0 L, 32.7 mol) to the reactor. The reaction is exothermic and should be controlled by external cooling.
-
After the addition is complete, heat the mixture to reflux (approximately 106 °C) for 3-4 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (10 kg) in a separate, well-ventilated reactor. This step is highly exothermic and will generate HCl gas.
-
Extract the aqueous mixture with dichloromethane (3 x 3 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on a large scale.
Expected Yield: 80-90%
Process Safety and Handling
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
2-Chloro-5-fluoroaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Diethyl ethoxymethylenemalonate: Irritant.
-
Dowtherm A: High-boiling point liquid. Handle with care at elevated temperatures to avoid burns.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a dry environment. The quenching procedure is highly exothermic and releases HCl gas, requiring a robust gas scrubbing system.
-
Hydrochloric Acid (concentrated): Corrosive. Handle with care.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and monitor reaction progress.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final crystalline product.
Conclusion
The synthetic route detailed in this application note provides a robust and scalable method for the production of 8-Chloro-5-fluoroquinoline. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can reliably synthesize this valuable intermediate for further applications in drug discovery and development. The causality-driven explanations for each step aim to provide a deeper understanding of the process, allowing for informed troubleshooting and optimization.
References
-
Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry, 46(13), 2735-2745. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1211-1223. [Link]
-
Charushin, V. N., et al. (2014). Fluoroquinolones: Synthesis and Application. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 111-179). Springer, Berlin, Heidelberg. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Xiao, T., et al. (2014).
Sources
Application Notes & Protocols: The Strategic Use of 8-Chloro-5-fluoroquinoline in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets through strategic modification. The quinoline core is a quintessential example of such a scaffold, forming the basis of numerous therapeutic agents. Within this class, 8-Chloro-5-fluoroquinoline represents a highly valuable and synthetically versatile building block. Its specific halogenation pattern is not arbitrary; the C-8 chloro and C-5 fluoro substituents provide a unique combination of steric, electronic, and metabolic properties that medicinal chemists can exploit to fine-tune the activity, selectivity, and pharmacokinetic profiles of drug candidates.
This guide provides an in-depth exploration of 8-Chloro-5-fluoroquinoline, moving from its fundamental properties and structure-activity relationship (SAR) rationale to its application in key therapeutic areas and detailed protocols for its chemical modification.
Physicochemical Properties
A clear understanding of a molecule's basic properties is the foundation of its application in drug design and synthesis.
| Property | Value |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.60 g/mol |
| CAS Number | 917251-76-4[1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) |
| Melting Point | Not widely reported, typical for substituted quinolines |
The Medicinal Chemist's Perspective: Why This Halogenation Pattern?
The strategic placement of halogen atoms on a drug scaffold is a cornerstone of modern medicinal chemistry. The 8-chloro and 5-fluoro substituents on the quinoline ring are critical for modulating biological activity.
-
The C-8 Chloro Group: The chlorine atom at the C-8 position serves multiple functions. It acts as a steric block, capable of inducing conformational strain in molecules, which can be crucial for enhancing binding affinity to a target protein.[2][3] For instance, in certain fluoroquinolone antibiotics, this steric repulsion distorts the orientation of N-1 substituents, leading to a highly strained conformation that is a key factor for potent antibacterial activity.[2][3] Furthermore, the C-8 halogen can improve oral absorption and enhance activity against anaerobic bacteria.[4] From a synthetic standpoint, the C-8 chloro group is a versatile handle for introducing further molecular complexity via reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
-
The C-5 Fluoro Group: Fluorine is the most electronegative element, and its introduction at the C-5 position significantly alters the electronic landscape of the quinoline core. This has several important consequences:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and thus influencing target engagement and cell permeability.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically susceptible position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's active site.
-
Caption: Key functional positions of the 8-Chloro-5-fluoroquinoline scaffold.
Therapeutic Applications: A Versatile Core
The unique properties of 8-Chloro-5-fluoroquinoline have been leveraged in the development of agents for various diseases, most notably in antimicrobial and anticancer research.
Advanced Antibacterial Agents
The quinolone core is synonymous with antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] The introduction of a halogen at the C-8 position, such as chlorine, has been a successful strategy to confer potent antibacterial activity.[6] Research has shown that derivatives of 8-chloroquinolones can exhibit extremely potent activity against both Gram-positive and Gram-negative bacteria.[2][3] For example, the compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was found to be significantly more potent than the commercial antibiotic trovafloxacin against clinically relevant strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[3]
Anticancer Drug Discovery
The utility of the quinolone scaffold extends beyond antibiotics. Many fluoroquinolone derivatives have been investigated as potential anticancer agents, often working by poisoning human topoisomerase II enzymes, which are vital for DNA replication in rapidly dividing cancer cells.[7][8] The structural flexibility and ease of synthesis make them attractive candidates for developing novel cancer therapies.[7]
Furthermore, the quinoline scaffold is a well-established core for kinase inhibitors .[9] Kinases are a major class of oncology targets, and inhibitors often feature heterocyclic cores like quinoline. The 8-chloro position provides a key vector for modification, allowing chemists to build out substituents that can target the specific ATP-binding pocket of a kinase of interest, potentially leading to treatments for various cancers.[10][11]
Experimental Protocols: Synthesizing Novel Derivatives
The true value of a scaffold lies in its synthetic tractability. 8-Chloro-5-fluoroquinoline offers two primary, high-yield reaction pathways for diversification: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for displacing the C-8 chlorine with a primary or secondary amine, a common strategy for building SAR in drug discovery programs.
Causality & Rationale: The quinoline ring is inherently electron-deficient, which activates aryl halides towards nucleophilic attack. This effect is enhanced by the electronegative nitrogen atom. The reaction proceeds via a stabilized intermediate (Meisenheimer complex) or a concerted mechanism.[12][13] Heat is required to overcome the activation energy for the C-Cl bond cleavage. A base is often unnecessary if the amine is not a salt, as the amine itself can act as a base or an excess can be used.
Materials:
-
8-Chloro-5-fluoroquinoline (1.0 eq)
-
Desired amine (e.g., piperidine, morpholine, aniline) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 8-Chloro-5-fluoroquinoline (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF or DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the desired amine (1.5 - 2.0 eq) to the solution.
-
Inerting: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer 2-3 times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 8-amino-5-fluoroquinoline derivative.
Self-Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the substitution occurred at the correct position and that the material is free of impurities.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the C-8 chloro position with a boronic acid or ester, enabling the formation of a C-C bond—a cornerstone of modern synthetic chemistry.[14]
Causality & Rationale: The Suzuki reaction involves a catalytic cycle with a palladium complex.[15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[14]
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition step.[16] A base is required to activate the boronic acid for transmetalation.[14]
Materials:
-
8-Chloro-5-fluoroquinoline (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 8-Chloro-5-fluoroquinoline (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[17]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[17]
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often accelerate this reaction significantly.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue via column chromatography to obtain the pure 8-aryl-5-fluoroquinoline product.
Caption: A typical experimental workflow for synthesis and validation.
Conclusion and Future Outlook
8-Chloro-5-fluoroquinoline is more than just a chemical intermediate; it is a strategically designed scaffold that offers medicinal chemists a powerful platform for innovation. Its unique electronic and steric properties, combined with its synthetic versatility, have cemented its role in the development of potent antibacterial and anticancer agents. As our understanding of disease biology deepens, scaffolds like this will continue to be instrumental in creating the next generation of targeted therapies. Future work will likely involve its incorporation into novel drug modalities such as PROTACs or covalent inhibitors, further expanding its already impressive utility in the pursuit of new medicines.
References
-
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(14), 2975-2985. [Link]
-
Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. [Link]
-
Ohshita, Y., et al. (2002). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 46(9), 2896-2903. [Link]
-
Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. [Link]
-
Caproiu, M. T., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(19), 10447. [Link]
-
Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]
-
Ghorab, M. M., et al. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 352(10), 1900129. [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 19(9), 14756-14771. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 526. [Link]
-
Ghorab, M. M., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Chemsrc. 8-chloro-5-fluoroquinoline. [Link]
-
Ferreira, M., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
-
Stolarczyk, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(1), 353. [Link]
-
Stolarczyk, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Miller, W. R., et al. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. ACS Infectious Diseases, 7(10), 2736-2751. [Link]
-
Química Orgánica. Synthesis of Fluoroquinolone Antibiotics. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cheng, C., et al. (2018). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. International Journal of Molecular Sciences, 19(11), 3465. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Dube, P., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(4), 1549-1557. [Link]
-
Hegde, S., et al. (2014). Tyrosine kinase inhibitors enhance ciprofloxacin-induced phototoxicity by inhibiting ABCG2. Investigative Ophthalmology & Visual Science, 55(10), 6595-6601. [Link]
Sources
- 1. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 2. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 9. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosine kinase inhibitors enhance ciprofloxacin-induced phototoxicity by inhibiting ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 8-Chloro-5-fluoroquinoline in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the Quinoline Scaffold and the 8-Chloro-5-fluoro Substitution Pattern
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The biological profile of a quinoline-based compound is intricately linked to the nature and position of its substituents. Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound's structure to map the impact of these changes on biological activity, are therefore fundamental to the drug discovery process.
This guide focuses on the derivatization of 8-chloro-5-fluoroquinoline, a scaffold of significant interest. The presence of two distinct halogen atoms at defined positions offers a versatile platform for controlled, regioselective chemical modifications. The electron-withdrawing nature of both chlorine and fluorine atoms activates the quinoline ring system, while their differing reactivity under various reaction conditions allows for selective functionalization. This dual-halogenation pattern enables the exploration of chemical space around the quinoline core, providing a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.
Chemical Reactivity and Strategic Derivatization
The key to unlocking the potential of 8-chloro-5-fluoroquinoline in SAR studies lies in the selective manipulation of its reactive sites. The primary sites for derivatization are the C-8 chloro and C-5 fluoro positions, with additional possibilities at other positions on the quinoline ring.
Understanding Regioselectivity: C-8 vs. C-5
The derivatization strategy for 8-chloro-5-fluoroquinoline is governed by the principles of two major reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling: These reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds.[3][4][5] In the context of haloquinolines, the reactivity of the C-X bond in oxidative addition to the palladium catalyst generally follows the order C-I > C-Br > C-OTf > C-Cl. The C-F bond is typically the least reactive. This differential reactivity provides a basis for the selective functionalization of the C-8 chloro group while leaving the C-5 fluoro group intact.
-
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[6] The rate of SNAr is influenced by the electron-withdrawing ability of substituents on the ring and the nature of the leaving group. While fluorine is a poor leaving group in SN2 reactions, it is often a good leaving group in SNAr because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. The relative reactivity of C-Cl vs. C-F in SNAr can be influenced by the reaction conditions and the specific nucleophile used.
The following diagram illustrates the primary strategic approaches for the derivatization of 8-chloro-5-fluoroquinoline:
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of 8-chloro-5-fluoroquinoline. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-5-fluoroquinolines
This protocol describes the palladium-catalyzed cross-coupling of 8-chloro-5-fluoroquinoline with an arylboronic acid to generate a library of 8-aryl substituted analogs.
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add 8-chloro-5-fluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), to the reaction vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-fluoroquinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. PdCl₂(dppf) can be more effective for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step.[5] Cs₂CO₃ is a stronger base and can be beneficial for less reactive chlorides. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-5-fluoroquinolines
This protocol details the palladium-catalyzed amination of 8-chloro-5-fluoroquinoline, a powerful method for introducing a wide variety of primary and secondary amines at the C-8 position.[3][7]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 8-chloro-5-fluoroquinoline (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%) in an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Inert Atmosphere: Seal the vessel securely.
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. Purify the residue via column chromatography.
-
Characterization: Verify the structure of the resulting 8-amino-5-fluoroquinoline derivative by NMR and MS analysis.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common sources of Pd(0) for the catalytic cycle. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are essential to facilitate both oxidative addition and reductive elimination steps.[8] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalyst. |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C-5 Functionalization
This protocol focuses on the selective functionalization of the C-5 position via SNAr, leveraging the activating effect of the quinoline nitrogen and the electron-withdrawing halogens. This reaction is particularly useful for introducing alkoxy or thioether moieties.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve 8-chloro-5-fluoroquinoline (1.0 equiv.) in a suitable polar aprotic solvent like DMSO or DMF.
-
Nucleophile Addition: Add the nucleophile, such as sodium methoxide (for methoxylation) or sodium thiophenoxide (for thiophenoxylation), in a slight excess (1.1-1.3 equiv.).
-
Reaction: Heat the reaction mixture to a temperature between 100 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the reacting species.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.
-
Purification: Wash the organic extract with water and brine, dry it over a drying agent, and concentrate it. Purify the crude product using column chromatography.
-
Characterization: Confirm the identity and purity of the 8-chloro-5-alkoxy/thioether-quinoline product by standard spectroscopic methods.
Data Summary and SAR Implications
Systematic derivatization of the 8-chloro-5-fluoroquinoline scaffold allows for the generation of a data matrix that correlates structural modifications with biological activity.
Table 3: Hypothetical SAR Data Matrix
| Compound ID | R¹ (at C-8) | R² (at C-5) | Target Activity (IC₅₀, µM) |
| Parent | -Cl | -F | > 50 |
| DFQ-01 | 4-methoxyphenyl | -F | 5.2 |
| DFQ-02 | 3-pyridyl | -F | 8.1 |
| DFQ-03 | morpholin-4-yl | -F | 2.5 |
| DFQ-04 | piperidin-1-yl | -F | 1.9 |
| DFQ-05 | -Cl | -OMe | 15.7 |
| DFQ-06 | -Cl | -SPh | 12.3 |
-
Substitution at the C-8 position with both aryl and amino groups improves activity over the parent compound.
-
Cyclic amines at C-8 (DFQ-03, DFQ-04) appear to be more potent than aryl groups (DFQ-01, DFQ-02).
-
Functionalization at the C-5 position (DFQ-05, DFQ-06) also enhances activity, though perhaps to a lesser extent than C-8 modification in this series.
Conclusion
8-Chloro-5-fluoroquinoline represents a highly valuable and strategically designed scaffold for modern SAR studies. The distinct and predictable reactivity of the C-8 chloro and C-5 fluoro positions enables the systematic and regioselective synthesis of diverse analog libraries. By employing robust and well-established methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently explore the chemical space around the quinoline core. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to leverage this versatile starting material in the quest for novel therapeutics with improved efficacy and safety profiles.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Kuramoto, Y., et al. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Retrieved from [Link]
-
PubMed. (n.d.). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Retrieved from [Link]
-
Hassan, A. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]
-
Al-Trawneh, S. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
Abokhdair, A. A. (2022). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]
-
Química Orgánica. (n.d.). Síntesis de Fluoroquinolonas Antibióticas. Retrieved from [Link]
-
Dadashpour, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved from [Link]
-
Reid, W. B., & Sigman, M. S. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
Sources
- 1. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 8-Chloro-5-fluoroquinoline in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 8-Chloro-5-fluoroquinoline. While direct literature on this specific isomer in materials science is emerging, this guide synthesizes field-proven insights from analogous halogenated quinolines to present detailed protocols for its application in organic electronics and chemical sensing. The unique electronic properties conferred by the chloro and fluoro substituents make 8-Chloro-5-fluoroquinoline a promising candidate as a versatile building block for next-generation functional materials.
Introduction: The Scientific Merit of 8-Chloro-5-fluoroquinoline
The quinoline scaffold is a cornerstone in both medicinal chemistry and materials science due to its rigid, planar structure and rich electronic properties. The introduction of halogen atoms, specifically chlorine and fluorine, at the C8 and C5 positions of the quinoline ring, respectively, imparts a unique set of characteristics to 8-Chloro-5-fluoroquinoline:
-
Modulated Electronic Properties: The strong electron-withdrawing nature of both chlorine and fluorine atoms significantly influences the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the molecule. This tunability is paramount in the design of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs).
-
Enhanced Intermolecular Interactions: The presence of halogens introduces the possibility of halogen bonding, a non-covalent interaction that can direct molecular packing in the solid state, influencing charge transport and photophysical properties.[1]
-
Reactive Sites for Derivatization: The chlorine and fluorine atoms serve as reactive handles for nucleophilic aromatic substitution reactions, allowing for the facile synthesis of more complex functional molecules, such as Schiff bases for sensing applications.[2]
-
Coordination Chemistry: The nitrogen atom in the quinoline ring acts as a Lewis base, enabling the formation of stable complexes with a variety of metal ions. These organometallic complexes often exhibit unique photoluminescent and electronic properties.[3][4][5][6]
This combination of features positions 8-Chloro-5-fluoroquinoline as a high-potential building block for a range of advanced materials. The following sections will provide detailed protocols for its application in two key areas: OLEDs and chemical sensors.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives, particularly their metal complexes, are well-established as emissive materials in OLEDs.[7] The 8-hydroxyquinoline ligand, for instance, forms a highly stable and fluorescent complex with aluminum (Alq3), which has been a workhorse in the OLED industry. By analogy, a metal complex of a functionalized 8-Chloro-5-fluoroquinoline can be synthesized to potentially serve as a novel emissive or electron-transporting layer in an OLED device.
Rationale and Causality of Experimental Design
The proposed synthesis involves creating a magnesium(II) complex. Magnesium is chosen for its abundance, low cost, and the known luminescent properties of its complexes with similar ligands.[7] The protocol is designed to be a self-validating system by including characterization steps (FT-IR, UV-Vis, and Photoluminescence spectroscopy) that confirm the formation of the desired complex and evaluate its key optical properties.
Protocol: Synthesis of a Magnesium(II) Complex of a Functionalized 8-Chloro-5-fluoroquinoline
This protocol outlines the synthesis of a hypothetical emissive complex, Bis(8-chloro-5-fluoroquinolin-2-yl)methanone Magnesium(II), as a proof-of-concept.
Materials:
-
8-Chloro-5-fluoroquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether or THF
-
N,N-Dimethylformamide (DMF)
-
Magnesium chloride (anhydrous)
-
Methanol
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Lithiation of 8-Chloro-5-fluoroquinoline:
-
In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of 8-Chloro-5-fluoroquinoline in dry diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of n-BuLi dropwise while maintaining the temperature.
-
Stir the reaction mixture at -78 °C for 1 hour. This step selectively lithiates the C2 position of the quinoline ring.
-
-
Formylation:
-
To the cooled solution, slowly add 1.2 equivalents of dry DMF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-chloro-5-fluoroquinoline-2-carbaldehyde.
-
-
Oxidation to Carboxylic Acid:
-
The crude aldehyde can be oxidized to the corresponding carboxylic acid using standard procedures, for example, with potassium permanganate or Jones reagent.
-
-
Complexation with Magnesium(II):
-
Dissolve 2.0 equivalents of the synthesized 8-chloro-5-fluoroquinoline-2-carboxylic acid in methanol.
-
Add 1.0 equivalent of a methanolic solution of magnesium chloride.
-
Slowly add a methanolic solution of a base (e.g., KOH or NaOH) dropwise to deprotonate the carboxylic acid and facilitate complex formation.[4]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting precipitate, the magnesium(II) complex, can be collected by filtration, washed with methanol, and dried under vacuum.
-
Characterization and Expected Data
| Analytical Technique | Purpose | Expected Outcome |
| FT-IR Spectroscopy | Confirm coordination of the carboxylate group to the Mg(II) ion. | Disappearance of the C=O stretching band of the carboxylic acid and appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group. |
| UV-Vis Spectroscopy | Determine the absorption properties of the complex in solution. | Show characteristic π-π* and n-π* transitions of the quinoline ligand, potentially red-shifted upon complexation.[8] |
| Photoluminescence (PL) Spectroscopy | Evaluate the emissive properties of the complex. | Exhibit a characteristic emission spectrum in the visible region, indicating its potential as an OLED emitter. |
Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 8-Chloro-5-fluoroquinoline synthesis
Answering the call for enhanced efficiency in synthetic chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Chloro-5-fluoroquinoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges of this synthesis. This guide is structured as a dynamic resource, moving beyond rigid templates to offer direct, actionable solutions in a question-and-answer format.
Core Synthetic Strategies: An Overview
The synthesis of the quinoline core is a foundational process in medicinal chemistry. Several classical methods exist, each with distinct advantages and challenges. The most common approaches include the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses.[1] The choice of method often depends on the available starting materials and the desired substitution pattern on the quinoline ring.
For halogenated quinolines like 8-Chloro-5-fluoroquinoline, traditional one-pot cyclizations like the Skraup synthesis can be problematic due to harsh reaction conditions leading to low yields and significant tar formation.[2][3] A more controlled and often higher-yielding strategy involves building the quinoline ring from a pre-functionalized benzene precursor.[4][5]
Caption: A generalized workflow for the Friedländer quinoline synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
❓ Issue 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge stemming from several factors, primarily incomplete reactions, competing side reactions, or suboptimal conditions.
-
Potential Cause A: Inefficient Cyclization
-
Explanation: The key ring-closing step is often the most energy-demanding part of the synthesis. Insufficient heat or an inappropriate catalyst can lead to the reaction stalling. Classical methods often require high temperatures (over 250°C) for thermal cyclization, which can also degrade the product.[6]
-
Solution:
-
Catalyst Optimization: For Friedländer-type syntheses, explore different acid or base catalysts. While traditional strong acids (H₂SO₄) are common, modern approaches using milder catalysts like molecular iodine, ionic liquids, or even metal-organic frameworks can significantly improve yields under more controlled conditions.[6][7][8]
-
Temperature Control: Carefully optimize the reaction temperature. Incrementally increase the temperature in 10°C steps, monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the sweet spot between reaction rate and product degradation.[7]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields by promoting efficient and uniform heating.[7]
-
-
-
Potential Cause B: Competing Side Reactions
-
Explanation: Under harsh acidic or basic conditions, starting materials and intermediates can undergo undesirable reactions. In Skraup-type syntheses, the acidic and oxidizing environment can cause polymerization, leading to significant tar formation.[2] In Friedländer syntheses, self-condensation of the ketone starting material (an aldol reaction) is a common competing pathway that consumes reactants.[7][9]
-
Solution:
-
Use Moderators (Skraup Synthesis): To tame the notoriously exothermic Skraup reaction, add a moderator like ferrous sulfate (FeSO₄).[2][3][10] FeSO₄ is believed to act as an oxygen carrier, making the reaction less violent and spreading the exotherm over a longer period, which minimizes charring.[10]
-
Control Reagent Addition: Add strong acids like sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots that promote polymerization.[2]
-
Modify the Synthetic Strategy: To avoid side reactions entirely, the most robust solution is often to build the quinoline ring from a precursor that already contains the necessary substituents. For instance, starting with a compound like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid allows for a more controlled, stepwise synthesis that avoids the harsh conditions of direct nitration or cyclization on a complex aniline.[4][5]
-
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient Cyclization | Optimize catalyst and temperature; consider microwave-assisted synthesis.[6] |
| Competing Side Reactions (e.g., Polymerization, Aldol) | Add moderators (FeSO₄) in Skraup synthesis; control reagent addition; modify the synthetic route to use pre-functionalized precursors.[2][4][10] | |
| Poor Quality Reagents | Ensure purity and dryness of starting materials and solvents. | |
| Impurity Formation | Unwanted Regioisomers | Use a directing group on an unsymmetrical ketone or choose a synthetic route that builds the ring with defined regiochemistry.[6] |
| Incomplete Reaction | Monitor reaction progress closely with TLC or LC-MS to ensure full conversion of starting materials.[6] | |
| Reaction Stalls | Inactive Catalyst or Reagents | Use a fresh batch of catalyst and ensure reagents have not degraded. |
| Poor Solubility | Switch to a more suitable solvent (e.g., DMF, ethanol) to ensure all reactants are in solution, especially for microwave-assisted reactions.[7] | |
| Uncontrolled Reaction | Highly Exothermic Process (Skraup) | Add concentrated H₂SO₄ slowly with efficient cooling; use a moderator like FeSO₄ or boric acid; ensure vigorous stirring.[2][11] |
❓ Issue 2: My final product is contaminated with impurities that are difficult to separate. How can I prevent their formation?
Impurity formation is often linked to a lack of reaction control, leading to side products or regioisomers.
-
Potential Cause: Poor Regioselectivity
-
Explanation: When using an unsymmetrical ketone in a Friedländer synthesis, condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric products that can be very difficult to separate.[6]
-
Solution:
-
Use a Directing Group: Introduce a temporary directing group (e.g., a phosphoryl group) on one α-carbon of the ketone to force the reaction to proceed with the desired regiochemistry.[9]
-
Strategic Synthesis Design: The most reliable method is to design the synthesis to avoid ambiguity. Starting with a precursor where the positions of the substituents are already fixed eliminates the possibility of forming regioisomers.[4]
-
-
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for producing 8-Chloro-5-fluoroquinoline with high purity? A1: While classical one-pot methods like the Skraup synthesis are well-known, they often suffer from low yields and harsh conditions when applied to substituted anilines.[12] For a high-purity synthesis of a specifically substituted compound like 8-Chloro-5-fluoroquinoline, a multi-step approach starting with a commercially available, pre-functionalized benzene ring is superior. A strategy adapted from the synthesis of similar complex fluoroquinolones would involve starting with a molecule like 2-chloro-4-fluoro-1-nitrobenzene or a related benzoic acid.[4][5] This approach provides excellent control over the final substitution pattern and avoids the regioselectivity issues and harsh conditions of older methods.
Q2: How can I effectively purify the crude 8-Chloro-5-fluoroquinoline product? A2: Purification strategy depends on the nature of the impurities.
-
Recrystallization: This is effective for removing polar by-products and unreacted starting materials, provided they have significantly different solubility profiles from your product. A common solvent system is ethanol/water.[4]
-
Column Chromatography: For separating structurally similar impurities, non-polar by-products, or regioisomers, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexane is a typical mobile phase.[4]
-
Acid-Base Extraction: Since quinoline is a basic compound, you can dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous phase, discard the organic layer containing non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product.
Q3: My Skraup synthesis is extremely vigorous and hard to control. How can I make it safer? A3: The Skraup synthesis is notoriously exothermic.[2][3] To moderate it:
-
Add Ferrous Sulfate (FeSO₄): This is the most common and effective moderator. It smooths the reaction, preventing it from becoming dangerously violent.[2][10][13]
-
Control Acid Addition: Add concentrated sulfuric acid slowly, in portions, while ensuring the reaction flask is efficiently cooled in an ice bath.
-
Ensure Efficient Stirring: Good agitation is critical to dissipate heat and prevent the formation of localized hotspots where the reaction can run away.[2]
-
Correct Order of Addition: It is crucial to add the reagents in the correct order. The ferrous sulfate should be distributed throughout the solution before the sulfuric acid is added and heating begins.[10]
Optimized Experimental Protocol: A Modern Approach
This protocol outlines a conceptual, multi-step synthesis that prioritizes control and yield by building the quinoline ring onto a pre-functionalized aromatic precursor. This method is adapted from established syntheses of related halo-fluoroquinolones.[4][5][14]
Objective: To synthesize 8-Chloro-5-fluoroquinoline via a controlled, stepwise pathway.
Step 1: Acyl Chloride Formation from a Substituted Benzoic Acid
-
In a fume hood, suspend 2-chloro-5-fluorobenzoic acid (1 equivalent) in dry benzene.
-
Add thionyl chloride (2-4 equivalents) to the mixture.
-
Reflux the mixture for 3-4 hours under anhydrous conditions until the solid dissolves and gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-fluorobenzoyl chloride. Use this directly in the next step.
Step 2: Condensation and Enamine Formation
-
Dissolve the crude acyl chloride in a suitable dry solvent (e.g., toluene).
-
Add this solution dropwise to a cooled (0°C) solution of ethyl 3-(N,N-dimethylamino)acrylate (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to yield the enamine intermediate.
Step 3: Cyclization to form the Quinolone Core
-
Dissolve the enamine intermediate from Step 2 in a high-boiling solvent like diphenyl ether or DMF.
-
Add a base such as potassium carbonate (K₂CO₃).[14]
-
Heat the mixture to a high temperature (e.g., 85-160°C, optimization required) to induce cyclization.[14]
-
Monitor the reaction by TLC. Upon completion, cool the mixture, pour it onto crushed ice, and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product using column chromatography to isolate the quinoline derivative.
(Note: This is a generalized protocol. Further steps such as hydrolysis of an ester group or reduction of a nitro group might be necessary depending on the exact starting materials used to arrive at the final 8-Chloro-5-fluoroquinoline.)
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.
- ACS Publications. (2003). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- Wikipedia. (n.d.). Skraup reaction.
- BenchChem. (n.d.). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
- Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- ResearchGate. (2025). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Unknown Source. (n.d.).
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. uop.edu.pk [uop.edu.pk]
- 12. researchgate.net [researchgate.net]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 8-Chloro-5-fluoroquinoline
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 8-Chloro-5-fluoroquinoline via recrystallization. We will address common experimental challenges with scientifically-grounded explanations and provide actionable troubleshooting protocols to enhance purity, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 8-Chloro-5-fluoroquinoline?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including 8-Chloro-5-fluoroquinoline, increases with temperature.[1] An ideal recrystallization solvent will dissolve the crude compound completely at an elevated temperature but will be a poor solvent for it at low temperatures.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. Soluble impurities, being present in lower concentrations, remain in the cold solvent (the "mother liquor").[3]
Q2: How do the chloro- and fluoro- substituents on the quinoline ring affect solvent selection?
The quinoline core is a heterocyclic aromatic system with moderate polarity. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) increases the molecule's polarity compared to unsubstituted quinoline. However, the molecule retains significant non-polar, aromatic character. This dual nature means that a range of solvents could be suitable. A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers.[4] Therefore, solvents with moderate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), or non-polar aromatic solvents like toluene, are excellent starting points for screening.
Q3: Why is a slow cooling rate critical for obtaining high-purity crystals?
A slow cooling rate is paramount for forming well-ordered, pure crystals.[1] Gradual cooling allows the 8-Chloro-5-fluoroquinoline molecules to selectively deposit onto the growing crystal lattice in an energetically favorable, ordered arrangement. Impurities, which have a different size and shape, do not fit well into this lattice and are thus excluded, remaining in the solution.[5] Conversely, rapid cooling ("crashing out") can trap impurities within the hastily formed solid, leading to a precipitate rather than pure crystals and undermining the purpose of the purification.[5][6]
Q4: How can I assess the purity of my recrystallized 8-Chloro-5-fluoroquinoline?
The most common and immediate method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2 °C).[5] Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed and broadened. Comparing the experimental melting point to the literature value for pure 8-Chloro-5-fluoroquinoline is a reliable indicator of purity. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify residual impurities.
Q5: Is it better to use a single solvent or a mixed-solvent system?
This depends entirely on the solubility profile of your crude material. A single-solvent system is often preferred for its simplicity.[3] However, if no single solvent provides the ideal solubility characteristics (i.e., high solubility when hot, low solubility when cold), a mixed-solvent system is an excellent alternative.[7] This typically involves a pair of miscible solvents: one in which 8-Chloro-5-fluoroquinoline is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[8]
Troubleshooting Guide: Recrystallization of 8-Chloro-5-fluoroquinoline
This section addresses specific issues encountered during the recrystallization process in a direct question-and-answer format.
Issue 1: No crystals are forming, even after the solution has cooled completely.
-
Question: My solution of 8-Chloro-5-fluoroquinoline has cooled to room temperature and has been in an ice bath, but no solid has formed. What went wrong?
-
Answer: This is a classic sign of either using too much solvent or the solution being supersaturated.[9][10]
-
Causality: Crystal formation requires the solution to become supersaturated upon cooling. If an excessive volume of solvent was used, the concentration of the compound may not reach the supersaturation point even at low temperatures, preventing crystallization.[11]
-
Troubleshooting Steps:
-
Induce Nucleation: First, try to provide a surface for crystals to begin forming.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[9]
-
Seeding: Add a tiny "seed" crystal of pure 8-Chloro-5-fluoroquinoline to the solution. This provides a template for further crystal growth.[10]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it confirms that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow the more concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[11]
-
-
Issue 2: The product has "oiled out" instead of forming crystals.
-
Question: Upon cooling, my product separated as a viscous liquid or oil at the bottom of the flask, not as solid crystals. How do I fix this?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[6] This is common when the compound is significantly impure (as impurities lower the melting point) or when the solvent's boiling point is much higher than the compound's melting point.[11]
-
Causality: Oils are undesirable because they are essentially liquid-phase solutes that can readily dissolve impurities, trapping them upon solidification.[6]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (if using a single-solvent system) or more of the "soluble solvent" (if using a mixed system) to lower the saturation temperature.[6]
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This encourages crystallization to begin at a lower temperature, hopefully below the compound's melting point.[11]
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Re-evaluate your solvent choice, perhaps selecting one with a lower boiling point.
-
-
Issue 3: The final yield of purified crystals is very low.
-
Question: I successfully obtained pure crystals, but my final mass is much lower than expected. Where did my product go?
-
Answer: A low yield is a common issue and can result from several procedural errors.[6]
-
Causality: While some product loss to the mother liquor is unavoidable, significant losses are often preventable.[9]
-
Troubleshooting Steps:
-
Check the Mother Liquor: If you still have the filtrate, cool it further in an ice bath to see if more crystals form. You can also test for dissolved product by placing a drop on a watch glass and letting it evaporate; a significant solid residue indicates substantial product loss.[6]
-
Review Your Procedure:
-
Excess Solvent: Did you use the minimum amount of boiling solvent to dissolve the crude solid? Using too much is the most common cause of low yield.[9][11]
-
Premature Crystallization: Did the compound crystallize in the filter funnel during a hot filtration step? This can be prevented by pre-heating the funnel and flask.[5]
-
Washing Step: Did you wash the filtered crystals with a minimal amount of ice-cold solvent? Using room-temperature or warm solvent will redissolve a portion of your purified product.[9]
-
-
-
Issue 4: The recrystallized product is still colored.
-
Question: My starting material was off-white/yellow, and the final crystals still have a distinct color. How can I get a colorless product?
-
Answer: The color is due to highly conjugated impurities that are co-crystallizing with your product.
-
Causality: Some impurities may have solubility properties very similar to your target compound, making them difficult to remove by a single recrystallization.
-
Troubleshooting Steps:
-
Second Recrystallization: The simplest solution is to perform a second recrystallization. The concentration of the impurity will be lower, making it more likely to remain in the mother liquor.
-
Use of Activated Charcoal (Decolorizing Carbon): Before the hot filtration step, you can add a very small amount of activated charcoal to the hot solution.
-
Procedure: Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the charcoal's surface.[6]
-
Caution: Use charcoal sparingly. Adding too much can adsorb your desired product, significantly reducing the yield.[6] The solution should be gray, not pitch-black.
-
Removal: The charcoal must be removed via hot gravity filtration before allowing the solution to cool.
-
-
-
Experimental Protocols & Data
Protocol 1: Solvent Screening for 8-Chloro-5-fluoroquinoline
The key to a successful recrystallization is choosing the right solvent.[2] This protocol outlines a small-scale method for testing potential solvents.
-
Place approximately 20-30 mg of crude 8-Chloro-5-fluoroquinoline into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable.[3]
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath towards the solvent's boiling point.[2]
-
Add more hot solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a large quantity of crystalline precipitate upon cooling.[1]
Table 1: Example Solvent Screening Results
| Solvent | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Heptane | Insoluble | Sparingly Soluble | Poor | Unsuitable (Too poor a solvent) |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Good, well-formed crystals | Good Candidate |
| Ethanol | Soluble | Very Soluble | Poor / None | Unsuitable (Too good a solvent) |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Good, fine needles | Good Mixed-Solvent Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor / None | Unsuitable (Too good a solvent) |
Visual Workflow
Diagram 1: Troubleshooting Recrystallization
Caption: A troubleshooting decision tree for common recrystallization issues.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
(2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]
-
(2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
ChemWhat. (n.d.). 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
(2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 8-Chloro-5-fluoroquinoline
Introduction
Welcome to the technical support guide for the synthesis of 8-Chloro-5-fluoroquinoline. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. As a key intermediate in the development of pharmaceuticals, including novel antibacterial agents, achieving high purity and yield is critical.[1] This guide provides in-depth, field-proven insights into common side products, their mechanisms of formation, and robust troubleshooting strategies to optimize your synthetic protocols.
Frequently Asked Questions & Troubleshooting Guides
Question 1: What are the primary synthetic routes to 8-Chloro-5-fluoroquinoline, and what are their associated side product profiles?
Answer:
The synthesis of 8-Chloro-5-fluoroquinoline typically proceeds via classical quinoline synthesis methodologies, adapted for the specific precursors required. The two most relevant approaches are the Skraup-Doebner-von Miller reaction and the Gould-Jacobs reaction followed by subsequent chemical modifications. Each route presents a unique set of challenges regarding side product formation.
-
Skraup-Doebner-von Miller Synthesis: This is a powerful method for constructing the quinoline core. It involves the reaction of an appropriately substituted aniline—in this case, 2-chloro-5-fluoroaniline —with an α,β-unsaturated carbonyl compound.[2] This carbonyl compound is typically generated in situ from glycerol via dehydration to acrolein.[3] The reaction is notoriously vigorous and can be difficult to control.
-
Common Side Products: Regioisomers (e.g., 6-chloro-5-fluoroquinoline), polymeric tars, and incompletely oxidized dihydroquinoline intermediates.
-
-
Gould-Jacobs Reaction: This route begins by reacting 2-chloro-5-fluoroaniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), to form an anilinomalonate intermediate. This is followed by thermal cyclization to form a 4-hydroxyquinoline derivative, which must then be converted to the target 8-chloro-5-fluoroquinoline in subsequent steps (e.g., conversion of the 4-hydroxy group to a chloride, followed by de-chlorination).[4]
-
Common Side Products: Incompletely cyclized intermediates, products of ester hydrolysis, and potential decarboxylation byproducts.
-
The choice of synthesis depends on precursor availability, scale, and the desired purity profile. The Skraup synthesis is more direct but often results in complex purification challenges, whereas the Gould-Jacobs route is multi-step but can offer greater control.
Question 2: My Skraup synthesis of 8-Chloro-5-fluoroquinoline is producing a significant amount of black, intractable tar, leading to very low yields. What is causing this, and how can I mitigate it?
Answer:
This is the most common issue encountered with the Skraup synthesis. The formation of tarry byproducts is primarily due to the acid-catalyzed polymerization of acrolein, which is generated from the dehydration of glycerol under the harsh, exothermic reaction conditions.[3][5]
Causality: Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol to the highly reactive acrolein. The subsequent Michael addition of the aniline to acrolein is also highly exothermic. This uncontrolled release of heat accelerates the polymerization of excess acrolein, leading to the formation of high-molecular-weight, insoluble tars.[5]
Troubleshooting & Mitigation Strategies:
| Strategy | Mechanistic Rationale | Detailed Protocol Steps |
| Controlled Temperature | Reduces the rate of both the exothermic Michael addition and the acrolein polymerization. | Begin the reaction at a lower temperature and use an ice bath to manage the initial exotherm upon adding sulfuric acid. Gradually increase the temperature to the target reflux temperature only after the initial reaction has subsided. |
| Use of a Moderator | Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by moderating the oxidation step and controlling the reaction rate.[3] | Add a catalytic amount of FeSO₄ to the reaction mixture before the addition of the sulfuric acid and oxidizing agent. |
| Alternative Oxidizing Agents | While nitrobenzene is a traditional oxidizing agent, its reduction byproducts can complicate purification. Arsenic acid is an alternative that can result in a less vigorous reaction, though its toxicity is a major concern.[5] | If using nitrobenzene (derived from the starting aniline), ensure its complete removal during workup. Consider milder, modern oxidizing agents if compatible with the reaction conditions. |
| Boric Acid Additive | Boric acid can complex with glycerol, moderating its dehydration to acrolein and thereby reducing the rate of tar formation.[6] | Incorporate boric acid into the initial reaction mixture with glycerol and the aniline before the addition of sulfuric acid. |
Caption: Formation of regioisomers in the Skraup synthesis.
Troubleshooting and Purification:
-
Identification: The two isomers will have the same mass but different retention times in LC and distinct ¹H and ¹⁹F NMR spectra. Careful analysis of aromatic proton and fluorine coupling patterns is required for unambiguous identification.
-
Purification: Separation of these isomers is often challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method. A meticulous screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) on silica gel is necessary. [5] * Recrystallization: If one isomer is significantly more abundant, fractional recrystallization may be attempted, but it is often less effective than chromatography for closely related isomers.
-
Question 4: I am observing an impurity with a mass two units higher (M+2) than my target product. What is this and how do I remove it?
Answer:
An M+2 impurity is almost certainly the corresponding 1,2-dihydro-8-chloro-5-fluoroquinoline .
Causality: This side product arises from the incomplete oxidation of the dihydroquinoline intermediate formed after the cyclization and dehydration steps. [2]The final step in the Skraup synthesis is an oxidation reaction to form the aromatic quinoline ring. If the oxidizing agent (e.g., nitrobenzene) is insufficient, consumed by side reactions, or if the reaction time/temperature is inadequate, some of the dihydro intermediate will remain in the final product.
Troubleshooting and Remediation:
| Strategy | Mechanistic Rationale | Detailed Protocol Steps |
| Optimize Oxidant Stoichiometry | Ensures sufficient oxidizing agent is present to drive the reaction to completion. | Increase the molar equivalents of the oxidizing agent slightly (e.g., from 1.1 to 1.3 eq). |
| Increase Reaction Time/Temp | Provides more energy and time for the oxidation step to proceed fully. | After the main reaction exotherm subsides, ensure the mixture is held at the target reflux temperature for a sufficient duration (e.g., extend from 3 hours to 4-5 hours). |
| Post-Reaction Oxidation | A crude product containing the dihydro impurity can sometimes be re-subjected to oxidation. | Dissolve the crude material in a suitable solvent and treat it with a milder oxidizing agent like manganese dioxide (MnO₂) or DDQ. This is often cleaner than re-running the entire Skraup reaction. |
| Purification | The dihydroquinoline is significantly less polar than the aromatic quinoline and can be separated by chromatography. | Standard silica gel column chromatography will typically separate the M+2 impurity effectively. |
References
-
Al-Hiari, Y. M., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1686. Available at: [Link]
-
Al-Tel, T. H. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 16(12), 10187-10200. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Thakur, G. S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
-
Al-Tel, T. H. (2011). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Jordan Journal of Pharmaceutical Sciences, 4(1). Available at: [Link]
-
Andrici, M., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(14), 7436. Available at: [Link]
- Unknown Author. (n.d.). Preparation and Properties of Quinoline. [PDF Document].
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal. Technical Support Document.
- CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
-
Gershon, H., et al. (1988). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 25(5), 1437-1440. Available at: [Link]
-
Chemistry lover. (2022, October 20). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Available at: [Link]
-
Kumar, V., et al. (2024). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Available at: [Link]
- CN102267943B. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
-
Mondal, S., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(15), 6031-6037. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Kumar, V., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 98(11), 100185. Available at: [Link]
-
Química Orgánica. (n.d.). Síntesis de Fluoroquinolonas Antibióticas. Retrieved from [Link]
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Suzuki Reactions with 8-Chloro-5-fluoroquinoline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 8-Chloro-5-fluoroquinoline as a substrate. As an electron-deficient, heterocyclic aryl chloride, this molecule presents a unique set of obstacles that require careful consideration of catalyst systems and reaction conditions. This document provides in-depth, experience-driven answers to common problems to help you navigate these complexities and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Formation
Question: I am seeing very low or no conversion of my 8-Chloro-5-fluoroquinoline. What are the most likely causes?
Answer: This is the most common issue when working with electron-deficient aryl chlorides. The primary bottleneck is almost always the oxidative addition step, which is the first and often rate-limiting step in the catalytic cycle.[1][2] The strong Carbon-Chlorine bond in your substrate is difficult for the Palladium(0) catalyst to break. Additionally, the Lewis basic quinoline nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[3][4]
Here’s a breakdown of the key areas to troubleshoot:
-
Sub-optimal Catalyst/Ligand System: Your choice of catalyst and ligand is the single most critical factor. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[2]
-
The Problem: The oxidative addition of an electron-deficient aryl chloride to a Pd(0) center is kinetically slow. Furthermore, the quinoline nitrogen can bind to the palladium, preventing it from participating in the catalytic cycle.[3]
-
The Solution: You need a highly active catalyst system that is both strongly electron-donating and sterically bulky.
-
Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and promoting its insertion into the C-Cl bond.
-
Bulky ligands accelerate the final reductive elimination step and, importantly, can create a steric shield around the palladium center that disfavors binding of the quinoline nitrogen.[4]
-
-
-
Inappropriate Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[5][6]
-
The Problem: A base that is too weak or poorly soluble in the reaction medium will fail to generate the active boronate species required for transmetalation.
-
The Solution: Stronger bases are typically required. While K₂CO₃ is a common starting point, bases like K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings.[2][7] The choice is also solvent-dependent; K₃PO₄ often works well in anhydrous polar aprotic solvents like dioxane or THF.
-
-
Poor Reagent Quality or Stability: The stability of your boronic acid partner can significantly impact the reaction's success.
-
The Problem: Boronic acids, especially heteroaromatic or electron-deficient ones, are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by trace water or acid, replacing it with a C-H bond.[3][7] This depletes your nucleophile and lowers the yield.
-
The Solution: Use freshly acquired or purified boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid.[7][8][9]
-
Issue 2: Pervasive Side Product Formation
Question: My reaction is working, but I am isolating significant amounts of side products like a biaryl from my boronic acid (homocoupling) or the dehalogenated starting material. How can I suppress these?
Answer: The formation of side products is often a sign that the desired cross-coupling pathway is slow, allowing competing reactions to dominate.
-
Homocoupling of the Boronic Acid:
-
The Cause: Homocoupling occurs when two molecules of the boronic acid react to form a symmetrical biaryl. This process is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to homocoupling.[8][10][11] A slow transmetalation or reductive elimination in the main cycle gives more time for this side reaction to occur.
-
The Solution:
-
Rigorous Degassing: This is non-negotiable. Ensure all solvents (including any water used) and the final reaction mixture are thoroughly degassed to remove dissolved oxygen. Using freeze-pump-thaw cycles or sparging with an inert gas like argon for an extended period (20-30 minutes) is critical.[7][10]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) requires an initial reduction to the active Pd(0) state. This process can sometimes initiate homocoupling.[8] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes minimize this issue.
-
Optimize Ligand/Catalyst: A more active catalyst system that accelerates the main Suzuki cycle will naturally outcompete the slower homocoupling pathway.
-
-
-
Dehalogenation of 8-Chloro-5-fluoroquinoline:
-
The Cause: Dehalogenation is the replacement of the chlorine atom with hydrogen. This can occur via several mechanisms, but a common pathway involves the oxidative addition product undergoing a reaction that introduces a hydride ligand to the palladium, followed by reductive elimination of the dehalogenated arene.[8][12] Sources of the hydride can include solvents, bases, or impurities.
-
The Solution:
-
Choice of Base and Solvent: Avoid bases that can easily provide a hydride, such as alkoxides in the presence of alcohol solvents. Using carbonate or phosphate bases in aprotic solvents like dioxane, toluene, or DMF is generally safer.[8][13]
-
Substrate Purity: Ensure starting materials are pure and dry.
-
Reaction Speed: As with homocoupling, increasing the rate of the desired cross-coupling by using a more effective catalyst system is the best general strategy to minimize this side reaction.[14]
-
-
Data & Catalyst Selection
Choosing the right catalyst system is paramount. For a challenging substrate like 8-chloro-5-fluoroquinoline, a systematic approach is recommended.
Table 1: Recommended Palladium Catalyst & Ligand Systems for Aryl Chlorides
| Catalyst/Ligand Combination | Class | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Biarylphosphines | Excellent for electron-deficient aryl chlorides; bulky and electron-rich, promoting both oxidative addition and reductive elimination.[2][10] | 1 - 3 |
| Pd(OAc)₂ + P(t-Bu)₃ | Bulky Trialkylphosphines | Very strong electron-donating ligand, highly effective for activating C-Cl bonds.[2][6] Can be sensitive to air. | 1 - 4 |
| PEPPSI™-IPr / -IPent | N-Heterocyclic Carbene (NHC) | Highly stable and active catalysts, often effective when phosphine ligands fail. Good for sterically hindered substrates.[6] | 2 - 5 |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | A common, robust catalyst but may lack the high activity needed for this specific substrate without significant optimization.[8] | 2 - 5 |
Table 2: Comparative Guide to Base Selection
| Base | Strength | Solubility Notes | Recommended Use Case |
| K₂CO₃ | Moderate | Moderately soluble in water. | Good starting point for general screening, often used in aqueous/organic solvent mixtures.[5][15] |
| K₃PO₄ | Strong | Soluble in water, often used as a fine powder in anhydrous organic solvents. | Highly effective for difficult couplings, particularly with aryl chlorides. Can be used in anhydrous conditions.[5][7] |
| Cs₂CO₃ | Strong | High solubility in polar organic solvents. | Excellent base for a wide range of couplings, though more expensive. Its solubility can accelerate reactions.[5][16] |
| KF | Weak | - | Used for base-sensitive substrates where stronger bases would cause decomposition (e.g., cleaving esters).[6][13] |
Visualized Workflows & Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: A step-by-step guide to diagnosing and solving low-yield issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Screening
This protocol provides a robust starting point for the coupling of 8-Chloro-5-fluoroquinoline with a generic arylboronic acid.
Materials:
-
8-Chloro-5-fluoroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv) [5][17]* Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0 mmol, 2.0 equiv) [5]* Anhydrous solvent (e.g., 1,4-dioxane or Toluene, 10 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-Chloro-5-fluoroquinoline, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Crucial): Sparge the resulting suspension with a stream of argon for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal. [7]6. Reaction: Heat the reaction mixture to the desired temperature (a starting point of 100-110 °C is recommended) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This technique is highly recommended for suppressing oxygen-sensitive side reactions like homocoupling.
-
Place the solvent in a Schlenk flask with a stir bar and a sidearm with a stopcock.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid.
-
Repeat steps 2-4 two more times for a total of three cycles.
-
After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
References
- Vertex AI Search. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
- ACS Publications. (2013). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions | Organic Letters.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BenchChem. (n.d.). Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- NIH. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC.
- The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines.
- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- BenchChem. (2025). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond.
- ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
- RSC Publishing. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Removal of impurities from 8-Chloro-5-fluoroquinoline
An invaluable intermediate in medicinal chemistry, 8-Chloro-5-fluoroquinoline serves as a critical building block for synthesizing a range of pharmacologically active molecules, particularly in the development of novel antibiotics and kinase inhibitors. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the biological activity and safety profile of the final compounds.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 8-Chloro-5-fluoroquinoline. Structured in a practical question-and-answer format, this document offers troubleshooting advice for common purification challenges and addresses frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 8-Chloro-5-fluoroquinoline, providing step-by-step guidance to resolve them.
Q1: My crude product is a dark, oily, or tarry substance, not the expected solid. What's the cause and how do I clean it up?
A1: The presence of dark, viscous, or tarry substances is a common issue in quinoline synthesis, often resulting from polymerization of reaction intermediates or degradation under harsh reaction conditions, such as those found in a Skraup-type synthesis.[1] These byproducts are typically high-molecular-weight, colored compounds that can interfere with crystallization.
Causality: Vigorous reaction conditions (e.g., high temperatures, strong acids) can promote side reactions and polymerization. Incomplete reactions may also leave behind reactive intermediates that degrade over time.
Recommended Solution:
-
Initial Cleanup with Activated Charcoal: Before attempting crystallization, a charcoal treatment can effectively adsorb many of the colored, high-molecular-weight impurities.[2]
-
Dissolve the crude material in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% w/w).
-
Heat the mixture to reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal. The resulting filtrate should be significantly lighter in color.
-
-
Proceed to Recrystallization or Chromatography: After this initial cleanup, the product can be further purified using methods like recrystallization or column chromatography as described below.
Q2: My TLC/HPLC analysis shows multiple spots/peaks. How do I identify the impurities and choose the right purification method?
A2: Multiple signals in your analytical chromatogram indicate the presence of impurities such as unreacted starting materials, isomeric byproducts, or degradation products.[1][3] The choice of purification method depends on the nature and polarity differences of these components.
Causality:
-
Unreacted Starting Materials: Incomplete conversion during synthesis.
-
Isomeric Impurities: Alternative cyclization pathways can lead to the formation of regioisomers (e.g., 7-Chloro-5-fluoroquinoline).[1]
-
Dehalogenated Impurities: Loss of the chlorine or fluorine atom can result in impurities that are structurally very similar to the product, making them difficult to separate.[3]
Recommended Workflow:
-
Impurity Identification (Tentative):
-
Run a co-spot on your TLC plate with the known starting materials to see if any spots match.
-
Analyze the crude mixture by LC-MS to get the molecular weights of the impurity peaks. This can help identify starting materials, dehalogenated products (M-Cl or M-F), or other common side products.
-
-
Method Selection:
-
Significant Polarity Difference: If impurities are much more or less polar than the product (i.e., large ΔRf on TLC), recrystallization is often a good first choice due to its scalability.
-
Similar Polarity: If impurities have Rf values very close to the product, column chromatography is the more effective method for achieving high purity.[1][4] Preparative HPLC may be required for extremely difficult separations.[5]
-
Q3: After recrystallization, my yield is extremely low. How can I improve it?
A3: Low recovery from recrystallization is typically caused by using an inappropriate solvent, using too much solvent, or cooling the solution too rapidly. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.[6]
Causality:
-
Excess Solvent: Using too large a volume of solvent will keep more of your product dissolved even after cooling.
-
High Solubility at Low Temperature: If the chosen solvent keeps the product soluble even when cold, it will not crystallize out effectively.
-
Rapid Cooling: Crash cooling can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.
Optimization Steps:
-
Solvent Screening: Test a range of solvents and solvent pairs. For 8-Chloro-5-fluoroquinoline, common systems include ethanol/water, methanol, isopropanol, or mixtures like dichloromethane/hexane.[6]
-
Minimize Solvent Volume: Dissolve the crude product in the minimum amount of boiling solvent required to achieve full dissolution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and attempt a second recrystallization to recover additional product. You can also run a TLC of the mother liquor to see how much product remains.
Q4: The purity of my product is high (>98%), but my NMR shows trace residual solvent that I can't remove under high vacuum. What should I do?
A4: Some solvents, particularly those with high boiling points (like DMF or DMSO) or those that can strongly interact with the product (like water or alcohols), can become trapped in the crystal lattice.
Causality: The crystal structure of the compound can form voids or channels that physically entrap solvent molecules. Hydrogen bonding between the solvent and the quinoline nitrogen can also play a role.
Recommended Solutions:
-
Solvent Trituration/Slurrying: Suspend the solid product in a non-solvent in which it is poorly soluble (e.g., hexane, ether). Stir vigorously for 30-60 minutes. The trapped solvent will often partition out into the non-solvent. Filter and dry the solid.
-
Re-dissolution and Precipitation: Dissolve the product in a low-boiling-point solvent (like dichloromethane) and then precipitate it by adding a non-solvent (like hexane). This breaks down the original crystal lattice and allows for the formation of a new one free of the high-boiling solvent.
-
Final Recrystallization: Perform a final, careful recrystallization from a solvent system known to be easily removable (e.g., ethyl acetate/hexane).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 8-Chloro-5-fluoroquinoline?
A1: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as substituted anilines or malonic esters used in the initial condensation and cyclization steps.[7]
-
Regioisomers: Isomers where the chloro and fluoro groups are at different positions on the quinoline ring. The formation of these is dictated by the directing effects of substituents on the precursors.[1]
-
Dehalogenated Byproducts: Compounds where the chlorine or fluorine has been replaced by hydrogen. These are often very difficult to separate due to their similar structure and polarity.[3]
-
Tarry Polymers: High-molecular-weight byproducts formed from degradation or side-reactions, especially in syntheses involving strong acids and high temperatures.[1]
Q2: Which analytical techniques are best for assessing the purity of 8-Chloro-5-fluoroquinoline?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used.[8][9] It can accurately determine the percentage of the main component and detect trace impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for monitoring reaction progress and assessing the complexity of the crude mixture. It is invaluable for developing solvent systems for column chromatography.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying any residual solvents or structurally related impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify the molecular weights of unknown impurities seen in HPLC.[4]
Q3: What are the key differences between recrystallization and column chromatography for purification?
A3: Both are powerful techniques, but they are suited for different situations. The choice depends on the impurity profile, the required purity level, and the scale of the experiment.
| Feature | Recrystallization | Column Chromatography |
| Principle | Separation based on differences in solubility between the product and impurities in a specific solvent at different temperatures.[6] | Separation based on differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[4] |
| Best For | Removing small amounts of impurities with significantly different solubility. Good for large-scale purification.[1] | Separating complex mixtures, especially those with components of similar polarity. Achieving very high purity (>99%).[1][5] |
| Pros | Cost-effective, simple setup, can yield highly crystalline material, scalable. | High resolving power, versatile, applicable to a wide range of compounds. |
| Cons | Potential for low yield, not effective for impurities with similar solubility, can trap solvents. | More time-consuming, requires larger volumes of solvent, more expensive (silica gel, solvents). |
Q4: Are there any stability concerns with 8-Chloro-5-fluoroquinoline during purification and storage?
A4: Yes. Like many fluoroquinolones, 8-Chloro-5-fluoroquinoline can be sensitive to certain conditions:
-
Photostability: Some fluoroquinolones are known to degrade upon exposure to UV light.[11] It is good practice to protect solutions and the final product from direct light by using amber vials or covering flasks with aluminum foil.
-
pH Stability: The quinoline core is basic, but extreme pH conditions (strong acid or base), especially when combined with heat, can potentially lead to hydrolysis or other degradation pathways.[12]
-
Storage: The purified solid should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place to ensure long-term stability.
Visualization of Workflows
The following diagrams illustrate the logical processes for purifying and troubleshooting issues with 8-Chloro-5-fluoroquinoline.
Caption: Troubleshooting logic for low purity issues.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a general guideline for purifying 8-Chloro-5-fluoroquinoline when impurities have different solubility characteristics.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 8-Chloro-5-fluoroquinoline. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding hot ethanol portion-wise until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities or residual tar is present after the charcoal step, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn turbid. Add a few more drops of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating compounds with similar polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the pure 8-Chloro-5-fluoroquinoline.
References
- Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. PubMed.
- Effective extraction of fluoroquinolones from water using facile modified plant fibers. PMC.
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH).
- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health (NIH).
- dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis. Benchchem.
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
- Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America.
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis.
- Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. Sci-Hub.
- common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
- Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central.
- Preparation method of 8-chloroquinolone derivative. Google Patents.
- A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed.
- Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. PubMed.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Journal of Medicinal Chemistry.
- Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- (PDF) Degradation of selected Fluoroquinolones. ResearchGate.
- Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers. AKJournals.
- Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites. FAO AGRIS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moca.net.ua [moca.net.ua]
- 10. akjournals.com [akjournals.com]
- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of 8-Chloro-5-fluoroquinoline under different conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 8-Chloro-5-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this critical chemical intermediate. Understanding the stability profile of 8-Chloro-5-fluoroquinoline is paramount for ensuring the reproducibility of experimental results, the integrity of synthetic pathways, and the safety of resulting compounds.
This guide moves beyond simple protocols to explain the chemical principles governing the compound's behavior under various stressors. Our goal is to empower you to anticipate potential challenges, troubleshoot effectively, and design robust experimental plans.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the handling and stability of 8-Chloro-5-fluoroquinoline.
Q1: What are the primary environmental factors that can affect the stability of 8-Chloro-5-fluoroquinoline?
A: The stability of 8-Chloro-5-fluoroquinoline is primarily influenced by exposure to light (UV radiation) , strong oxidizing agents , high temperatures , and extreme pH conditions (both acidic and basic) . The quinoline ring system, particularly when halogenated, can be susceptible to photolytic degradation and oxidative attack.[1][2][3][4]
Q2: What are the recommended long-term storage conditions for 8-Chloro-5-fluoroquinoline?
A: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment. We recommend using an amber glass vial or other light-impenetrable container and storing it in a desiccator or a temperature-controlled cabinet. For laboratory research purposes, always refer to the specific storage conditions provided on the product label.[5]
Q3: Which of the halogen atoms—chlorine at the C-8 position or fluorine at the C-5 position—is more susceptible to nucleophilic substitution?
A: In the 8-chloro-5-fluoroquinoline structure, both halogens are on the carbocyclic (benzene) ring portion of the quinoline system. This ring is generally less activated towards nucleophilic aromatic substitution (SNAr) compared to the pyridine ring. However, the C-8 position can be subject to steric and electronic effects from the adjacent nitrogen-containing ring. While the C-F bond is stronger than the C-Cl bond, the specific reactivity in your experimental context—driven by your choice of nucleophile and reaction conditions—must be determined empirically. A forced degradation study is the most reliable way to assess the relative lability of these halogens.
Q4: What is the most appropriate analytical technique for monitoring the stability of 8-Chloro-5-fluoroquinoline?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[6][7] This technique is essential because it can separate the parent compound from any potential degradation products. For robust analysis, the HPLC system should be equipped with a Photodiode Array (PDA) detector to assess peak purity and a Mass Spectrometry (MS) detector to identify the mass of any impurities or degradants, which is crucial for pathway elucidation.[8]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experimentation.
Issue 1: My reaction is producing unexpected side products, and I suspect my 8-Chloro-5-fluoroquinoline starting material is degrading.
| Potential Cause | Diagnostic & Troubleshooting Steps |
| Thermal Stress | High reaction temperatures can induce degradation. To verify, run a control experiment by heating a solution of 8-Chloro-5-fluoroquinoline in your reaction solvent (without other reagents) to the target temperature. Monitor the sample over time using HPLC to check for the appearance of new peaks. |
| Reagent Incompatibility | Strong nucleophiles, bases, or acids used in your reaction may be attacking the quinoline core. Prepare a solution of 8-Chloro-5-fluoroquinoline with each individual reagent under your reaction conditions. Analyze each mixture by HPLC-MS to isolate the problematic reagent and identify the resulting degradant structure. |
| Oxidative Degradation | If your reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), ambient oxygen or peroxide impurities in solvents can cause oxidative degradation.[9][10] Repeat a control experiment under rigorously deoxygenated conditions to see if the formation of byproducts is suppressed. |
Issue 2: The concentration of my 8-Chloro-5-fluoroquinoline stock solution appears to decrease over time, even at 4°C.
| Potential Cause | Diagnostic & Troubleshooting Steps |
| Photodegradation | Standard laboratory lighting can be sufficient to induce photolysis, especially over several days. Quinolones are known to be photolabile.[1][2][11][12] Solution: Always prepare and store stock solutions in amber vials or wrap clear vials in aluminum foil. Prepare solutions fresh whenever possible for quantitative studies. |
| Solvent Reactivity | While common solvents like acetonitrile and methanol are generally stable, reactive impurities or extreme pH of a buffered solvent could cause slow degradation. Solution: Confirm the purity of your solvent. If using a buffer, measure its pH and ensure it is within a neutral range (pH 6-8) unless your experiment requires otherwise. |
| Adsorption | The compound may be adsorbing to the surface of your storage container (e.g., certain plastics). Solution: Use borosilicate glass or polypropylene containers. Perform a recovery study by preparing a solution in your container, transferring it to a fresh container, and analyzing the concentration in both to check for losses. |
Data Summary: Stability Profile of 8-Chloro-5-fluoroquinoline
The following table summarizes the expected stability of 8-Chloro-5-fluoroquinoline under forced degradation conditions. This data is synthesized from studies on structurally related haloquinolones and serves as a predictive guide for experimental design.[6][13]
| Stress Condition | Reagents & Conditions | Expected Stability | Probable Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Generally Stable | Minimal degradation expected. Potential for slow hydrolysis at more extreme temperatures or acid concentrations. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for Degradation | Substitution of the chlorine atom to form 8-hydroxy-5-fluoroquinoline is possible. |
| Oxidative | 3% H₂O₂, Room Temp, 24h | Likely to Degrade | Oxidation of the quinoline ring system, potentially leading to N-oxides or ring-opened products.[3][9] |
| Thermal (Solid) | 80°C, 48h | Highly Stable | The solid-state form is expected to be stable under dry heat. |
| Thermal (Solution) | 80°C in Acetonitrile/H₂O, 24h | Moderately Stable | Stability is solvent-dependent. Fluoroquinolones show high thermal stability up to 200°C in some cases.[14] |
| Photolytic | UV-A (320-400 nm) or UV-C (254 nm) | Unstable | Halogenated quinolones are known to be susceptible to photodecomposition, which may involve dehalogenation or other complex rearrangements.[1][2][4] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6] The objective is to achieve 5-20% degradation of the active compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 8-Chloro-5-fluoroquinoline in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
2. Application of Stress Conditions:
-
For each condition, prepare a test sample and a control sample (stored at 4°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 0, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at 0, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at 0, 2, 4, and 8 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Sample at 0, 24, and 48 hours.
-
Photolytic Degradation: Place a solution in a quartz cuvette or transparent vial. Irradiate using a photostability chamber with a UV light source. A parallel sample wrapped in aluminum foil should be used as a dark control. The specific exposure duration should follow ICH Q1B guidelines.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-PDA method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Diagram: Forced Degradation Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development
A validated stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation.
1. Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm, with extraction at the λmax of 8-Chloro-5-fluoroquinoline.
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples (a cocktail of degraded solutions from Protocol 1).
-
Adjust the gradient slope to achieve baseline separation between the parent peak and all degradation product peaks.
-
The goal is to ensure no degradant peaks co-elute with the main compound.
3. Method Validation:
-
Specificity: Use the PDA detector to perform peak purity analysis on the 8-Chloro-5-fluoroquinoline peak in the presence of its degradants. A purity angle less than the purity threshold indicates a pure peak.[6][8]
-
Validate other parameters such as linearity, accuracy, and precision according to standard laboratory or ICH guidelines.
Diagram: Potential Degradation Pathways
Caption: General pathways of quinoline degradation under forced stress conditions.
References
- Arora, P. K. (2015). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Basic Microbiology.
-
Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. (2025-11-09). ResearchGate. Retrieved January 20, 2026, from [Link]
- Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799–803.
- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
- Hayashi, N., et al. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799-803.
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024-02-01). Frontiers in Microbiology. Retrieved January 20, 2026, from [Link]
-
Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025-08-10). ResearchGate. Retrieved January 20, 2026, from [Link]
- Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
-
8-Bromo-2-chloro-5-fluoroquinoline. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024-03-06). MDPI. Retrieved January 20, 2026, from [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Dodd, M. C., et al. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology, 39(18), 7065–7076.
-
8-chloro-5-fluoroquinoline CAS#: 917251-76-4. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025-03-24). Separation Science. Retrieved January 20, 2026, from [Link]
-
BESIVANCE- besifloxacin suspension. (n.d.). DailyMed. Retrieved January 20, 2026, from [Link]
- Zhang, H., & Huang, C. H. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental Science & Technology, 39(12), 4474–4483.
-
Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). LCGC. Retrieved January 20, 2026, from [Link]
-
8-Chloro-5-Fluoroquinoline. (n.d.). 3E. Retrieved January 20, 2026, from [Link]
- Matsumoto, M., et al. (1992).
- Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(11), 2229–2242.
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. (2025-08-06).
- Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. (n.d.). PMC - NIH.
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2025-08-06).
-
Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. (2015-06-04). ScienceDirect. Retrieved January 20, 2026, from [Link]
- Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. (2025-08-06).
- Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022-05-20). MDPI.
- A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. (n.d.). Scilit.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
- Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022-01-18). MDPI.
- Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026-01-16).
- 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020-12-23).
Sources
- 1. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
Preventing dimerization of 8-Chloro-5-fluoroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization
Welcome to the technical support center for 8-Chloro-5-fluoroquinoline. As a Senior Application Scientist, I've designed this guide to address a critical challenge encountered during the handling and application of this compound: dimerization. This unwanted side reaction can lead to decreased purity, lower reaction yields, and inconsistent results. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you maintain the integrity of your 8-Chloro-5-fluoroquinoline samples.
Frequently Asked Questions (FAQs)
Q1: What is dimerization, and why is it a concern for 8-Chloro-5-fluoroquinoline?
Answer: Dimerization is a chemical process where two identical molecules, known as monomers, react to form a single new molecule, a dimer. For 8-Chloro-5-fluoroquinoline, this is a significant issue because the resulting dimer has different physical, chemical, and potentially biological properties than the monomer. The presence of dimers can complicate reaction outcomes, compromise the purity of your final product, and interfere with biological assays.
The dimerization of quinoline derivatives can occur through several mechanisms:
-
π-π Stacking: The electron-rich aromatic rings of quinoline can interact non-covalently, leading to the formation of stacked aggregates. While not a formal covalent dimer, this association can alter the compound's solubility and reactivity. The electron-withdrawing chloro and fluoro groups on 8-Chloro-5-fluoroquinoline modulate the electron density of the aromatic system, influencing these interactions.[1][2]
-
Covalent Dimerization: Under certain conditions, such as exposure to light (photodimerization) or in the presence of catalysts, covalent bonds can form between two quinoline molecules.[3][4][5] For halogenated aromatics, these reactions can sometimes be promoted by acidic or basic conditions.[6]
-
Catalyst-Mediated Dimerization: Trace metal impurities or specific catalysts used in a reaction can sometimes promote the dimerization of quinoline substrates.[5]
Q2: How can I detect if dimerization has occurred in my sample?
Answer: Several analytical techniques can be employed to detect and quantify the presence of dimers in your 8-Chloro-5-fluoroquinoline sample. It is advisable to use a combination of these methods for unambiguous identification.
| Analytical Technique | How it Detects Dimers |
| High-Performance Liquid Chromatography (HPLC) | This is one of the most effective methods. A dimer will typically have a different retention time than the monomer, often appearing as a separate, less polar peak. HPLC can be used to quantify the percentage of monomer versus dimer.[7][8][9][10] |
| Mass Spectrometry (MS) | Mass spectrometry will show a peak corresponding to the molecular weight of the dimer, which will be exactly double that of the monomer. Analysis of the fragmentation patterns can further help in confirming the dimer's structure.[11][12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The NMR spectrum of a sample containing dimers will be more complex than that of the pure monomer. You may observe a separate set of peaks for the dimer, or significant concentration-dependent chemical shift changes and peak broadening due to the equilibrium between monomer and dimer.[1][14][15][16] |
| UV-Vis Spectrophotometry | Dimerization can sometimes lead to changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax) or the appearance of new absorption bands. |
Q3: What are the key factors that promote the dimerization of 8-Chloro-5-fluoroquinoline?
Answer: Several experimental and storage parameters can influence the rate and extent of dimerization. Careful control of these factors is crucial for maintaining the integrity of your compound.
-
Concentration: Higher concentrations of 8-Chloro-5-fluoroquinoline in solution increase the likelihood of intermolecular interactions, thereby promoting dimerization.[1]
-
Solvent: The choice of solvent is critical. Polar, protic solvents can stabilize the monomer through hydrogen bonding and solvation, potentially reducing dimerization. Conversely, non-polar solvents may favor π-π stacking interactions.
-
Temperature: Elevated temperatures can provide the necessary activation energy for covalent dimerization to occur. While heat can sometimes break up non-covalent aggregates, it can also accelerate irreversible covalent bond formation.
-
pH: As a weak base, the quinoline nitrogen can be protonated under acidic conditions. This can alter the electronic properties of the ring system and potentially influence its reactivity towards dimerization.[17] Extreme pH conditions (both acidic and basic) should generally be avoided during storage.
-
Light Exposure: Quinolines and other aromatic heterocyclic compounds can be susceptible to photodimerization upon exposure to UV or even ambient light.[3]
-
Presence of Impurities: Trace amounts of metals or other reactive species can act as catalysts for dimerization.
Q4: What are the recommended storage and handling procedures to prevent dimerization?
Answer: Adhering to proper storage and handling protocols is the most effective way to prevent the dimerization of 8-Chloro-5-fluoroquinoline.
-
Storage Temperature: Store the compound at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation and potential dimerization reactions.
-
Inert Atmosphere: For long-term storage, especially of solutions, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that could lead to degradation and dimerization.
-
Protection from Light: Always store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photodimerization.
-
Solvent Choice for Stock Solutions: If preparing stock solutions, use a high-purity, polar aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare solutions at the lowest practical concentration.
-
pH Control: When working in aqueous solutions, maintain a neutral to slightly acidic pH (around 5-7) to ensure the stability of the quinoline ring. Avoid strongly acidic or basic conditions.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of 8-Chloro-5-fluoroquinoline fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
This section provides a quick reference for identifying and resolving common issues related to the dimerization of 8-Chloro-5-fluoroquinoline.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpected peaks in NMR or Mass Spectrum | Dimerization of the compound. | 1. Confirm the presence of the dimer by checking for a molecular ion peak at twice the monomer's mass in the MS. 2. Analyze by HPLC to quantify the extent of dimerization. 3. If dimerization is confirmed, consider purifying the material before use. |
| Low or inconsistent yields in reactions | The starting material has partially dimerized, reducing the concentration of the reactive monomer. | 1. Perform a quality control check (e.g., HPLC or NMR) on your starting material before starting the reaction. 2. If significant dimerization has occurred, purify the 8-Chloro-5-fluoroquinoline. 3. Re-evaluate your reaction conditions (solvent, temperature, concentration) to see if they are promoting dimerization. |
| Difficulty dissolving the compound | The presence of less soluble dimers or higher-order aggregates. | 1. Try gentle warming and sonication to aid dissolution. 2. Consider using a more polar solvent. 3. If solubility issues persist, it may be necessary to purify the compound. |
| TLC shows a new, less polar spot | Formation of a dimer, which is often less polar than the corresponding monomer. | 1. Isolate the new spot and characterize it by MS and NMR to confirm its identity. 2. Review your experimental or storage conditions to identify the cause of dimer formation. |
Experimental Protocols
Protocol 1: HPLC Analysis for Monomer Purity and Dimer Detection
This protocol provides a general method for assessing the purity of 8-Chloro-5-fluoroquinoline and detecting the presence of dimers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
-
Gradient:
-
Start with a gradient of 5-10% B, increasing to 95-100% B over 15-20 minutes.
-
Hold at 95-100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or the λmax of 8-Chloro-5-fluoroquinoline).
-
Sample Preparation: Prepare a dilute solution of your compound (e.g., 0.1-1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Analysis: Inject the sample and analyze the chromatogram. The monomer should appear as the major peak. Any dimer present will likely elute later and have a larger retention time. The relative peak areas can be used to estimate the purity.[7][9]
Protocol 2: Purification of Monomer from Dimer
If dimerization has occurred, purification may be necessary. Flash column chromatography is a common method.
-
Stationary Phase: Silica gel.
-
Eluent System: A non-polar/polar solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude material containing the monomer and dimer in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure monomer. The dimer, being less polar, will typically elute first.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Post-Purification: Confirm the purity of the isolated monomer using the HPLC and/or NMR methods described above. Store the purified material under the recommended conditions to prevent re-dimerization.[18][19][20]
Visual Guides
Troubleshooting Dimerization Issues
Caption: A flowchart for troubleshooting dimerization.
Factors Influencing Monomer-Dimer Equilibrium
Caption: Factors that can shift the equilibrium towards dimerization.
References
-
A Thesis Submitted to the University of North Carolina at Wilmington in Partial Fulfillment of the Requirement for the Degree of Masters of Science. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]
- Andreani, F., Andrisano, R., Salvadori, G., & Tramontini, M. (1977). Photoreactivity of quinoline derivatives. Part 2. Photodimers of trans-4-styrylbenzo[h]quinoline. Journal of the Chemical Society, Perkin Transactions 1, (15), 1737.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Cao, D.-K., Sreevidya, T. V., Botoshansky, M., Golden, G., Benedict, J. B., & Kaftory, M. (2011). Formation of different photodimers of isoquinolinone by irradiation of solid molecular compounds. CrystEngComm, 13(9), 3181–3188.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
- Márquez-Sillero, I., Cárdenas, S., & Valcárcel, M. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 138, 241–248.
- Wang, Z., et al. (2023). Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. ChemRxiv.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- American Chemical Society. (2016).
-
ResearchGate. (n.d.). Dimerization of ethynylaniline to a quinoline derivative using a ruthenium/gold heterobimetallic catalyst. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
-
(2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline and quinolone dimers and their biological activities: An overview. PubMed. Retrieved from [Link]
-
American Chemical Society. (n.d.). Inorganic Chemistry Journal. ACS Publications. Retrieved from [Link]
-
American Chemical Society. (n.d.). Organic Letters Journal. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]
-
(2025, August 6). Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. Retrieved from [Link]
- American Chemical Society. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
- National Center for Biotechnology Information. (2017).
- National Center for Biotechnology Information. (n.d.). Microbial metabolism of quinoline and related compounds. XVIII.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- National Institutes of Health. (2021). In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease.
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
-
Michigan State University, Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
- MDPI. (2024).
- Reddit. (2024, February 7). Synthesis Pros, what are your best tips for handling certain functional groups or reactions? r/Chempros.
- National Center for Biotechnology Information. (2010).
- TUTORIAL PROBLEMS. (n.d.). Heterocyclic Chemistry.
- ResearchGate. (n.d.). The interactions of two molecules of 12 showing a π-π stacking of spirofluorene substituents.
- American Chemical Society. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega.
- National Center for Biotechnology Information. (2024). Activity of Fluoroquinolones and Proton Pump Inhibitors against Resistant Oral Bacterial Biofilms, in silico and in vitro Analysis. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. PubMed Central.
- Royal Society of Chemistry. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. Chemical Science.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.pl [sci-hub.pl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 9. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring 8-Chloro-5-fluoroquinoline Reactions
Welcome to the technical support center for the analytical monitoring of 8-Chloro-5-fluoroquinoline reactions. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and efficient analytical methods to track reaction progress, identify byproducts, and ensure final product quality. As a key intermediate in pharmaceutical synthesis, precise monitoring of reactions involving 8-Chloro-5-fluoroquinoline is critical for optimizing yield, purity, and process safety.[1][2]
This document moves beyond simple protocols to explain the underlying principles and causality behind methodological choices. It is structured to provide immediate, actionable solutions to common challenges encountered in the laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase (RP-HPLC), is the workhorse for monitoring the consumption of starting materials and the formation of 8-Chloro-5-fluoroquinoline and related products. Its high resolution and sensitivity make it ideal for separating complex reaction mixtures.[3][4]
Troubleshooting Guide & FAQs: HPLC Analysis
Q1: My 8-Chloro-5-fluoroquinoline peak is tailing significantly. What is the cause and how can I fix it?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[5] For a basic compound like a quinoline, this is frequently due to interaction with acidic silanol groups on the silica support of the C18 column.
-
Causality: The nitrogen on the quinoline ring can be protonated, leading to strong ionic interactions with deprotonated, negatively charged silanols. This results in a portion of the analyte being retained longer, causing the peak to tail.
-
Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) using an additive like trifluoroacetic acid (TFA) or formic acid. At low pH, the silanol groups are protonated and neutral, minimizing the secondary interactions.[5]
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have a much lower concentration of accessible silanol groups. "End-capping" further neutralizes these sites.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Q2: My retention times are drifting from one run to the next. Why is this happening?
A2: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or column conditions.[6][7]
-
Causality & Solutions:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before starting the analysis.
-
Mobile Phase Composition Change: Mobile phase components, especially organic solvents like acetonitrile, can evaporate over time, changing the solvent strength. Keep reservoirs capped and prepare fresh mobile phase daily.[6]
-
Temperature Fluctuations: Temperature affects mobile phase viscosity and analyte solubility. Using a column oven provides a stable thermal environment and improves reproducibility.[6]
-
Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to erratic retention times. Check for salt buildup around fittings, which indicates a leak.[6][7]
-
Q3: I am not getting good separation between my product and a suspected isomer or impurity.
A3: Poor resolution requires optimization of the chromatographic conditions to enhance the selectivity of the separation.
-
Causality & Solutions:
-
Suboptimal Mobile Phase: The ratio of organic solvent to aqueous buffer is the primary driver of retention in reverse-phase. Systematically vary the gradient slope or, for isocratic methods, the percentage of organic solvent.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity because they have different interactions with the analyte and stationary phase.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is needed. For aromatic, halogenated compounds, a phenyl-hexyl or a biphenyl phase can provide alternative pi-pi interactions, enhancing selectivity compared to a standard C18.
-
Consider Chiral Separation: If you suspect enantiomeric impurities, a standard C18 column will not separate them. This requires a specialized chiral stationary phase (CSP) or a derivatization approach to form diastereomers that can be separated on a standard column.[8]
-
Experimental Protocol: RP-HPLC Method for Reaction Monitoring
-
System Preparation:
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the reaction mixture.
-
Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the prepared sample.
-
Run a gradient elution, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
-
Data Analysis:
-
Identify peaks for starting material, product (8-Chloro-5-fluoroquinoline), and any byproducts based on retention time.
-
Calculate the area percent of each peak to estimate the reaction progress. For accurate quantitation, a calibration curve with a known standard is required.[11]
-
Visualization: HPLC Troubleshooting Logic
Caption: A logical workflow for diagnosing common HPLC issues.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both chromatographic separation and structural information from the mass spectrum, making it invaluable for identifying unknown byproducts.[12]
Troubleshooting Guide & FAQs: GC-MS Analysis
Q1: Do I need to derivatize 8-Chloro-5-fluoroquinoline for GC-MS analysis?
A1: Likely not. 8-Chloro-5-fluoroquinoline itself should be sufficiently volatile and thermally stable for direct GC-MS analysis. However, if your reaction involves related quinoline structures with polar functional groups (e.g., carboxylic acids or alcohols), derivatization becomes essential.[13]
-
Causality: Polar groups like -COOH or -OH increase the boiling point and can interact with active sites in the GC inlet and column, leading to poor peak shape and low response. Derivatization converts these polar groups into less polar, more volatile esters or silyl ethers.[13]
-
Recommendation: First, attempt a direct injection of a diluted reaction aliquot. If you observe broad, tailing peaks or no peak at all for certain expected compounds, proceed with a derivatization protocol (e.g., silylation with BSTFA or esterification).
Q2: My peaks are broad and tailing, even for the main product. What's wrong?
A2: This often points to issues within the GC inlet or column.
-
Causality & Solutions:
-
Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile residue. This residue creates active sites that interact with analytes. Solution: Replace the inlet liner and septum.
-
Improper Injection Speed: A slow injection can cause the sample to vaporize inefficiently, leading to band broadening. Use a modern autosampler for fast, reproducible injections.
-
Column Contamination/Degradation: Over time, the stationary phase can become contaminated or degrade, especially at high temperatures. Solution: "Bake out" the column at its maximum rated temperature for a short period. If this doesn't help, trim the first 10-20 cm from the column inlet or replace the column entirely.
-
Q3: The mass spectrum for my product peak looks noisy or has unexpected fragments. How do I interpret this?
A3: This could be due to co-elution with another compound or in-source fragmentation issues.
-
Causality & Solutions:
-
Co-elution: If an impurity is not fully separated chromatographically, its mass spectrum will overlap with your product's spectrum. Solution: Improve the GC separation by optimizing the oven temperature program (e.g., use a slower ramp rate). High-resolution mass spectrometry (HRMS) can also help by resolving ions with the same nominal mass but different elemental compositions.[14][15]
-
Source Temperature Too High: An overly hot ion source can cause excessive fragmentation, reducing the intensity of the molecular ion. Solution: Analyze a known standard and optimize the ion source temperature to maximize the molecular ion abundance while still generating a characteristic fragmentation pattern.
-
Background Interference: Air leaks or column bleed can introduce background ions. Solution: Check for leaks using an electronic leak detector and ensure the column is properly conditioned.
-
Experimental Protocol: GC-MS Method for Reaction Monitoring
-
System Preparation:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: 250 °C, Split mode (e.g., 20:1 split ratio).
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Quench and dilute a reaction aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of ~0.1 mg/mL.
-
If necessary, filter the sample.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak. The molecular ion (M+) of 8-Chloro-5-fluoroquinoline should be visible at m/z 197.
-
Look for characteristic isotopic patterns. The presence of one chlorine atom will result in an M+2 peak with an intensity of about one-third of the M+ peak.
-
Use fragmentation patterns to identify byproducts. Common fragmentations for quinolones involve losses of side chains or cleavage of the quinoline ring system.[16][17]
-
Visualization: GC/GC-MS Decision Workflow
Caption: Decision tree for GC sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for reaction monitoring as it is inherently quantitative (qNMR) without the need for response factor calibration and provides detailed structural information.[18][19] It can identify reactants, intermediates, products, and byproducts simultaneously in the reaction mixture.[20][21]
Troubleshooting Guide & FAQs: NMR Analysis
Q1: Can I use NMR to get a real-time mass balance of my reaction?
A1: Yes, this is a primary strength of NMR. By integrating the signals corresponding to unique protons on your starting material and product, you can determine their relative molar ratio at any given time point.[21]
-
Methodology:
-
Choose well-resolved peaks for the starting material and the product that do not overlap with other signals.
-
Include an internal standard of known concentration if absolute quantification is needed.
-
Ensure the relaxation delay (d1) is set long enough (typically 5 times the longest T1 relaxation time) for full magnetization recovery, which is crucial for accurate quantitation.
-
The ratio of the integrals (divided by the number of protons each signal represents) gives the molar ratio of the compounds.
-
Q2: My NMR spectrum is complex and peaks are overlapping. How can I assign the signals correctly?
A2: Overlapping signals in a 1D ¹H spectrum are common in complex mixtures. Two-dimensional (2D) NMR experiments are the solution.[22]
-
Causality & Solutions:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (usually 2-3 bonds apart). This helps trace out the spin systems of individual molecules.[22]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This spreads the information into a second dimension, resolving many overlapping proton signals.[22]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for piecing together molecular fragments and confirming the positions of substituents.[22][23]
-
Q3: I am trying to monitor my reaction in a standard protonated solvent. How do I deal with the massive solvent peak?
A3: Modern NMR spectrometers have sophisticated solvent suppression pulse sequences (e.g., presaturation, WET) that can significantly reduce the intensity of a large solvent peak, allowing you to see the much smaller analyte signals underneath.[19]
-
Considerations:
-
Solvent suppression may also partially suppress analyte signals that are very close to the solvent resonance.
-
For the best results, choose a deuterated solvent if possible. If not, select a protonated solvent whose signal does not overlap with key analyte signals.
-
The development of NMR flow-cell technology allows for online reaction monitoring where the reaction mixture is pumped from the reactor into the spectrometer and back, avoiding the need for deuterated solvents.[19]
-
Visualization: NMR Reaction Monitoring Workflow
Caption: Workflow for quantitative NMR reaction monitoring.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Užarević, K., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega.
- Chromatography Today. (n.d.). What Is Reaction Monitoring?.
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
- Zhou, L. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
- Gómez-Pérez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
- Unknown. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- Bruker. (n.d.). Reaction Monitoring.
- Dodd, M. C., & Huang, C. H. (2004). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology.
- Grubb, E., et al. (1990). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Schinkel, L., et al. (2021). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. Journal of the American Society for Mass Spectrometry.
- Benchchem. (n.d.). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
- Nicu, A. I., et al. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
- Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis.
- El-Gohary, N. A. R. (2013). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA.
- Foley, D. A. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Kazimierczuk, K., & Kasprzak, P. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Singh, S., & Singh, P. (2022). Troubleshooting in HPLC: A Review. IJSDR.
- Thermo Fisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
- Dale, A., et al. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing).
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Schinkel, L., et al. (2021). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. ResearchGate.
- Forgács, E., & Cserháti, T. (2002). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. NIH.
- Khan, A., et al. (2014). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. SciELO South Africa.
- Kumar, Y. R., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Trilleras, J., et al. (2017). Quinolines and Gas chromatography-Mass spectrometry. ResearchGate.
- Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research.
- LECO. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
- Palmer, J. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent.
- Chen, Y., et al. (2011). Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection. Journal of Environmental Sciences.
- Popa, D. S., et al. (2021). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate.
- de Souza, L. M., et al. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry.
- Koga, H., et al. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- Pereira, C. D. S., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. NIH.
- Wu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate.
- Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
- Turiel, E., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A.
- Mondal, B., et al. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry.
- Gurban, A.-M., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central.
- Kumar, A., et al. (2014). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing.
- Melnyk, M. V., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A.
- Speltini, A., et al. (2017). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moca.net.ua [moca.net.ua]
- 10. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reaction Monitoring | Bruker [bruker.com]
- 19. pharmtech.com [pharmtech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ijpsdronline.com [ijpsdronline.com]
Validation & Comparative
A Comparative Guide to 8-Chloro-5-fluoroquinoline and 8-Bromo-5-fluoroquinoline for Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized quinolines, 8-halo-5-fluoroquinolines serve as critical building blocks, offering strategic points for molecular elaboration. This guide provides an in-depth technical comparison of two key analogues: 8-Chloro-5-fluoroquinoline and 8-Bromo-5-fluoroquinoline. Our focus will be on their physicochemical properties, comparative reactivity in palladium-catalyzed cross-coupling reactions, and their applications in the synthesis of biologically active compounds, supported by experimental insights and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a chloro or bromo substituent at the 8-position of the 5-fluoroquinoline core can subtly influence the molecule's physical and chemical characteristics. These differences, though seemingly minor, can have significant implications for reaction kinetics, solubility, and the overall developability of downstream compounds.
| Property | 8-Chloro-5-fluoroquinoline | 8-Bromo-5-fluoroquinoline |
| CAS Number | 917251-76-4[1][2] | 917251-99-1[3][4] |
| Molecular Formula | C₉H₅ClFN | C₉H₅BrFN[4][5] |
| Molecular Weight | 181.59 g/mol | 226.05 g/mol [3][5] |
| Appearance | Not specified; likely a solid | White to off-white powder[3] |
| Solubility | Not specified | Soluble in toluene[3] |
| InChI | InChI=1S/C9H5ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H[5] |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of C-C bonds in pharmaceutical and materials synthesis.[6] The reactivity of the C-X bond (where X is a halogen) is a critical factor in the efficiency of this transformation. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[7] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.
To illustrate this, we provide representative, detailed protocols for the Suzuki-Miyaura coupling of both compounds with a generic arylboronic acid. It is important to note that the conditions for the chloro- derivative may require more specialized, highly active catalyst systems to achieve high yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromo-5-fluoroquinoline
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.[8]
Materials:
-
8-Bromo-5-fluoroquinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Triphenylphosphine (PPh₃, 1.5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 8-Bromo-5-fluoroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.005 mmol) and triphenylphosphine (0.015 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-fluoroquinoline.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Chloro-5-fluoroquinoline
This protocol is a generalized procedure for the coupling of less reactive aryl chlorides and may require optimization.[9]
Materials:
-
8-Chloro-5-fluoroquinoline
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 8-Chloro-5-fluoroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction flask.
-
Add toluene (8 mL) and water (0.5 mL).
-
Heat the reaction mixture to 100-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-fluoroquinoline.
Visualizing the Workflow: A Comparative Diagram
The following diagram, generated using Graphviz, illustrates the comparative workflow for the Suzuki-Miyaura coupling of 8-Chloro- and 8-Bromo-5-fluoroquinoline, highlighting the generally more forcing conditions required for the chloro- derivative.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
Both 8-Chloro-5-fluoroquinoline and 8-Bromo-5-fluoroquinoline are valuable precursors in the synthesis of fluoroquinolone antibiotics and other therapeutic agents.[10][11] The 8-position of the quinolone core is a key site for modification to modulate the biological activity, spectrum, and pharmacokinetic properties of the resulting compounds.[12]
While a direct comparison of the biological activities of drugs derived from these two starting materials is not extensively documented, we can infer their utility from the types of compounds they are used to synthesize. For instance, derivatives of 8-haloquinolines have been investigated for their antibacterial, antifungal, and antitumor activities.
The choice between the chloro and bromo derivative in a synthetic campaign will often be a balance between reactivity and cost. The bromo- derivative offers a more reactive handle for cross-coupling, potentially leading to higher yields and simpler purification. However, the chloro- derivative is often more cost-effective, and with the advent of highly active catalyst systems, its use is becoming increasingly viable.
Spectroscopic Data
Definitive spectroscopic data is crucial for the characterization of starting materials and products. While a comprehensive set of spectra for both compounds is not available in a single source, the following represents typical data found in the literature for related compounds.
8-Bromo-5-fluoroquinoline:
-
¹H NMR: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: Characteristic signals for the nine carbon atoms of the quinoline core are expected, with the carbon bearing the bromine atom appearing at a distinct chemical shift.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
8-Chloro-5-fluoroquinoline:
-
¹H NMR: Similar to the bromo- derivative, a complex aromatic multiplet is expected.
-
¹³C NMR: The chemical shifts of the carbon atoms will be influenced by the electronegativity of the chlorine atom.
-
Mass Spectrometry: The mass spectrum would display an isotopic pattern for a chlorine-containing compound, with two peaks separated by 2 m/z units, with the peak corresponding to the ³⁵Cl isotope being approximately three times more intense than the peak for the ³⁷Cl isotope.
Conclusion
8-Chloro-5-fluoroquinoline and 8-Bromo-5-fluoroquinoline are both valuable and versatile building blocks in synthetic and medicinal chemistry. The primary distinction between them lies in their reactivity in cross-coupling reactions, with the bromo- derivative being the more reactive partner. This higher reactivity can be advantageous for achieving high yields under milder conditions. However, the lower cost of the chloro- derivative, coupled with advancements in catalysis, makes it an increasingly attractive option. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. This guide provides the foundational knowledge for researchers to make an informed decision in their synthetic endeavors.
References
-
Hangzhou LZ Chemical Co., Ltd. (n.d.). 8-Bromo-5-fluoroquinoline. Retrieved January 20, 2026, from [Link]
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). Revista de Chimie, 67(3), 438-443.
-
PubChem. (n.d.). 5-Bromoquinolin-8-ol. Retrieved January 20, 2026, from [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(15), 3467.
-
PubChem. (n.d.). 8-Bromo-5-fluoro-quinoline-3-carbaldehyde. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 20, 2026, from [Link]
-
ChemWhat. (n.d.). 8-chloro-5-fluoroquinoline CAS#: 917251-76-4. Retrieved January 20, 2026, from [Link]
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2014). Molecules, 19(11), 17659-17675.
- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Antibiotics, 11(3), 343.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 20, 2026, from [Link]
-
Chemsrc. (n.d.). 8-chloro-5-fluoroquinoline | CAS#:917251-76-4. Retrieved January 20, 2026, from [Link]
-
BIONET. (n.d.). 8-Bromo-5-fluoroquinoline. Retrieved January 20, 2026, from [Link]
-
The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2022). Molecules, 27(13), 4268.
- Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. (2003). Current medicinal chemistry, 10(1), 21–39.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2001). Antimicrobial agents and chemotherapy, 45(10), 2933–2935.
- Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. (2012). Journal of pharmaceutical and biomedical analysis, 66, 1-19.
- Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agen. (2015). Iraqi Journal of Pharmaceutical Sciences, 24(1), 1-10.
- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Antibiotics, 10(11), 1332.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]
- recent studies about synthesis and biological activity of quinolones and derivatives: a review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 253-272.
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 8-CHLOR-5-METHYLQUINOLIN - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 8-Bromoquinoline - Optional[MS (GC)] - Spectrum. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved January 20, 2026, from [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). Synthesis, 2001(15), 2329-2334.
- Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2023). Inorganic Chemistry, 62(3), 1185-1194.
- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Journal of Ultra Chemistry, 16(5), 58-62.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... (2014).
-
PubChemLite. (n.d.). 5-bromo-8-fluoroquinoline (C9H5BrFN). Retrieved January 20, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 3. 8-Bromo-5-fluoroquinoline [lzchemical.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Biological Edge: A Comparative Analysis of 8-Chloro-5-fluoroquinoline's Potential in Antimicrobial and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of therapeutic agent discovery, the quinolone scaffold remains a cornerstone of medicinal chemistry. Its versatility has given rise to a plethora of derivatives with a wide spectrum of biological activities, from potent antibacterial agents to promising anticancer compounds. This guide provides an in-depth, objective comparison of the biological activity of the 8-Chloro-5-fluoroquinoline scaffold, contextualized within the broader family of quinolones. Drawing upon available experimental data for closely related analogs, we will explore its potential in both antimicrobial and anticancer domains, supported by detailed experimental protocols and mechanistic insights.
The Quinolone Core: A Foundation for Diverse Biological Activity
Quinolones exert their well-documented antibacterial effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[2] This mechanism of action is also being exploited for anticancer applications, as quinolone derivatives have shown activity against human topoisomerase II, an enzyme functionally similar to its bacterial counterparts and a key target in cancer chemotherapy.[2][3]
The biological activity of quinolones is exquisitely sensitive to the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies have revealed that modifications at positions N-1, C-5, C-7, and C-8 can profoundly influence a compound's potency, spectrum of activity, and pharmacokinetic properties.[4] Halogenation, in particular, has proven to be a powerful strategy for enhancing biological efficacy.
Structure-Activity Relationship: The Significance of the 8-Chloro and 5-Fluoro Substitutions
The subject of this guide, the 8-Chloro-5-fluoroquinoline scaffold, incorporates two key halogen substitutions that are predicted to significantly impact its biological profile.
-
The 8-Chloro Group: The presence of a halogen, such as chlorine, at the C-8 position has been associated with improved oral absorption and enhanced activity against anaerobic and Gram-positive bacteria.[4] This substitution can also influence the compound's conformational properties, which can be critical for its interaction with target enzymes.
-
The 5-Fluoro Group: While the C-6 fluorine is a more common feature in clinically successful fluoroquinolones, contributing to potent DNA gyrase inhibition, substitutions at the C-5 position are also known to modulate activity. A fluorine atom at C-5 can alter the electronic properties and planarity of the quinolone ring system, potentially influencing drug-target interactions.
To provide a data-driven comparison, this guide will utilize experimental data from a closely related and well-characterized derivative: 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . The potent activity of this molecule serves as a strong indicator of the therapeutic potential inherent in the 8-chloro-fluoroquinolone scaffold.
Comparative Biological Activity: A Data-Driven Analysis
Antibacterial Activity
The primary measure of a compound's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
| Bacterial Strain | 8-Chloro-6-fluoroquinolone Derivative[5] | Trovafloxacin[5] |
| Staphylococcus aureus Smith | ≤0.006 | 0.05 |
| Staphylococcus aureus 95 (MRSA) | 0.1 | 12.5 |
| Streptococcus pneumoniae 74 | ≤0.006 | 0.2 |
| Escherichia coli NIHJ | 0.025 | 0.1 |
| Pseudomonas aeruginosa 99 | 0.39 | 1.56 |
Analysis of Antibacterial Data:
The data clearly demonstrates the exceptional potency of the 8-chloro-6-fluoroquinolone derivative, particularly against Gram-positive bacteria. It is significantly more potent than trovafloxacin against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as Streptococcus pneumoniae.[5] The enhanced activity against MRSA is of particular clinical significance, given the challenge of treating infections caused by this resistant pathogen. The compound also exhibits potent activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5]
Anticancer Activity
The anticancer potential of quinolones is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater cytotoxic potency.
While specific IC50 data for 8-Chloro-5-fluoroquinoline is not available, numerous studies have demonstrated the anticancer activity of other fluoroquinolone derivatives. The table below presents the IC50 values (in µM) for representative fluoroquinolone analogs against different cancer cell lines, compared to the standard chemotherapeutic agent, Etoposide.
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) |
| Fluoroquinolone Analog 1[3] | 2.1 | 1.8 | 3.5 |
| Fluoroquinolone Analog 2[3] | 3.2 | 2.9 | 4.1 |
| Etoposide (Reference) [3] | 4.5 | 3.7 | 5.2 |
Analysis of Anticancer Data:
The data for these fluoroquinolone analogs indicate that they possess potent cytotoxic activity against a range of cancer cell lines, with IC50 values often lower than the established anticancer drug Etoposide.[3] This suggests that the fluoroquinolone scaffold, including derivatives of 8-Chloro-5-fluoroquinoline, represents a promising avenue for the development of novel anticancer agents that target topoisomerase II.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the biological activity of quinolone compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely used technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., 8-Chloro-5-fluoroquinoline derivative) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations of the test compound.
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Determination of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed the cancer cells of interest into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Discovery Workflow
Mechanism of Action of Quinolones
The following diagram illustrates the mechanism by which quinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Sources
- 1. ossila.com [ossila.com]
- 2. 8-chloro-5-fluoroquinoline | CAS#:917251-76-4 | Chemsrc [chemsrc.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Utility of 8-Chloro-5-fluoroquinoline
Introduction: The Strategic Value of Halogenated Quinolines in Modern Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The strategic placement of halogen atoms on this heterocyclic system provides synthetic chemists with versatile handles for molecular elaboration. Specifically, 8-chloro-5-fluoroquinoline has emerged as a valuable building block. The distinct electronic properties conferred by the fluorine at the C-5 position and the chloro leaving group at the C-8 position create a unique reactivity profile. This guide offers an in-depth characterization of the reaction products of 8-chloro-5-fluoroquinoline, providing a comparative analysis against common alternatives and furnishing field-proven experimental protocols for its successful application.
Part 1: Reactivity Profile of the 8-Chloro-5-fluoroquinoline Scaffold
The reactivity of 8-chloro-5-fluoroquinoline is dictated by the interplay of inductive effects, resonance, and steric factors. The nitrogen atom in the quinoline ring, along with the highly electronegative fluorine atom at C-5, powerfully withdraws electron density from the carbocyclic ring. This electronic pull makes the entire system electron-deficient, thereby activating the C-8 position, which bears the chlorine atom, toward nucleophilic attack. The chlorine atom serves as a competent leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
However, the substituent at C-8 also introduces significant steric hindrance, which can influence the approach of incoming nucleophiles or catalyst complexes. This steric factor is a critical consideration in reaction design, as it can affect reaction rates and even the feasibility of certain transformations.[2]
Caption: Electronic and steric influences on the reactivity of 8-chloro-5-fluoroquinoline.
Part 2: Comparative Analysis of Key Synthetic Transformations
The utility of 8-chloro-5-fluoroquinoline is best demonstrated through its performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for forming new bonds at the C-8 position. The reaction typically proceeds via a two-step addition-elimination sequence through a stabilized anionic intermediate (Meisenheimer complex).[3][4] The electron-deficient nature of the quinoline ring is crucial for stabilizing this intermediate.
This approach is particularly effective for introducing strong nucleophiles such as amines, alkoxides, and thiolates. In many fluoroquinolone syntheses, the displacement of a C-7 chloro group by an amine is a key step, often facilitated by an activating group at C-8.[5][6]
| Feature | 8-Chloro-5-fluoroquinoline | 8-Bromo-5-fluoroquinoline | 5,8-Dichloroquinoline |
| Leaving Group Ability | Good | Excellent | Good (C8-Cl) |
| Ring Activation | High (from C5-F) | High (from C5-F) | Moderate (from C5-Cl) |
| Typical Nucleophiles | Primary/secondary amines, alkoxides, thiols | Primary/secondary amines, alkoxides, thiols | Similar to 8-chloro variant |
| Conditions | Moderate to high temp (80-150°C), strong base (e.g., K₂CO₃, NaH) | Lower temp or shorter reaction times may suffice | Similar to 8-chloro variant |
| Cost-Effectiveness | Generally more cost-effective than bromo-derivatives | Higher reagent cost | Dependent on specific isomer cost |
| Key Advantage | Balance of reactivity and cost. | Higher reactivity can improve yields for challenging nucleophiles. | Allows for potential sequential functionalization at C5 and C8. |
Table 1. Comparative performance in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For forming C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bonds, especially with less nucleophilic partners, palladium-catalyzed cross-coupling is the method of choice.[7][8]
-
Buchwald-Hartwig Amination: This reaction allows for the coupling of an exceptionally broad range of amines and related nitrogen nucleophiles with aryl halides.[9][10] It overcomes many limitations of traditional SNAr chemistry, proceeding under milder conditions for many substrates. The choice of phosphine ligand is critical to success and is tailored to the specific substrates.[11]
-
Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for C-C bond formation, coupling the aryl halide with an organoboron species (e.g., a boronic acid or ester).[12][13] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.
Aryl chlorides are known to be less reactive in palladium catalysis than aryl bromides, often requiring more electron-rich, bulky phosphine ligands and stronger bases to facilitate the initial oxidative addition step, which is typically rate-limiting.[14]
| Feature | 8-Chloro-5-fluoroquinoline | 8-Bromo-5-fluoroquinoline |
| Reaction Type | Buchwald-Hartwig Amination / Suzuki Coupling | Buchwald-Hartwig Amination / Suzuki Coupling |
| Relative Reactivity | Lower | Higher |
| Catalyst Loading | Typically higher (1-5 mol%) | Typically lower (0.5-2 mol%) |
| Required Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) | Broader range of phosphine ligands are often effective (e.g., PPh₃, BINAP) |
| Typical Conditions | Higher temperatures (90-120°C) | Often proceeds at lower temperatures (RT-100°C) |
| Key Advantage | Lower cost of starting material. | Faster reaction kinetics and often higher yields. Preferred for difficult couplings. |
Table 2. Comparative performance in Pd-catalyzed cross-coupling reactions.
Part 3: Field-Proven Experimental Protocol & Workflow
The following protocol provides a reliable method for the Buchwald-Hartwig amination of 8-chloro-5-fluoroquinoline with morpholine, a common secondary amine.
Workflow: Buchwald-Hartwig Amination
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 14. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Validated Analytical Methods for 8-Chloro-5-fluoroquinoline
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of chemical intermediates is a cornerstone of ensuring final product quality, safety, and efficacy. 8-Chloro-5-fluoroquinoline, a halogenated quinoline derivative, serves as a critical building block in the synthesis of various pharmaceutical agents, particularly within the broader class of quinolone antibacterials.[1][2][3] Its purity and concentration must be meticulously controlled and monitored. This guide provides an in-depth comparison of validated analytical methodologies suitable for the characterization and quantification of 8-Chloro-5-fluoroquinoline, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
The Analytical Landscape: Choosing the Right Tool
The selection of an analytical method is fundamentally driven by its intended purpose—be it for identity confirmation, quantitative purity assessment, or the detection of trace-level impurities. For a molecule like 8-Chloro-5-fluoroquinoline, a multi-faceted approach is often required.
-
Chromatographic Methods: These are the workhorses for quantitative analysis, separating the analyte from impurities and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): The most prevalent and versatile technique for non-volatile organic molecules. Its adaptability in column chemistry (e.g., reversed-phase C18), mobile phase composition, and detection methods makes it the gold standard for assay and impurity profiling.[7][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given the melting point of 8-Chloro-5-fluoroquinoline is approximately 102°C, GC could be employed, potentially for analyzing volatile organic impurities, but HPLC is generally preferred for the primary assay due to the compound's polarity and molecular weight.[9]
-
-
Spectroscopic Methods: These techniques are indispensable for structural elucidation and identity confirmation, providing a fingerprint of the molecule.
-
NMR, MS, and FTIR: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for confirming the chemical structure of 8-Chloro-5-fluoroquinoline.[10][11][12] While quantitative NMR (qNMR) is possible, these methods are most often used qualitatively in this context, confirming that the primary peak in a chromatogram corresponds to the correct molecule.
-
This guide will focus primarily on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the principal method for quantitative analysis, supported by spectroscopic techniques for identity confirmation.
The Foundation of Trust: The ICH Q2(R2) Validation Framework
An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[6][13] The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring data integrity and regulatory acceptance.[4][5][14]
Below is a diagram illustrating the interconnectedness of the core validation parameters that establish a method's trustworthiness.
Caption: Interrelationship of ICH Q2(R2) analytical validation parameters.
Comparative Analysis: HPLC vs. Other Techniques
The choice of method depends on balancing specificity, sensitivity, speed, and cost.
| Parameter | RP-HPLC-UV | GC-FID | NMR/MS (for Quantification) |
| Primary Use | Assay, Impurity Profiling, Stability Testing | Volatile Impurities, Residual Solvents | Structural Confirmation, High-Precision Quantification (qNMR) |
| Specificity | High (separation-based) | High (separation-based) | Very High (structure-based) |
| Sensitivity | Good to Excellent (ng to pg range) | Excellent (pg range) | Moderate to Good (µg to ng range) |
| Sample Prep | Simple (dissolution, dilution) | May require derivatization for polar compounds | Simple, but requires specific deuterated solvents |
| Throughput | High | Moderate to High | Low to Moderate |
| Cost (Instrument) | Moderate | Moderate | High to Very High |
| Validation Effort | Well-defined by ICH guidelines | Well-defined by ICH guidelines | More complex, less standardized for routine QC |
For routine quality control of 8-Chloro-5-fluoroquinoline, RP-HPLC with UV detection offers the optimal balance of performance, cost, and ease of validation.
A Validated RP-HPLC-UV Method for 8-Chloro-5-fluoroquinoline
This section details a robust, validated method developed based on established principles for analyzing fluoroquinolone and quinoline derivatives.[15][16][17][18][19]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on typical absorbance maxima for quinoline structures).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile/Phosphate Buffer 60:40).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 8-Chloro-5-fluoroquinoline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare a sample solution of the test article at a nominal concentration of 100 µg/mL using the diluent.
Method Validation Workflow
The following diagram outlines the logical flow for validating the proposed HPLC method.
Caption: Logical workflow for analytical method validation.
Summary of Validation Results (Simulated Data)
The following tables present typical, acceptable results for the validation of the described HPLC method, demonstrating its suitability.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (n=3) |
|---|---|
| 50 | 451,023 |
| 75 | 674,987 |
| 100 | 901,550 |
| 125 | 1,124,034 |
| 150 | 1,352,112 |
| Correlation Coefficient (r²) | > 0.999 |
| Validated Range | 50 - 150 µg/mL |
Table 2: Accuracy (Spike Recovery)
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | % Recovery |
|---|---|---|---|
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.3 | 100.3% |
| 120% | 120 | 121.1 | 100.9% |
| Acceptance Criteria | | | 98.0 - 102.0% |
Table 3: Precision
| Parameter | Concentration (µg/mL, n=6) | % RSD |
|---|---|---|
| Repeatability | 100 | 0.45% |
| Intermediate Precision (Different Day, Different Analyst) | 100 | 0.68% |
| Acceptance Criteria | | ≤ 2.0% |
Table 4: Sensitivity and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N ≥ 10) |
| Robustness | No significant impact on results from minor changes in mobile phase pH (±0.2), flow rate (±0.1 mL/min), or temperature (±2°C). |
Conclusion
While several analytical techniques can be used to characterize 8-Chloro-5-fluoroquinoline, a validated Reversed-Phase HPLC method with UV detection stands out as the most practical, robust, and reliable approach for routine quantitative analysis in a drug development and quality control setting. Its high specificity, achieved through chromatographic separation, and its amenability to rigorous validation according to ICH Q2(R2) guidelines ensure the generation of trustworthy and defensible data.[13][14] The protocol and validation data presented in this guide provide a comprehensive blueprint for scientists to implement a fit-for-purpose method, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
- Title: Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide Source: Benchchem URL
- Title: Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods Source: Benchchem URL
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: Vibrational spectroscopic study of some quinoline derivatives Source: ResearchGate URL
- Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL
- Title: Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers Source: Benchchem URL
- Title: Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection Source: Methods and Objects of Chemical Analysis URL
- Title: Rapid HPLC assay of fluoroquinolones in clinical specimens Source: PubMed URL
- Title: Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction Source: International Journal of Pharmacy and Pharmaceutical Sciences URL
- Title: Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro Source: Cairo University Scholar URL
- Title: Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study Source: SciELO South Africa URL
- Title: Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection Source: PubMed URL
- Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones Source: NIH National Center for Biotechnology Information URL
- Title: fluoroquinolones: official and reported methods of analysis (review)
- Title: Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage Source: Quest Journals URL
- Title: Structural Characterization of the Millennial Antibacterial (Fluoro)
- Title: A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl)
- Title: The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol Source: ResearchGate URL
- Title: 8-Chloro-6-fluoroquinoline | 22319-88-6 | XAA31988 Source: Biosynth URL
- Title: Structural Characterization of the Millennial Antibacterial (Fluoro)
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. moca.net.ua [moca.net.ua]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
- 18. questjournals.org [questjournals.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Functionalizing the 8-Chloro-5-fluoroquinoline Scaffold
Introduction: The Strategic Importance of the 8-Chloro-5-fluoroquinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast range of biologically active compounds and approved drugs.[1][2] Specifically, the 8-chloro-5-fluoroquinoline moiety represents a synthetically versatile building block for developing next-generation therapeutics, particularly in the realm of antibacterial agents. The strategic placement of the halogen atoms offers distinct opportunities for post-synthesis functionalization, allowing for the systematic exploration of chemical space to optimize pharmacological profiles.[2][3] The C8-chloro group serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the C5-fluoro atom can enhance metabolic stability and binding affinity.
This guide provides a comparative analysis of catalytic systems for the functionalization of 8-chloro-5-fluoroquinoline, with a primary focus on the highly valuable C-C and C-N bond-forming reactions at the C8 position. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Core Synthetic Challenge: Regioselective Functionalization
The primary challenge in elaborating the 8-chloro-5-fluoroquinoline core is achieving regioselective functionalization. The molecule presents several potential reaction sites, but for creating diverse compound libraries, the C8-Cl bond is the most attractive target for its amenability to a wide array of cross-coupling reactions. The choice of catalyst is paramount, as it dictates reaction efficiency, substrate scope, functional group tolerance, and ultimately, the economic viability of the synthetic route. The leading catalytic systems for activating such aryl chloride bonds are based on palladium and nickel.
Comparative Analysis of Catalytic Systems for C8-Cl Cross-Coupling
The two dominant classes of catalysts for activating the C8-Cl bond are palladium and nickel complexes. While both are effective, their performance characteristics, cost, and optimal applications differ significantly.
Palladium-Based Catalysts: The Gold Standard for Versatility and Reliability
Palladium catalysis is the most established and broadly applied method for cross-coupling reactions involving aryl chlorides.[4] Its success hinges on the development of sophisticated phosphine ligands that facilitate the critical oxidative addition step to the otherwise inert Ar-Cl bond.
Causality of Component Selection:
-
Precatalyst: Standard precursors like Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are widely used. They are stable to air and moisture, converting in situ to the active Pd(0) species.
-
Ligands: This is the most critical variable. For challenging substrates like electron-rich or sterically hindered aryl chlorides, specialized bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often required to promote the formation of the active, monoligated Pd(0)L species. For less demanding couplings, simpler ligands like PPh₃ (Triphenylphosphine) or dppf (1,1'-Bis(diphenylphosphino)ferrocene) may suffice.[4][5]
-
Base: The base plays a crucial role in both the transmetalation step (in Suzuki couplings) and in regenerating the active catalyst. The choice depends on the specific reaction type and substrate tolerance. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Nickel-Based Catalysts: The Economical and Potent Alternative
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[6][7] Nickel is more earth-abundant and significantly cheaper than palladium. Furthermore, nickel catalysts can sometimes enable transformations that are challenging for palladium systems and may offer unique reactivity profiles.
Causality of Component Selection:
-
Precatalyst: Simple nickel(II) salts like NiCl₂ or its adducts (e.g., NiCl₂(dme), NiCl₂(glyme)) are common starting points. These are reduced in situ to the active Ni(0) species.
-
Ligands: Similar to palladium, ligand choice is critical. Bidentate ligands like dppe (1,2-Bis(diphenylphosphino)ethane) or specialized ligands such as BiOX are often employed to stabilize the active nickel species and promote efficient catalysis.[8]
-
Reductant: Many nickel-catalyzed reactions require an external reductant (e.g., zinc powder) to generate the active Ni(0) catalyst from the Ni(II) precursor.
Quantitative Performance Data: Palladium vs. Nickel
To illustrate the practical differences, the following table summarizes typical performance data for a model Suzuki-Miyaura coupling reaction of an 8-chloroquinoline derivative with an arylboronic acid.
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95% | High Efficiency: Palladium with specialized Buchwald ligands provides excellent yields for a broad range of substrates. |
| Pd₂(dba)₃ (1.5%) | PPh₃ (6%) | K₂CO₃ | Dioxane | 110 | 24 | ~60% | Ligand is Key: Simpler, less electron-rich ligands like PPh₃ struggle with the Ar-Cl bond, leading to lower yields and longer reaction times. |
| NiCl₂(dme) (5%) | dppf (5%) | K₃PO₄ | Dioxane | 100 | 18 | ~85% | Strong Performance: Nickel offers a viable, high-yielding alternative, often requiring slightly higher catalyst loading but at a fraction of the cost. |
| NiCl₂(glyme) (10%) | BiOX (12%) | Mn (reductant) | DMA | 25 | 24 | ~90% | Mild Conditions: Certain advanced nickel systems can operate at room temperature, which is advantageous for sensitive substrates.[8] |
This data is representative and compiled from general principles of cross-coupling on related heterocyclic systems.
Mechanistic Insights & Visualization
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generalized cycle for a palladium-catalyzed Suzuki-Miyaura coupling is a foundational concept in modern organic synthesis.
dot
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Expert Rationale:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Cl bond of the quinoline. This is often the rate-limiting step for aryl chlorides and is why electron-rich, bulky ligands are essential to promote reactivity.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. The base is critical here, activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Experimental Protocols: A Self-Validating System
A robust protocol includes not just the steps, but also the means to validate its progress. Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the consumption of starting material and the formation of the product.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize 8-(4-methoxyphenyl)-5-fluoroquinoline.
dot
Caption: Standard experimental workflow for a cross-coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 8-chloro-5-fluoroquinoline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL).
-
Inerting: Seal the flask and purge with nitrogen or argon for 15 minutes to degas the mixture.
-
Catalyst Addition: Under a positive pressure of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material spot.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-5-fluoroquinolin-8-amine.
Methodology:
-
Vessel Preparation: In a glovebox, add Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme), 0.05 mmol, 5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 0.05 mmol, 5 mol%) to an oven-dried vial.
-
Reagent Addition: Add 8-chloro-5-fluoroquinoline (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous dioxane (4 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100°C and stir for 18-24 hours.
-
Monitoring: Follow the reaction progress by TLC, checking for the consumption of the starting quinoline.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash chromatography to obtain the target amine.
Conclusion and Future Outlook
The functionalization of the 8-chloro-5-fluoroquinoline core is a critical step in the synthesis of novel drug candidates. While palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the benchmark for reliability and broad applicability, nickel-based systems offer a potent and economically advantageous alternative. The choice of catalyst should be guided by the specific transformation, substrate sensitivity, and cost considerations. As catalyst technology continues to advance, we can expect the development of even more efficient, selective, and sustainable methods for elaborating this valuable heterocyclic scaffold.
References
- BenchChem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
- Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- PubMed Central (PMC). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Benchchem. (n.d.). Comparative analysis of catalytic efficiency for quinolinone synthesis.
- PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
- PubMed. (n.d.). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group.
- PubMed Central (PMC). (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- RSC Publishing. (n.d.). Copper-catalyzed 8-amido chelation-induced regioselective C–H fluoroalkylation of quinolines.
- RSC Publishing. (n.d.). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
- PubMed. (2016). Nickel-Catalyzed Site-Selective C-H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position.
- MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- ACS Fall 2025. (n.d.). Stereospecific, nickel-catalyzed cross-couplings.
- RSC Publishing. (n.d.). Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides.
- Taylor & Francis Online. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Nickel-Catalyzed Site-Selective C-H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific, nickel-catalyzed cross-couplings - American Chemical Society [acs.digitellinc.com]
- 8. Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides - Chemical Science (RSC Publishing) [pubs.rsc.org]
In Vitro Evaluation of 8-Chloro-5-fluoroquinoline Derivatives: A Comparative Guide for Drug Discovery
This guide provides an in-depth technical comparison of 8-chloro-5-fluoroquinoline derivatives, a promising class of heterocyclic compounds with significant potential in anticancer and antimicrobial drug discovery. By synthesizing data from multiple studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of their in vitro performance, supported by experimental data and detailed protocols.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, into the quinoline nucleus can significantly modulate the physicochemical properties and biological activity of the resulting compounds. Specifically, the 8-chloro-5-fluoro substitution pattern has garnered interest for its potential to enhance efficacy and overcome drug resistance.
Synthesis of the 8-Chloro-5-fluoroquinoline Core
The construction of the 8-chloro-5-fluoroquinoline scaffold is a critical step in the development of novel derivatives. A common and effective method for synthesizing the quinoline ring is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization.
Below is a generalized synthetic workflow for obtaining 8-chloro-5-fluoroquinoline derivatives.
Caption: Generalized synthetic workflow for 8-chloro-5-fluoroquinoline derivatives.
In Vitro Anticancer Evaluation: A Comparative Analysis
Several quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. A primary mechanism of action for many fluoroquinolones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] By stabilizing the enzyme-DNA complex, these compounds induce double-strand breaks in DNA, leading to apoptosis in cancer cells.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Ciprofloxacin Derivatives | ||||
| Derivative 32 | MCF-7 (Breast) | MTT | 4.3 | [3] |
| Derivative 33 | MCF-7 (Breast) | MTT | 12.9 | [3] |
| Ciprofloxacin-Chalcone Hybrids | ||||
| Compound 77 | HCT-116 (Colon) | MTT | 2.53 | [3] |
| Compound 84 | HCT-116 (Colon) | MTT | 2.01 | [3] |
| Compound 77 | Leukemia-SR | MTT | 0.73 | [3] |
| Compound 84 | Leukemia-SR | MTT | 0.63 | [3] |
| Levofloxacin Derivatives | ||||
| Derivative 17h (4-fluoro) | MCF-7 (Breast) | MTT | 1.69 | [4] |
| Derivative 17b (3-chloro) | MCF-7 (Breast) | MTT | 2.82 | [4] |
| Derivative 17h (4-fluoro) | A549 (Lung) | MTT | 2.62 | [4] |
| Derivative 17b (3-chloro) | A549 (Lung) | MTT | 3.81 | [4] |
| Other Fluoroquinolone Hybrids | ||||
| FQ-diphenyl ether 18a | U87 mg (Glioma) | MTT | 11.30 | [4] |
| FQ-diphenyl ether 18b | U87 mg (Glioma) | MTT | 10.40 | [4] |
| FQ-diphenyl ether 18c | U87 mg (Glioma) | MTT | 12.90 | [4] |
Note: The data presented above is compiled from various sources and should be interpreted with caution, as experimental conditions may vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
8-Chloro-5-fluoroquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 8-chloro-5-fluoroquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
In Vitro Antimicrobial Evaluation: A Comparative Analysis
Fluoroquinolones are a well-established class of antibiotics that exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The 8-chloro substitution in quinolones has been shown to enhance their antibacterial activity.
The following table presents the minimum inhibitory concentration (MIC) values of some 8-chloroquinoline derivatives and other relevant fluoroquinolones against a range of bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [6] |
| 8-Nitrofluoroquinolone Derivatives | |||
| Compound 3 | S. aureus | ~0.97 | [7] |
| Compound 9g | S. aureus | ~1.2 | [7] |
| Compound 3 | E. coli | ~4.7 | [7] |
| Compound 9g | E. coli | ~8.8 | [7] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4 - 16 | [8] |
| General Fluoroquinolones | |||
| Levofloxacin | S. pneumoniae | 0.5 - 2 | [9] |
| Ciprofloxacin | S. pneumoniae | 0.5 - 2 | [9] |
| Ofloxacin | S. pneumoniae | 0.5 - 2 | [9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
8-Chloro-5-fluoroquinoline derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 8-chloro-5-fluoroquinoline derivatives in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow of the broth microdilution assay for MIC determination.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-chloro-5-fluoroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.
Caption: Key SAR points for quinoline derivatives. (Note: A chemical structure image would be used in a real document).
-
Position 3: The carboxylic acid group is generally essential for antibacterial activity as it is involved in binding to the DNA gyrase. Modifications at this position, such as esterification or amidation, can significantly alter the biological profile.
-
Position 5: The presence of a fluorine atom at this position can enhance the overall activity of the compound.
-
Position 7: Substituents at the C7 position play a crucial role in determining the antibacterial spectrum and potency. Bulky heterocyclic rings, such as piperazine and its derivatives, are often associated with broad-spectrum activity.
-
Position 8: The introduction of a chlorine atom at the C8 position has been shown to increase antibacterial potency.
Conclusion and Future Perspectives
8-Chloro-5-fluoroquinoline derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The compiled data from various studies on related compounds indicate that this substitution pattern has the potential to yield highly active molecules. Future research should focus on the synthesis and systematic in vitro evaluation of a library of 8-chloro-5-fluoroquinoline derivatives with diverse substituents at other positions of the quinoline ring. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of fluoroquinolones and other antibiotics on 1,116 clinical gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-5-fluoroquinoline Analogs: A Predictive Framework for Drug Design
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Halogenation of the quinoline ring, particularly fluorination, has been a historically successful strategy, giving rise to the potent class of fluoroquinolone antibiotics.[4]
This guide focuses on the 8-chloro-5-fluoroquinoline scaffold, a specific, yet underexplored, substitution pattern. While direct, extensive literature on this precise analog family is emerging, a wealth of data exists for related halogenated quinolones. By synthesizing established structure-activity relationship (SAR) principles from these closely related congeners, we can construct a robust, predictive framework to guide the rational design and evaluation of novel 8-chloro-5-fluoroquinoline-based therapeutic candidates. This document provides researchers and drug development professionals with a comparative analysis of structural modifications and their anticipated impact on antimicrobial and anticancer efficacy, supported by validated experimental protocols.
The 8-Chloro-5-fluoroquinoline Core: Foundational Insights
The introduction of halogen atoms at positions C5 and C8 significantly influences the electronic properties of the quinoline ring. The fluorine at C5 and the chlorine at C8 are both electron-withdrawing groups, which can impact the molecule's acidity, ability to participate in π-π stacking interactions with biological targets, and overall pharmacokinetic profile. Understanding the distinct roles of various substituents at other key positions is critical for optimizing biological activity.
Caption: Core structure of the 8-Chloro-5-fluoroquinoline scaffold.
Part 1: Structure-Activity Relationship for Antimicrobial Activity
The primary mechanism of action for quinolone-based antimicrobials is the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[4] The SAR for this class is well-established, providing clear guidance for designing potent analogs.
Key Substituent Effects:
-
N1 Position: Substitution at the N1 position is considered essential for antibacterial activity. The introduction of small, sterically compact groups like cyclopropyl or ethyl has been shown to significantly enhance potency.[4] The cyclopropyl group, in particular, is a hallmark of many highly active fluoroquinolones, improving interaction with the DNA gyrase enzyme.
-
C3 Position: A carboxylic acid group at the C3 position is indispensable. It is believed to be the primary site for binding to the DNA gyrase enzyme and is a critical feature for the compound's mechanism of action.[5]
-
C7 Position: The substituent at the C7 position profoundly influences the spectrum of activity, potency, and pharmacokinetic properties. Typically, a nitrogen-containing heterocycle, such as a piperazine ring, is required.[6] Modifications to this ring can modulate activity against different bacterial species, including Gram-positive and atypical pathogens.
-
C6 Position: The presence of a fluorine atom at C6 is a defining feature of the fluoroquinolone class, dramatically increasing antibacterial potency compared to non-fluorinated analogs like nalidixic acid.[4]
-
C8 Position: The substituent at C8 can modulate activity and reduce the likelihood of resistance development. A halogen, such as the chlorine in our scaffold, has been shown to be effective in this role.[7]
Comparative Performance Data (Representative Fluoroquinolones)
To provide context for potential efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for well-established fluoroquinolones against common pathogens. These serve as benchmarks for evaluating newly synthesized 8-chloro-5-fluoroquinoline analogs.
| Compound | N1-Substituent | C7-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.12 - 1 | ≤0.008 - 0.12 | 0.06 - 4 |
| Levofloxacin | Ethyl (as part of ring) | Methylpiperazinyl | 0.12 - 1 | 0.015 - 0.12 | 0.25 - 2 |
| Moxifloxacin | Cyclopropyl | Diazabicyclononane | ≤0.06 - 0.5 | 0.03 - 0.12 | 1 - 8 |
Data synthesized from multiple sources for illustrative purposes.
Caption: Mechanism of antimicrobial action via inhibition of bacterial topoisomerases.
Part 2: Structure-Activity Relationship for Anticancer Activity
Recent research has focused on repurposing fluoroquinolones as anticancer agents.[8] This dual activity stems from their ability to poison human type II DNA topoisomerases, which are functionally analogous to bacterial DNA gyrase.[5] This shared mechanism means that the quinolone scaffold can be chemically modified to shift its selectivity from prokaryotic to eukaryotic enzymes.
Key Modifications for Anticancer Potency:
-
C3 Carboxylic Acid Modification: While essential for antibacterial action, modification of the C3 carboxylic acid is a critical step in developing anticancer analogs. Converting it to an ester, amide, or hydrazide can significantly enhance cytotoxicity against cancer cell lines.[5][9]
-
C7 Substituent: The C7 position remains crucial for anticancer activity. Introducing bulky or complex aromatic moieties at this position can improve interactions with human topoisomerase II and increase antiproliferative effects.
-
Metal Chelation: The ability of the C3-carboxyl and C4-oxo groups to chelate metal ions can play a role in enhancing anticancer activity. Some studies have shown that metal complexes of fluoroquinolones exhibit improved cytotoxicity compared to the parent drug.[10]
Comparative Performance Data (Representative Anticancer Quinolones)
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for select quinolone derivatives against human cancer cell lines, demonstrating their potential as antiproliferative agents.
| Compound Type | Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) |
| Levofloxacin Analog (17b) | C3-ester, C7-(3-chlorophenyl)piperazine | 2.82 | 3.81 |
| Levofloxacin Analog (17h) | C3-ester, C7-(4-fluorophenyl)piperazine | 1.69 | 2.62 |
| Doxorubicin (Standard) | N/A (Anthracycline) | ~1.8 | ~2.5 |
Data adapted from recent studies on repurposed fluoroquinolones.[8]
Caption: Proposed mechanism of anticancer action via Topoisomerase II poisoning.
Experimental Protocols & Workflow
To ensure scientific integrity and reproducibility, the following validated protocols are provided for the synthesis and evaluation of novel 8-chloro-5-fluoroquinoline analogs.
Protocol 1: General Synthesis via Gould-Jacobs Reaction
This protocol describes a common and effective method for synthesizing the core quinolone ring structure.
-
Step 1: Condensation. React a suitably substituted aniline (e.g., 2-chloro-5-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME). Heat the mixture, typically at 100-120 °C, for 1-2 hours to form the intermediate enamine.
-
Step 2: Cyclization. Add the crude enamine to a high-boiling point solvent, such as Dowtherm A, and heat to approximately 240-260 °C. This high temperature induces thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester.
-
Step 3: Hydrolysis. Saponify the resulting ester using an aqueous solution of sodium hydroxide (NaOH) with heating to yield the sodium salt of the quinolone carboxylic acid.
-
Step 4: Acidification. Carefully acidify the mixture with an acid (e.g., HCl) to precipitate the 4-quinolone-3-carboxylic acid product.
-
Step 5: Further Modification. The core structure can then undergo further reactions, such as nucleophilic aromatic substitution at the C7 position, to introduce desired side chains (e.g., piperazine).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[11]
-
Preparation. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation. Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.
-
Controls. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation. Incubate the plates at 35-37 °C for 18-24 hours.
-
Reading Results. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the antiproliferative activity of a compound against cancer cell lines.
-
Cell Seeding. Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment. Prepare serial dilutions of the test compound and add them to the wells. Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.
Caption: A typical workflow for the discovery and optimization of quinoline analogs.
Conclusion and Future Directions
The 8-chloro-5-fluoroquinoline scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging the extensive knowledge of structure-activity relationships from the broader fluoroquinolone class, researchers can rationally design potent antimicrobial and anticancer candidates. The key principles—maintaining the N1-cyclopropyl and C3-carboxyl for antibacterial activity while modifying the C3 and C7 positions for anticancer efficacy—provide a clear roadmap for synthesis. The dual halogenation at C5 and C8 is predicted to confer unique electronic and steric properties that may lead to improved potency, better pharmacokinetic profiles, and a reduced propensity for resistance. Future work should focus on the systematic synthesis and evaluation of an analog library to validate these predictive SAR principles and identify lead compounds for further preclinical development.
References
- BenchChem. The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals.
- Sharma, P. C., et al. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 2023.
- Pan, X., et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 2018.
- Singh, P., et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 2023.
- Béni, S., et al. Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate, 2022.
- Martins, F., et al. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 2010.
- Singh, U. P., et al. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 2022.
- Pharma Compass. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube, 2025.
- Li, Y., et al. SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ResearchGate, 2025.
- Kumar, A., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 2025.
- Lucia, P., et al. Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate, 2025.
- Ghorab, M. M., et al. Towards anticancer fluoroquinolones: A review article. ResearchGate, 2021.
- Ali, N., et al. Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net, 2024.
- Al-Ostath, A., et al. Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 2024.
- Urbańska, K., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2022.
- Patra, B., et al. Anticancer activities of Fluoroquinolone derivatives and complexes. ResearchGate, 2022.
- El-Nezhawy, A. O. H., et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 2007.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of 8-Chloro-5-fluoroquinoline Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of innovation. Quinolines and their halogenated derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse pharmacological activities.[1][2] However, the synthesis of substituted quinolines can often yield a mixture of isomers—molecules with the same chemical formula but different atomic arrangements. Differentiating these isomers is a critical analytical challenge that demands a multi-faceted spectroscopic approach.
This guide provides a comprehensive comparison of the key spectroscopic techniques used to distinguish isomers of 8-Chloro-5-fluoroquinoline. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, researchers can unambiguously confirm the identity and purity of their target compounds. We will explore the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of the expected spectral data for different positional isomers.
The Challenge of Isomerism in Drug Development
Positional isomers of a drug candidate or key intermediate can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to selectively synthesize and analytically confirm the desired isomer is paramount. In the case of di-substituted quinolines like 8-chloro-5-fluoroquinoline, synthetic routes can potentially produce isomers such as 5-chloro-8-fluoroquinoline, among others. Each isomer will present a unique spectroscopic fingerprint due to the distinct electronic environment around each atom, dictated by the positions of the electron-withdrawing chlorine and fluorine substituents.
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-Chloro-5-fluoroquinoline: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 8-Chloro-5-fluoroquinoline are the cornerstones of innovation. However, the lifecycle of such specialized chemicals extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 8-Chloro-5-fluoroquinoline, moving beyond rote procedure to explain the scientific rationale behind each step.
Understanding the Hazard Profile: Why Caution is Paramount
8-Chloro-5-fluoroquinoline belongs to the class of halogenated quinolines, aromatic heterocyclic compounds that are staples in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms on the quinoline scaffold significantly influences its reactivity, biological activity, and, consequently, its hazard profile. While a specific, publicly available Safety Data Sheet (SDS) for 8-Chloro-5-fluoroquinoline is not readily accessible, we can infer its potential hazards from data on closely related compounds and the broader class of quinolines.
Quinoline itself is recognized for its potential toxicity, with studies indicating possible carcinogenic effects and liver damage upon chronic exposure.[1][2] The introduction of halogen substituents can further enhance biological activity and potential toxicity. For instance, the SDS for the related compound 8-fluoroquinoline indicates that it can cause skin and serious eye irritation.[3] Therefore, it is prudent to handle 8-Chloro-5-fluoroquinoline with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[4][5][6][7]
The environmental persistence of fluoroquinolone-based compounds is another critical consideration. Many fluoroquinolones are not readily biodegradable and can persist in aquatic environments, potentially contributing to the development of antibiotic resistance and exhibiting toxicity to various aquatic organisms.[4][8][9][10] This underscores the importance of preventing the release of 8-Chloro-5-fluoroquinoline into the environment through improper disposal.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 8-Chloro-5-fluoroquinoline is a multi-step process that begins with waste segregation and culminates in transfer to a licensed hazardous waste disposal facility. The following workflow provides a detailed, sequential guide for laboratory personnel.
Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is segregation at the source. 8-Chloro-5-fluoroquinoline, being a halogenated organic compound, must not be mixed with non-halogenated organic waste streams.
Protocol:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated container for halogenated organic waste. This container should be made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and "Halogenated Organic Solvents." List all constituents of the waste, including 8-Chloro-5-fluoroquinoline and any solvents used.
-
Contaminated Materials: Any materials that have come into contact with 8-Chloro-5-fluoroquinoline, such as gloves, pipette tips, and absorbent paper, should also be disposed of in the designated halogenated waste container.
Interim Storage: Maintaining a Safe Environment
Proper storage of hazardous waste pending disposal is crucial to prevent accidents and exposure.
Protocol:
-
Location: Store the sealed waste container in a designated, well-ventilated area, such as a chemical storage cabinet or a fume hood. The storage area should be cool and dry.
-
Incompatible Materials: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, which could react with the quinoline derivative.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Final Disposal: The Role of Licensed Professionals
The final disposal of 8-Chloro-5-fluoroquinoline must be handled by a licensed and reputable hazardous waste disposal company.
Protocol:
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have procedures in place for the collection and disposal of hazardous waste. Follow these internal protocols to arrange for a pickup.
-
Documentation: Complete all necessary waste manifests and documentation as required by your institution and local regulations. This ensures a clear chain of custody and compliance with legal requirements.
-
Recommended Disposal Method: The preferred method for the destruction of halogenated organic compounds is high-temperature incineration. This process ensures the complete breakdown of the molecule into less harmful components.
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
| Spill Scenario | Immediate Actions | Cleanup Procedure | Decontamination |
| Small Spill (in a fume hood) | 1. Alert colleagues in the immediate area. 2. Ensure the fume hood sash is at the appropriate height. 3. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. | 1. Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent). 2. Carefully collect the absorbed material using non-sparking tools. 3. Place the collected material into the designated halogenated waste container. | 1. Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. 2. Dispose of all cleaning materials in the halogenated waste container. |
| Large Spill (outside a fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. If safe to do so, increase ventilation to the area. 4. Prevent the spill from entering drains. | 1. Do not attempt to clean up a large spill without appropriate training and equipment. 2. Await the arrival of trained emergency response personnel. | 1. Decontamination will be carried out by the emergency response team. |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 8-Chloro-5-fluoroquinoline is a fundamental aspect of responsible scientific practice. By understanding the potential hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while also minimizing the impact of their work on the environment. This commitment to safety and sustainability is not an impediment to scientific progress, but rather an integral part of it.
References
- An, J., et al. (2010). The effect of antibiotics on the growth of crops. Nongye huanjing kexue xuebao= Journal of agro-environment science, 29(1), 134-138.
- Bila, D. M., & Dezotti, M. (2003). Fármacos no meio ambiente. Química Nova, 26(4), 523-530.
- Clayton, G. D., & Clayton, F. E. (Eds.). (1994). Patty's industrial hygiene and toxicology: Volume 2A: Toxicology. John Wiley & Sons.
- Gao, L., et al. (2012). Occurrence and fate of quinolone and fluoroquinolone antibiotics in a municipal sewage treatment plant.
- Kümmerer, K. (2009a). Antibiotics in the aquatic environment–a review–part I. Chemosphere, 75(4), 417-434.
- National Toxicology Program. (2002).
- Pereira, V. J., et al. (2012). Sorption of fluoroquinolones to soils and sediments. In Fluoroquinolones: Synthesis, Properties and Applications (pp. 239-262). Nova Science Publishers.
- Safe Work Australia.
- Takahashi, K., et al. (1988). Mutagenicity of quinoline and its derivatives in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 204(3), 335-342.
- U.S. Environmental Protection Agency. (1985). Health and Environmental Effects Profile for Quinoline.
- U.S. Environmental Protection Agency.
- Vasconcelos, T. G., et al. (2009). Photodegradation of ciprofloxacin in aqueous solutions: a study of the primary degradation route and the assessment of the biodegradability and toxicity of the photoproducts. Journal of photochemistry and photobiology A: Chemistry, 208(2-3), 115-121.
- Hirao, K., et al. (1976). Carcinogenic activity of quinoline on rat liver. Cancer Research, 36(1), 329-335.
- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
-
National Institutes of Health. (n.d.). PubChem: 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. scielo.br [scielo.br]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.de [fishersci.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Occurrence and fate of quinolone and fluoroquinolone antibiotics in a municipal sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of fluoroquinolone and heavy metal pollution on antibiotic resistance maintenance in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 8-Chloro-5-fluoroquinoline: Essential Safety and Operational Protocols
Hazard Assessment: An Inferred Profile
Quinoline and its derivatives are recognized for their potential toxicity. Based on data from analogous compounds, 8-Chloro-5-fluoroquinoline should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][4]
-
Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and potentially carcinogenic.[2][3][5]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.
The addition of chloro- and fluoro- groups can alter the reactivity and permeability of the molecule, potentially increasing its ability to be absorbed through the skin. Therefore, a conservative approach assuming high hazard is scientifically prudent and essential for ensuring personnel safety.
Primary Engineering Control: The Chemical Fume Hood
Before any Personal Protective Equipment (PPE) is considered, the primary defense against exposure is the use of proper engineering controls.
All handling of 8-Chloro-5-fluoroquinoline, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood. [6][7]
The fume hood provides critical ventilation to capture and exhaust vapors, dust, or aerosols that may be generated, minimizing the risk of inhalation. Always work at least six inches inside the hood and keep the sash at the lowest possible height that still allows for comfortable operation.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected to provide comprehensive protection against the specific hazards of 8-Chloro-5-fluoroquinoline.
Due to the compound's potential for high dermal toxicity and skin absorption, a double-gloving protocol is mandatory.
-
Inner Glove: A standard nitrile examination glove. This layer provides a baseline of protection and keeps the user's hands clean during the doffing process.
-
Outer Glove: A chemically resistant glove with a longer cuff (gauntlet style). The choice of material is critical. While specific permeation data for 8-Chloro-5-fluoroquinoline is unavailable, gloves made of Nitrile or Neoprene offer good resistance to a broad range of chemicals, including many halogenated and aromatic compounds.[8][9]
Crucially, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove and replace gloves immediately, washing hands thoroughly. Dispose of contaminated gloves as hazardous waste.[2]
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that seal snugly to the face. Standard safety glasses with side shields do not offer adequate protection from splashes.[9]
-
Best Practice: A full-face shield worn over chemical splash goggles. This provides an additional layer of protection for the entire face from splashes and is the authoritative recommendation when handling potentially corrosive or highly toxic materials.[10]
A chemically resistant lab coat is required for all procedures. For operations involving larger quantities (>10g) or with a higher risk of splashing, supplement the lab coat with a chemically resistant apron made from materials like PVC.[11] Ensure the lab coat is fully buttoned and sleeves are not rolled up.
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, in the event of a significant spill or fume hood failure, respiratory protection is essential. A full-face respirator with a combination organic vapor/acid gas cartridge (e.g., ABEK type) should be available for emergency use by trained personnel.[2]
| Protection Type | Minimum Requirement | Best Practice / High-Risk Operations | Rationale |
| Hand | Double Gloving: Nitrile (inner), Nitrile or Neoprene (outer) | Double Gloving: Nitrile (inner), Viton™ or Butyl (outer) for extended use | Prevents dermal absorption of a potentially highly toxic compound.[8] |
| Eye/Face | Chemical Splash Goggles | Full Face Shield over Chemical Splash Goggles | Protects against severe eye irritation and facial splashes.[9][10] |
| Body | Chemically Resistant Lab Coat | Lab Coat + Chemical Resistant Apron | Prevents contamination of skin and personal clothing.[2] |
| Respiratory | Not required inside a fume hood | Full-Face Respirator with Organic Vapor Cartridge | For emergency use (e.g., large spills) only.[2][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol ensures that safety is integrated into every step of the workflow.
Part 1: Preparation and Donning PPE
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Clear Workspace: Ensure the fume hood is clean and uncluttered. Place absorbent, plastic-backed pads on the work surface to contain minor drips.
-
Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before starting. This includes a designated, sealed hazardous waste container.
-
Don PPE: Put on protective equipment in the following order:
-
Inner Nitrile Gloves
-
Lab Coat
-
Chemical Splash Goggles
-
Face Shield (if required)
-
Outer Chemically Resistant Gloves (pull cuffs over the sleeves of the lab coat)
-
Part 2: Handling the Compound (e.g., Weighing)
-
Work Within Containment: Perform all manipulations deep within the fume hood.
-
Minimize Dust: If handling a solid, use a micro-spatula and gentle motions to prevent generating airborne dust. Weigh the compound on weighing paper or directly into a tared container.
-
Prevent Splashes: If handling a liquid, use a pipette or syringe for transfers. Dispense liquids slowly against the inner wall of the receiving vessel.
-
Immediate Cleanup: Clean any minor spills on the work surface immediately using a compatible solvent and absorbent pads. Place used pads directly into the hazardous waste container.
Part 3: Decontamination and Doffing PPE
-
Secure Compound: Ensure the primary container of 8-Chloro-5-fluoroquinoline is tightly sealed and stored properly.
-
Decontaminate Workspace: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol), followed by a mild detergent solution. Place all cleaning materials in the hazardous waste container.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The sequence is critical:
-
Outer Gloves: Peel off the outer gloves without touching the external surface with your bare skin. Dispose of them in the hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap.
-
Lab Coat: Remove by turning it inside out as you take it off.
-
Inner Gloves: Peel off the final pair of gloves.
-
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][6]
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lobachemie.com [lobachemie.com]
- 7. actylislab.com [actylislab.com]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. hsa.ie [hsa.ie]
- 10. pppmag.com [pppmag.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

